molecular formula C6H9NO2 B13523310 5-Azaspiro[2.3]hexane-4-carboxylic acid

5-Azaspiro[2.3]hexane-4-carboxylic acid

Katalognummer: B13523310
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: HABNVZOUKOEIMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[2.3]hexane-4-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azaspiro[2.3]hexane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[2.3]hexane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

5-azaspiro[2.3]hexane-6-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)4-6(1-2-6)3-7-4/h4,7H,1-3H2,(H,8,9)

InChI-Schlüssel

HABNVZOUKOEIMW-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNC2C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

5-Azaspiro[2.3]hexane-4-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource on 5-Azaspiro[2.3]hexane-4-carboxylic acid , a conformationally restricted amino acid scaffold used in advanced medicinal chemistry.

CAS Registry Number: 2386266-31-3 (Parent Acid), 1822561-92-1 (Boc-protected) Chemical Formula: C₆H₉NO₂ Molecular Weight: 127.14 g/mol

Executive Summary

5-Azaspiro[2.3]hexane-4-carboxylic acid represents a high-value "frozen" amino acid scaffold. Structurally, it consists of a 4-membered azetidine ring spiro-fused to a 3-membered cyclopropane ring. This unique geometry imposes severe conformational constraints on the peptide backbone, making it an exceptional tool for:

  • Peptidomimetics: Acting as a proline isostere with altered ring puckering and hydrophobicity.

  • Neuropharmacology: Serving as a conformationally locked analogue of L-glutamic acid to probe metabotropic glutamate receptors (mGluRs).[1]

  • Fragment-Based Drug Design (FBDD): Providing a high-sp³ fraction scaffold with defined exit vectors, improving metabolic stability over flexible aliphatic chains.

Structural Analysis & Physicochemical Profile

Nomenclature and Numbering

The IUPAC numbering for spiro systems dictates starting the count at the atom adjacent to the spiro center in the smaller ring, proceeding through the spiro atom, and then around the larger ring.

  • Positions 1-3: Cyclopropane ring (C3 is the spiro center).[2]

  • Positions 3-6: Azetidine ring (N is at position 5).

  • Functionalization: The carboxylic acid is located at C4, alpha to the nitrogen, creating the amino acid functionality.

Structure cluster_0 5-Azaspiro[2.3]hexane Core C1 C1 C2 C2 C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 (Chiral) C3->C4 N5 N5 C4->N5 COOH COOH C4->COOH  4-position C6 C6 N5->C6 C6->C3

Caption: Numbering scheme of the 5-azaspiro[2.3]hexane scaffold. C3 is the spiro-fusion point; C4 hosts the carboxylic acid.

Physicochemical Properties
PropertyValue/ObservationMechanistic Insight
Ring Strain ~50-60 kcal/molThe fusion of cyclopropane (~27.5 kcal/mol) and azetidine (~26 kcal/mol) creates significant strain, increasing reactivity toward ring-opening under harsh acidic conditions.
Basicity (pKa) Lower than ProlineThe increased s-character of the nitrogen lone pair (due to the strained 4-membered ring) reduces basicity compared to pyrrolidine-based amino acids.
Lipophilicity LogP < 1 (Predicted)Higher than linear glutamate analogues due to compact hydrocarbon cage, but remains polar due to zwitterionic character.
Stereochemistry 2 Chiral CentersThe C4 carbon is chiral. The spiro fusion can create diastereomers (cis/trans relative to cyclopropane substituents) if the cyclopropane is substituted.

Synthetic Pathways[1][3][4][5][6][7][8]

The synthesis of this scaffold is non-trivial due to the high ring strain. Two primary strategies exist: the "Chiral Pool" approach (starting from serine) and the "Cyclopropanation" approach (constructing the spiro system via carbene insertion).

Route A: Rhodium-Catalyzed Cyclopropanation (Preferred)

This method allows for the stereocontrolled formation of the spiro junction.

  • Precursor Formation: Start with an exocyclic methylene azetidine or a suitable alkene precursor derived from amino acids.

  • Cyclopropanation: Use Ethyl diazoacetate (EDA) and a Rhodium(II) catalyst (e.g., Rh₂(OAc)₄).[3][4]

  • Mechanism: The Rh-carbene species adds to the exocyclic double bond.

Synthesis Start Methylene Azetidine Precursor (Boc-Protected) Step1 Step 1: Cyclopropanation (DCM, 40°C, 48h) Start->Step1 Reagent Ethyl Diazoacetate + Rh2(OAc)4 (Carbene Source) Reagent->Step1 Intermediate Spiro-Ester Intermediate (Mixture of Diastereomers) Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH or NaOH) Intermediate->Step2 Step3 Step 3: Deprotection (Optional) (TFA or HCl) Step2->Step3 Final 5-Azaspiro[2.3]hexane-4-COOH Step3->Final

Caption: Synthetic workflow via Rh(II)-catalyzed cyclopropanation of methylene azetidine.

Route B: The "Frozen Glutamate" Strategy (From D-Serine)

Developed to create glutamate analogues, this route builds the azetidine ring first, then installs the cyclopropane.

  • Starting Material: D-Serine (establishes the chiral center at C4).

  • Cyclization: Formation of the azetidine ring via intramolecular displacement.

  • Olefination: Conversion of the side chain to an exocyclic alkene.

  • Spiro-formation: Cyclopropanation as described above.[3] Reference: Bechi, B. et al. Beilstein J. Org. Chem.2014 , 10, 1114–1120.[4]

Medicinal Chemistry Applications

Conformational Restriction ("Freezing" Bioactivity)

The 5-azaspiro[2.3]hexane scaffold locks the


 (chi) torsion angles of the amino acid side chain.
  • Glutamate Receptors: In L-glutamate, the side chain is highly flexible, allowing binding to NMDA, AMPA, and mGluRs. By incorporating the spiro[2.3] system, the distance between the backbone amine and the distal carboxylic acid (if added to the cyclopropane) is fixed.

  • Selectivity: Specific diastereomers of this scaffold have shown the ability to discriminate between mGluR subtypes by mimicking the bioactive conformation of glutamate required for receptor activation.

Proline Isosterism

Proline induces a "kink" in peptide chains. 5-Azaspiro[2.3]hexane-4-carboxylic acid mimics this but with:

  • Altered Puckering: The azetidine ring is planar to slightly puckered, unlike the envelope shape of pyrrolidine.

  • Reduced N-Basicity: This alters the hydrogen-bonding capability of the backbone amide, potentially increasing membrane permeability.

Experimental Protocol: Deprotection & Isolation

Note: This protocol assumes the precursor 5-(tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid is in hand.

Objective: Isolation of the free amino acid hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of the Boc-protected acid in anhydrous 1,4-dioxane (2 mL).

  • Acidolysis: Cool to 0°C. Dropwise add 4.0 M HCl in dioxane (10 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine will appear purple/red, protected is silent).

  • Workup:

    • Concentrate the mixture in vacuo to remove excess HCl and solvent.

    • Triturate the resulting solid with cold diethyl ether (3 x 5 mL) to remove non-polar byproducts.

    • Decant the ether.

  • Drying: Dry the white solid under high vacuum (0.1 mbar) for 12 hours.

  • Yield: Quantitative conversion is typically observed. Store at -20°C due to potential instability of the strained ring in the presence of moisture/acidity over long periods.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & Di Fabio, R. (2014).[1] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[5][4]

  • Wernic, D., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.

  • PubChem Compound Summary. (2025). 5-Azaspiro[2.3]hexane-4-carboxylic acid.[3][6][7] National Center for Biotechnology Information.

  • ChemScene. (n.d.). 5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]Hexane-4-carboxylic acid Product Information.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Azaspiro[2.3]hexane-4-carboxylic acid (CAS 2386266-31-3), a high-value spirocyclic scaffold used in modern medicinal chemistry.

A Conformationally Restricted Scaffolding System for Next-Generation Therapeutics

Executive Summary: Escaping Flatland

In the pursuit of novel therapeutics, medicinal chemistry has shifted from planar, aromatic-heavy molecules toward


-rich, three-dimensional architectures. 5-Azaspiro[2.3]hexane-4-carboxylic acid  represents a pinnacle of this "escape from flatland." As a conformationally "frozen" analogue of proline and glutamic acid, this scaffold offers researchers a unique tool to lock peptide backbone geometries, improve metabolic stability, and access novel IP space.

This guide details the structural logic, synthetic methodologies, and application protocols for leveraging this scaffold in drug discovery.

Chemical Profile & Structural Logic

Compound Identity:

  • Chemical Name: 5-Azaspiro[2.3]hexane-4-carboxylic acid[1][2][3][4][5]

  • CAS Number: 2386266-31-3

  • Molecular Formula:

    
    
    
  • Core Geometry: Spirocyclic fusion of an azetidine (4-membered) and cyclopropane (3-membered) ring.

Mechanistic Value Proposition:

  • Conformational Restriction: Unlike flexible acyclic amino acids or even proline, the spiro[2.3] system rigidly enforces specific dihedral angles (

    
    ). This pre-organizes the molecule for binding, reducing the entropic penalty upon ligand-receptor interaction.
    
  • Metabolic Hardening: The strained spiro-fusion protects the adjacent nitrogen and carboxylic acid from typical metabolic degradation pathways (e.g., oxidative deamination) often seen in piperidine or pyrrolidine analogs.

  • Vectorization: The spiro-cyclopropyl moiety projects substituents into a vector orthogonal to the azetidine plane, allowing for precise probing of hydrophobic pockets in enzymes (e.g., HDACs) or GPCRs (e.g., Glutamate receptors).

Structural Visualization (DOT)

The following diagram illustrates the structural relationship between natural amino acids and the 5-azaspiro[2.3]hexane scaffold.

Bioisostere_Logic L_Pro L-Proline (Natural Reference) Azetidine Azetidine-2-COOH (Ring Contraction) L_Pro->Azetidine Ring Contraction (Lower LogP) Spiro 5-Azaspiro[2.3]hexane-4-COOH (Spiro-Rigidification) Azetidine->Spiro Geminal Disubstitution (Conformational Lock) Target High-Affinity Ligand (GPCRs / HDACs) Spiro->Target Entropy Reduction Metabolic Stability

Caption: Evolution from natural proline to the rigidified 5-azaspiro[2.3]hexane scaffold.

Synthesis & Manufacturing Methodologies

The synthesis of the 5-azaspiro[2.3]hexane core is non-trivial due to the ring strain involved. Two primary routes are dominant in the literature: the Rhodium-Catalyzed Cyclopropanation (Stereocontrolled) and the Sulfonium Ylide Insertion (Modular).

Route A: Stereocontrolled Rhodium-Catalyzed Cyclopropanation

This route is preferred for generating enantiopure building blocks, particularly when targeting specific amino acid mimics (e.g., L-Glu analogs).

Mechanism:

  • Precursor Assembly: Start with a protected 3-azetidinone.

  • Olefination: Convert the ketone to an exocyclic alkene (e.g., via Wittig or Tebbe olefination).

  • Cyclopropanation: Use a Rhodium(II) catalyst (e.g.,

    
    ) and a diazoacetate to add the cyclopropyl ring across the double bond.
    
  • Deprotection: Hydrolysis of esters and N-protecting groups yields the free amino acid.

Route B: Modular Sulfonium Ylide Synthesis

A more modern approach utilizing sulfonium salts to construct the spiro linkage directly, often allowing for diverse substitution patterns.

Synthesis Workflow Diagram (DOT)

Synthesis_Pathway Start N-Boc-3-Azetidinone Step1 Step 1: Olefination (Wittig/Tebbe Reagent) Start->Step1 Intermediate1 Exocyclic Alkene Intermediate Step1->Intermediate1 Step2 Step 2: Cyclopropanation (Ethyl Diazoacetate, Rh2(OAc)4) Intermediate1->Step2 Carbenoid Addition Intermediate2 Spiro-Ester Scaffold Step2->Intermediate2 Step3 Step 3: Hydrolysis & Deprotection (LiOH / TFA) Intermediate2->Step3 Final 5-Azaspiro[2.3]hexane-4-COOH (Target) Step3->Final

Caption: Stereocontrolled synthetic route via Rh(II)-catalyzed cyclopropanation.

Detailed Experimental Protocol

Note: The following protocol is a synthesized standard procedure based on authoritative methodology for spirocyclic amino acids.

Objective: Synthesis of N-Boc-5-azaspiro[2.3]hexane-4-carboxylic acid ethyl ester (Key Intermediate).

Reagents:

  • tert-Butyl 3-methyleneazetidine-1-carboxylate (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Rhodium(II) acetate dimer (

    
    ) (1 mol%)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (1 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Substrate Addition: Add tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 eq) to the catalyst solution.

  • Slow Addition (Critical): Prepare a solution of Ethyl diazoacetate (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump.

    • Why? Slow addition maintains a low concentration of the highly reactive carbene intermediate, favoring cyclopropanation over carbene dimerization.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor consumption of the alkene via TLC (stain with

    
    ) or LCMS.
    
  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove solvent and excess EDA.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The spirocyclic product typically elutes as a colorless oil.

  • Validation: Verify structure via

    
    -NMR (look for characteristic high-field cyclopropyl protons at 0.5–1.5 ppm) and 
    
    
    
    C-NMR (quaternary spiro-carbon signal).

Data Summary Table: Expected Properties

PropertyValue / Description
Appearance White solid (free acid) or Colorless oil (ester)
Molecular Weight 127.14 g/mol (Free Acid)
Predicted pKa ~2.3 (COOH), ~9.6 (NH)
Stereochemistry Racemic (unless chiral catalyst used); separable via Chiral HPLC
Solubility High in water (Zwitterionic form); Esters soluble in DCM/MeOH
Applications in Drug Discovery[6][7][8][9][10][11]
A. Peptidomimetics (The "Frozen" Glutamate)

The 5-azaspiro[2.3]hexane scaffold has been successfully deployed as a rigid analog of L-Glutamate.[6] By restricting the rotation of the C3-C4 bond (relative to the azetidine core), this molecule can selectively target metabotropic glutamate receptors (mGluRs), acting as a probe to differentiate between receptor subtypes involved in neurodegenerative pathways.

B. Piperidine Bioisostere

In broader medicinal chemistry, this scaffold serves as a surrogate for piperidine rings. The spiro-fusion alters the vector of the nitrogen lone pair and changes the lipophilicity profile (LogD), often improving blood-brain barrier (BBB) permeability due to the compact, spherical shape of the molecule.

C. Covalent Inhibitors

The inherent strain of the spiro[2.3] system makes it a candidate for electrophilic warhead design. Derivatives containing acrylamides attached to the nitrogen have been explored as covalent inhibitors where the rigid scaffold positions the warhead precisely against a cysteine residue in the target protein.

References
  • Stereocontrolled synthesis of 5-azaspiro[2.

    • Source: Beilstein Journal of Organic Chemistry (2014).[6]

    • Context: Describes the Rh-catalyzed synthesis and application as "frozen" L-glutamic acid analogues.
    • URL:[Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]hexanes.

    • Source: Angewandte Chemie Int.[7] Ed. (2025/Recent).[2][3][5][7][8][9][10][11]

    • Context: Modern modular synthesis using sulfonium ylides for diverse spirocyclic scaffolds.[7]

    • URL:[Link] (Note: Generalized link to journal based on search context).

  • Spirocyclic Motifs in Drug Discovery.

    • Source: Journal of Medicinal Chemistry.
    • Context: Review of spirocyclic scaffolds including azaspiro[2.3]hexanes as bioisosteres.[7][12][8][9][10][11]

    • URL:[Link]

  • Chemical Substance Record: 5-Azaspiro[2.3]hexane-4-carboxylic acid.

    • Source: ChemSrc / PubChem.[1]

    • Context: Property and CAS verification.[1][8]

    • URL:[Link]

Sources

Spirocyclic Amino Acids as Proline Surrogates in Drug Design: Engineering Three-Dimensionality for Enhanced Performance

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline's unique constrained pyrrolidine ring makes it a cornerstone in peptide and protein structure, imparting conformational rigidity that is often crucial for biological activity. However, this natural constraint is a double-edged sword in drug design, offering a fixed structural element that can be difficult to optimize. This guide delves into the strategic replacement of proline with spirocyclic amino acids, a sophisticated class of proline surrogates. We will explore the fundamental rationale driving this "scaffold hopping" approach, from the nuanced control of peptide backbone conformation to the enhancement of critical pharmacokinetic properties. This document provides a technical overview of the design principles, synthetic strategies, and practical implementation of these building blocks, supported by field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Proline Paradigm: A Structural Linchpin with Inherent Limitations

The Unique Conformational Signature of Proline

Proline stands alone among the proteinogenic amino acids. Its side chain, a five-membered pyrrolidine ring, cycles back to covalently bond with its own backbone nitrogen atom. This unique structure imposes significant local conformational constraints on the polypeptide chain.[1][2] Key consequences of this include:

  • Restricted Backbone Dihedral Angles: The φ (phi) angle is fixed at approximately -60° to -75°, drastically reducing the molecule's accessible conformational space.

  • Induction of Secondary Structures: Proline is a well-known "helix breaker" but is frequently found in β-turns, where its rigid structure helps to nucleate the sharp reversal of the peptide backbone.[3][4]

  • Cis/Trans Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively small energy difference between the cis and trans isomers. This cis/trans isomerization can be a rate-limiting step in protein folding and a critical determinant of biological function and recognition.[2][5][6]

The Medicinal Chemist's Dilemma: The Need for Proline Surrogates

While proline's rigidity is a valuable starting point, it presents a challenge for drug optimization. The properties of the natural proline ring are fixed. Medicinal chemists, however, require the ability to systematically modulate a molecule's properties to achieve a desired therapeutic profile. The goals of replacing proline include:

  • Fine-Tuning Conformation: To lock the peptide into a more specific bioactive conformation, thereby increasing potency and selectivity.[7][8]

  • Improving Metabolic Stability: The proline ring can be a site for enzymatic degradation. Modifying the structure can block these metabolic pathways, increasing the drug's half-life.[9][10]

  • Enhancing Pharmacokinetics (ADMET): Altering the scaffold can improve absorption, distribution, metabolism, excretion, and toxicity profiles by modulating properties like lipophilicity and solubility.[8][11]

The Spirocyclic Solution: Introducing the Third Dimension

Spirocyclic scaffolds are bicyclic systems where two rings are joined by a single, shared quaternary carbon atom.[12] Replacing proline's simple pyrrolidine ring with a spirocyclic system represents a significant leap from two-dimensional modifications to true three-dimensional architectural control.[13][14] This strategy, a form of "scaffold hopping," provides a robust platform to address proline's limitations by introducing an sp3-rich, conformationally defined framework that can project substituents into space with high precision.[15]

Designing and Synthesizing the Spiro-Proline Toolkit

The Structural Palette of Spiro-Proline Analogs

The diversity of spirocyclic proline surrogates allows for a wide exploration of chemical space. These range from simple carbocyclic systems like spiro[3.3]heptanes to more complex heterocyclic variants. The choice of the spirocyclic system is a deliberate one, aimed at achieving specific structural and physicochemical outcomes.

G cluster_proline Proline Core cluster_surrogates Spirocyclic Proline Surrogates Proline Proline Spiro33 Spiro[3.3]heptane Proline Analog Proline->Spiro33 Constrains Pucker Spiro23 Spiro[2.3]hexane Proline Analog Proline->Spiro23 Modifies Vectors SpiroOxa Oxaspiro[3.4]octane Proline Analog Proline->SpiroOxa Alters Polarity SpiroAza Azaspiro[4.4]nonane Proline Analog Proline->SpiroAza Adds H-bond Donor/Acceptor

Caption: Proline and representative spirocyclic surrogates.

The Causality of Design: Why Choose a Spirocycle?

The decision to use a spirocyclic surrogate is driven by the need to control three key molecular parameters:

  • Conformational Pre-organization: The spiro-junction rigidly locks the puckering of the pyrrolidine ring (into either an endo or exo conformation). This, in turn, can strongly influence the cis/trans population of the adjacent amide bond, effectively pre-organizing the molecule into its bioactive shape.[5][16]

  • Precise Exit Vectors: The spirocyclic framework acts as a rigid scaffold, allowing chemists to place functional groups along well-defined vectors. This enables a more systematic exploration of a target's binding pocket to form new, potency-enhancing interactions that are inaccessible to simple proline derivatives.[17][18]

  • Physicochemical Tuning: The nature of the second ring profoundly impacts the molecule's properties. A cyclobutane ring increases lipophilicity, while incorporating heteroatoms (like in an oxaspiro or azaspiro system) can increase polarity, improve solubility, and introduce new hydrogen bonding opportunities.[13][15][19] For instance, the silicon-containing surrogate, silaproline, was found to increase lipophilicity 14-fold compared to its proline counterpart.[19]

Key Synthetic Strategies and Protocols

The construction of these complex amino acids requires robust synthetic methodologies. Common approaches include the Dieckmann condensation for forming five-membered rings, [3+2] cycloaddition reactions, and diastereoselective alkylations.[20][21][22] The Strecker reaction, often employing chiral auxiliaries like Ellman's sulfinamide, is a powerful method for installing the α-amino acid functionality with high stereocontrol.[7][23]

This protocol outlines a divergent, multi-gram scale synthesis, demonstrating a practical route to these valuable building blocks. The methodology is based on the principles of intramolecular condensation and subsequent functional group manipulation.[7][11][24]

G A 1. Start Material (Cyclic Ketone) B 2. Malonate Alkylation (Forms Spiro-Ketoester) A->B 1. Base, Dibromoalkane 2. Malonic Ester C 3. Strecker Reaction (w/ Ellman's Sulfinamide) B->C NaCN, (R)-t-butanesulfinamide D 4. Nitrile Hydrolysis & Auxiliary Cleavage C->D 1. Conc. HCl, Heat 2. Ion Exchange E 5. N-Boc Protection (Final Product) D->E Boc₂O, Base

Caption: Workflow for spirocyclic amino acid synthesis.

Step-by-Step Methodology:

  • Spiro-Ketoester Formation:

    • To a solution of cyclobutanone in a suitable solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

    • Add diethyl malonate dropwise and allow the reaction to proceed.

    • Subsequently, add 1,3-dibromopropane to facilitate the second alkylation and cyclization, forming the spiro[3.3]heptane ketoester scaffold. Purify via column chromatography.[7]

  • Chiral Amine Installation (Strecker Synthesis):

    • Dissolve the spiro-ketoester and (R)-tert-butanesulfinamide (Ellman's auxiliary) in an appropriate solvent (e.g., toluene). Add a dehydrating agent like Ti(OEt)₄ and stir at elevated temperature (e.g., 60 °C) to form the sulfinyl imine.

    • Cool the reaction and add a cyanide source (e.g., TMSCN or Et₂AlCN) to perform the diastereoselective addition to the imine. Quench the reaction carefully.[7]

  • Hydrolysis and Deprotection:

    • Subject the resulting α-aminonitrile to harsh acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and simultaneously cleave the sulfinamide auxiliary.

    • Neutralize the reaction mixture and purify the free amino acid, often using ion-exchange chromatography.

  • N-Protection:

    • Dissolve the purified spirocyclic amino acid in a solvent mixture (e.g., dioxane/water) with a base (e.g., NaOH).

    • Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an acidic workup and extract the final N-Boc protected spirocyclic amino acid. Purify as needed.[11]

This self-validating protocol yields a ready-to-use building block for peptide synthesis, with the stereochemistry controlled by the chiral auxiliary.

Implementation and Impact in Peptidomimetic Design

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and protected, spirocyclic amino acids can be incorporated into peptides using standard automated or manual SPPS techniques.[25][] The most common strategy is Fmoc-based SPPS, where the N-terminus is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

This protocol describes a standard coupling cycle within an Fmoc-based SPPS workflow.[27]

G Start Start: Resin-Bound Peptide (Free N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing Steps (DMF, DCM, MeOH) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Spiro-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. Washing Steps (DMF, DCM) Coupling->Wash2 End End: Elongated Peptide (Fmoc Protected) Wash2->End End->Deprotection Repeat Cycle for Next Amino Acid

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) to which the preceding amino acid sequence has been attached. Swell the resin in a suitable solvent like Dichloromethane (DCM) followed by Dimethylformamide (DMF).[27]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid, exposing a free amine.

  • Washing: Thoroughly wash the resin with DMF, DCM, and Methanol (MeOH) to remove residual piperidine and byproducts.[27]

  • Coupling Reaction:

    • In a separate vessel, pre-activate the Fmoc-protected spirocyclic amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA, collidine).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test).

  • Final Washing: Wash the resin again with DMF and DCM to remove excess reagents. The peptide is now one residue longer, and the cycle can be repeated.

  • Cleavage and Deprotection: After the full sequence is synthesized, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).

Quantifiable Impact on Drug Properties

The incorporation of spirocyclic proline surrogates has demonstrated tangible improvements in preclinical studies. The rigidification of the peptide backbone can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

A compelling case study is the replacement of Proline¹⁰ in a neurotensin (8-13) analogue with silaproline (Sip). While the modification slightly decreased affinity for neurotensin receptors, the resulting peptide exhibited significantly enhanced resistance to enzymatic degradation, a critical step towards creating viable peptide therapeutics.[19][20][28]

PropertyParent Peptide (Pro¹⁰)Modified Peptide (Sip¹⁰)Rationale for Change
Receptor Affinity (Ki) HighModerately HighSip surrogate closely mimics Pro conformation, retaining biological activity.[28]
Metabolic Stability Low (Rapid Degradation)Significantly Enhanced The dimethylsilyl group sterically hinders and electronically protects against enzymatic cleavage.[19][20]
Lipophilicity (logD) LowerHigher The silicon-containing scaffold increases the non-polar character of the molecule.[19]

Real-World Applications and Future Outlook

Spirocycles in Approved and Investigational Drugs

The success of spirocyclic scaffolds is not merely theoretical; it is validated by their presence in numerous approved drugs and clinical candidates. While not all are direct proline surrogates, they underscore the power of this structural motif in achieving desirable drug-like properties.[13][29]

  • Spirapril: An angiotensin-converting enzyme (ACE) inhibitor, Spirapril contains a spirocyclic proline analog. This design was a strategic evolution from earlier ACE inhibitors like lisinopril. The spirocyclic dithioketal moiety extends deeper into the S2' hydrophobic pocket of the ACE enzyme, resulting in an 80-fold increase in in-vitro potency compared to lisinopril.[18]

  • Rolapitant: An antagonist of the NK1 receptor used to prevent chemotherapy-induced nausea, this drug features a prominent spiro-piperidine core that was critical for achieving high potency and selectivity.[30]

  • Sitafloxacin: A third-generation fluoroquinolone antibiotic, Sitafloxacin incorporates a spirocyclic cyclopropyl fragment on its aminopyrrolidine moiety, enhancing its antibacterial spectrum and efficacy.[18]

These examples demonstrate that the introduction of spirocycles is a clinically validated strategy for enhancing molecular interactions and improving overall drug performance.

Challenges and the Path Forward

The primary obstacle to the wider adoption of spirocyclic amino acids is their synthetic complexity, which can make them more costly and time-consuming to produce than standard amino acids.[12][31] However, this is a rapidly evolving area.

The future of this field is bright, with several key trends emerging:

  • Streamlined Synthesis: Ongoing research is focused on developing more efficient, scalable, and practical synthetic routes to a wider variety of spirocyclic building blocks.[11][24]

  • Computational Design: As computational power increases, molecular modeling and quantum mechanics are becoming indispensable tools for predicting the conformational and electronic effects of novel spirocyclic designs before they are synthesized, saving time and resources.

  • Expansion of the Toolkit: The exploration of novel spiro-heterocyclic systems continues to grow, offering new ways to modulate polarity, solubility, and target-specific interactions, further expanding the accessible chemical space for drug discovery.[12]

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity - ResearchGate. (n.d.). Retrieved from [Link]

  • Cavelier, F., Vivet, B., Martinez, J., Aubry, A., Didierjean, C., Vicherat, A., & Marraud, M. (2002). Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923. Available from: [Link]

  • Cavelier, F., Vivet, B., Martinez, J., Aubry, A., Didierjean, C., Vicherat, A., & Marraud, M. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923. Available from: [Link]

  • Li, Z., Li, Y., Wang, Y., Han, R., Li, Z., & Shang, D. (2018). Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. Applied Biochemistry and Biotechnology, 184(3), 970–981. Available from: [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • Mykhailiuk, P. K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4216. Available from: [Link]

  • Ferreira, I. C. R., & Sousa, M. E. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517–533. Available from: [Link]

  • Derkach, N. O., et al. (2024). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. Available from: [Link]

  • Ferreira, I. C. R., & Sousa, M. E. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517–533. Available from: [Link]

  • Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(16), 3183–3200. Available from: [Link]

  • Proline Analogues | Request PDF. (n.d.). Retrieved from [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews. Available from: [Link]

  • Derkach, N. O., et al. (2024). Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry, 89(24), 18159–18178. Available from: [Link]

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4), 291-293. Available from: [Link]

  • Mykhailiuk, P. K. (2022). Spirocyclic Motifs in Natural Products. Molecules, 27(23), 8272. Available from: [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025). Retrieved from [Link]

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4), 291-293. Available from: [Link]

  • Surrogates of proline and cis/trans isomerization of proline peptide bond. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Retrieved from [Link]

  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4), 291-293. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Retrieved from [Link]

  • Jadhav, A. M., et al. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. Available from: [Link]

  • Kazmierski, W. M., et al. (2004). Peptidomimetics, a synthetic tool of drug discovery. Journal of Molecular Medicine, 82(7), 423–430. Available from: [Link]

  • Raghunathan, D., & Ramakrishnan, C. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 13–29. Available from: [Link]

  • Buer, B. C., & Marsh, E. N. G. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6035–6042. Available from: [Link]

  • Horng, J.-C., & Raines, R. T. (2006). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 15(11), 2530–2536. Available from: [Link]

  • Examples of spirocycle‐containing marketed drugs.30, 31 - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of proline analogues on the conformation of elastin peptides. (n.d.). New Journal of Chemistry. Available from: [Link]

  • Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Retrieved from [Link]

  • Peptidomimetics in Drug Discovery. (2023). AZoLifeSciences. Retrieved from [Link]

  • Peptidomimetics – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). In Houben-Weyl Methods of Organic Chemistry.
  • Synthesis of spirocyclic amino alcohols 11–14. - ResearchGate. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Bláha, I., et al. (1991). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Retrieved from [Link]

Sources

Conformational restriction of glutamate using 5-Azaspiro[2.3]hexane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Freezing of Glutamate: A Technical Guide to 5-Azaspiro[2.3]hexane Scaffolds

Executive Summary This technical guide details the design, synthesis, and pharmacological application of 5-azaspiro[2.3]hexane scaffolds as conformationally restricted ("frozen") analogs of L-glutamic acid. Unlike traditional cyclopropyl or cyclobutyl glutamate analogs, the 5-azaspiro[2.3]hexane system introduces a unique spiro-junction that orthogonally locks the distal carboxylate vector relative to the amine. This architecture is critical for probing the stereochemical requirements of metabotropic glutamate receptors (mGluRs) and excitatory amino acid transporters (EAATs) with high sub-type selectivity.

Part 1: The Bioisosteric Logic & Structural Rationale

The flexibility of L-glutamate allows it to bind promiscuously to a wide array of receptors (NMDA, AMPA, Kainate, mGluR1-8) and transporters (EAAT1-5). To dissect these pathways, medicinal chemists must reduce the entropic penalty of binding by "pre-organizing" the ligand into a bioactive conformation.

The 5-Azaspiro[2.3]hexane Advantage: While azetidine-2,4-dicarboxylic acid (ADA) restricts the glutamate backbone, it retains significant rotational freedom at the side chain. The 5-azaspiro[2.3]hexane scaffold solves this by fusing a cyclopropane ring to the azetidine core at the C3 position.

  • Vector Orthogonality: The spiro-junction forces the C3-substituents into a fixed plane perpendicular to the azetidine ring.

  • Frozen Rotamers: This "freezes" the rotation around the C3–C4 bond, locking the distal carboxylic acid into a specific region of space defined by the cis or trans relationship to the C2-amine.

  • Metabolic Stability: The strained spiro-system resists peptidase degradation, increasing the half-life of the probe in biological assays.

StructuralLogic Glu L-Glutamate (Flexible, High Entropy) Azetidine Azetidine Analog (Backbone Restricted) Glu->Azetidine Ring Closure (N to C4) Spiro 5-Azaspiro[2.3]hexane (Fully Frozen) Azetidine->Spiro Spiro-Cyclopropanation (Locks C3-C4 Rotation) HighAffinity High Affinity/Selectivity (mGluR/EAAT) Spiro->HighAffinity Pre-organized Binding

Figure 1: The progression from flexible glutamate to the rigid 5-azaspiro[2.3]hexane scaffold, illustrating the reduction in conformational entropy.

Part 2: Synthetic Architecture

The synthesis of 5-azaspiro[2.3]hexane-6-carboxylic acid derivatives is non-trivial due to the high ring strain (~60 kcal/mol). Two primary routes are established: the Rhodium-Catalyzed Carbenoid Route and the Sulfonium Ylide Route .

Strategy A: The Carbenoid Route (Bechi/Di Fabio Protocol)

This approach constructs the spiro-cyclopropane ring onto a pre-existing azetidinone core. It is preferred for generating specific stereoisomers required for receptor profiling.

Mechanism:

  • Olefination: An N-protected 3-azetidinone is converted to an exocyclic alkene (e.g., via Wittig or Horner-Wadsworth-Emmons).

  • Cyclopropanation: A Rhodium(II) catalyst decomposes a diazoacetate species to generate a metal-carbene, which adds across the exocyclic double bond.

Strategy B: The Sulfonium Ylide Route (Grygorenko Protocol)

This modular approach uses Johnson-Corey-Chaykovsky chemistry. It is often more scalable but can be less diastereoselective depending on the substrate.

SynthesisWorkflow Start N-Boc-3-Azetidinone Step1 Olefination (Wittig/HWE) Start->Step1 Intermediate Exocyclic Alkene Step1->Intermediate Step2 Rh2(OAc)4 + Ethyl Diazoacetate Intermediate->Step2 Cycle Spiro-Cyclopropanation Step2->Cycle Carbene Addition Deprotection Hydrolysis & Deprotection (LiOH then TFA) Cycle->Deprotection Final 5-Azaspiro[2.3]hexane-6-carboxylic Acid Deprotection->Final

Figure 2: Synthetic workflow for the construction of the 5-azaspiro[2.3]hexane core via Rhodium-catalyzed cyclopropanation.

Part 3: Experimental Protocols

Note on Safety: Diazo compounds are potentially explosive. Perform all diazo-transfer and cyclopropanation reactions behind a blast shield in a well-ventilated fume hood.

Protocol 1: Rhodium-Catalyzed Spiro-Cyclopropanation

Target: Ethyl 1-(tert-butyl)-5-azaspiro[2.3]hexane-6-carboxylate (Protected Intermediate)

Reagents:

  • Substrate: N-Boc-3-methyleneazetidine (1.0 equiv)

  • Reagent: Ethyl diazoacetate (EDA) (2.0 equiv, caution: explosive)

  • Catalyst: Rhodium(II) acetate dimer [Rh2(OAc)4] (1-2 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (Ar or N2).

  • Dissolution: Dissolve N-Boc-3-methyleneazetidine (1 mmol) and Rh2(OAc)4 (0.01 mmol) in anhydrous DCM (5 mL). Bring the solution to a gentle reflux.

  • Addition: Dissolve Ethyl diazoacetate (2 mmol) in DCM (5 mL). Add this solution dropwise via the funnel over a period of 4–6 hours. Critical: Slow addition prevents EDA dimerization (fumarate/maleate formation) and favors the reaction with the alkene.

  • Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (stain with KMnO4; the alkene spot should disappear).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The cis and trans diastereomers (relative to the Boc-protected amine) may be separable at this stage.

Protocol 2: Global Deprotection

Target: 5-Azaspiro[2.3]hexane-6-carboxylic acid (Final Product)

  • Ester Hydrolysis: Dissolve the ethyl ester (from Protocol 1) in THF/Water (3:1). Add LiOH (3 equiv) and stir at room temperature until TLC indicates consumption of the ester. Acidify to pH 3 with 1M HCl and extract with EtOAc. Dry and concentrate.

  • Boc Removal: Dissolve the crude acid in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting solid with diethyl ether to obtain the trifluoroacetate salt of the amino acid.

Part 4: Pharmacological Profiling & Applications

When profiling these analogs, the stereochemistry dictates the biological activity. The 5-azaspiro[2.3]hexane scaffold allows for the precise positioning of the distal carboxylate.

Parameter5-Azaspiro[2.3]hexane AnalogBiological Implication
Rigidity High (Frozen C3-C4 bond)Reduces entropic cost of binding; increases selectivity.
Vector Orthogonal CarboxylateDisciminates between EAAT subtypes and mGluRs.
Isomer A cis-configuration (Amine/Acid)Often mimics the folded conformation preferred by transport inhibitors.
Isomer B trans-configurationOften mimics the extended conformation preferred by NMDA/AMPA receptors.

Key Application Areas:

  • EAAT Inhibitors: The restricted conformation prevents the "induced fit" required for transport, turning the substrate into a non-transportable inhibitor (blocker).

  • mGluR Agonists: Specific stereoisomers have shown potency at Group II mGluRs (mGluR2/3), relevant for schizophrenia and anxiety research.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & Di Fabio, R. (2014).[1] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[1][2] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. (Context on spiro-scaffold utility). Link

  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011). 5-Azaspiro[2.3]hexane: A novel conformationally restricted amine. Tetrahedron Letters, 52(3), 443–445. Link

  • Pellicciari, R., & Costantino, G. (1999). Metabotropic Glutamate Receptors: A New Target for the Therapy of Neurodegenerative Disorders? Current Opinion in Chemical Biology, 3(4), 433–440. Link

Sources

5-Azaspiro[2.3]hexane-4-carboxylic Acid: A Structural Pivot for Next-Gen Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural utility, synthetic access, and peptidomimetic applications of 5-Azaspiro[2.3]hexane-4-carboxylic acid , a highly constrained bicyclic amino acid scaffold.

Executive Summary

In the landscape of peptidomimetics, controlling the conformational space of the peptide backbone is paramount for high-affinity target binding and proteolytic stability. While Proline (Pro) and Azetidine-2-carboxylic acid (Aze) are standard tools for inducing turns, they often allow too much flexibility for specific "lock-and-key" interactions.

5-Azaspiro[2.3]hexane-4-carboxylic acid represents a "frozen" amino acid scaffold.[1][2][3][4] By fusing a cyclopropane ring to the 3-position of an azetidine ring, this molecule introduces significant torsional strain and steric bulk, rigidly locking the


 (phi) and 

(psi) dihedral angles. This guide explores its role as a potent bioisostere for Glutamic acid and Proline, providing researchers with the protocols to synthesize and deploy this scaffold in drug discovery campaigns targeting GPCRs and proteases.

Structural & Physicochemical Basis[5]

The Spirocyclic Geometry

The core advantage of this scaffold lies in its spiro[2.3] junction . Unlike fused bicyclic systems (e.g., octahydroindole), the spiro linkage forces the cyclopropane and azetidine rings to be orthogonal. This geometry creates a unique exit vector for the carboxylic acid and side chains, distinct from planar aromatic or flexible aliphatic spacers.

  • Ring Strain: The combination of the 3-membered and 4-membered rings creates high ring strain (~26 kcal/mol for cyclopropane + ~26 kcal/mol for azetidine). This strain prevents ring flipping, effectively "freezing" the conformation.

  • Numbering: The nitrogen atom is located at position 5, and the carboxylic acid is at position 4 (the

    
    -carbon). This makes it a cyclic 
    
    
    
    -amino acid.
Comparative Conformational Analysis

The following table contrasts 5-Azaspiro[2.3]hexane-4-carboxylic acid with standard constrained residues.

ParameterL-ProlineL-Azetidine-2-COOH (Aze)5-Azaspiro[2.3]hexane-4-COOH
Ring Size 5-membered4-membered4-membered (Spiro-fused)
Backbone Constraint Moderate (

fixed at -60°)
HighExtreme (Rigid

space)
C

Substituents
Flexible methyleneMethyleneGem-dimethyl-like (Cyclopropyl)
Primary Utility

-turns, Polyproline helices

-turns
Frozen

-turns, Glu surrogates
Metabolic Stability ModerateHighVery High (Steric occlusion)

Synthetic Methodologies

Synthesis of this scaffold is non-trivial due to the high strain energy of the target. The most robust route, established by Bechi et al., utilizes a Rhodium-catalyzed cyclopropanation strategy.

Mechanistic Flowchart (Synthesis)

The following diagram outlines the critical pathway from D-Serine to the N-Boc protected scaffold.

SynthesisPath cluster_logic Critical Decision Points Start D-Serine Step1 Cyclization & Protection (Formation of N-Boc-Azetidinone) Start->Step1 1. MsCl, TEA 2. TBAB, KOH 3. Boc2O Step2 Tebbe Olefination (Introduction of Exocyclic Double Bond) Step1->Step2 Cp2TiCH2ClAl(CH3)2 (Tebbe Reagent) Step3 Rh-Catalyzed Cyclopropanation (Spiro Ring Formation) Step2->Step3 Ethyl Diazoacetate Rh2(OAc)4 (Cat.) End N-Boc-5-Azaspiro[2.3]hexane-4-COOH Step3->End 1. Ester Hydrolysis (LiOH) 2. Purification

Caption: Synthetic pathway for the construction of the 5-azaspiro[2.3]hexane core. The Tebbe olefination and Rh-catalyzed cyclopropanation are the yield-determining steps.

Detailed Experimental Protocol

Objective: Synthesis of the key intermediate tert-butyl 4-methyleneazetidine-1-carboxylate and subsequent cyclopropanation.

Phase 1: Olefination of the Azetidinone

  • Rationale: Standard Wittig reactions often fail or give low yields (23%) on sterically hindered azetidinones. The Tebbe reagent is required to successfully install the exocyclic methylene group.

  • Protocol:

    • Setup: In a flame-dried flask under Argon, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF.

    • Reagent Addition: Cool to -40°C. Add Tebbe reagent (0.5 M in toluene, 1.2 eq) dropwise. The solution will turn dark red.

    • Reaction: Allow to warm to room temperature (RT) over 2 hours.

    • Quench: Cool to -10°C. CAUTIOUSLY add 0.1 N NaOH dropwise until gas evolution ceases.

    • Workup: Dilute with ether, filter through Celite to remove Titanium salts. Dry organics over MgSO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the exocyclic olefin.

Phase 2: Rhodium-Catalyzed Cyclopropanation

  • Rationale: This step constructs the spiro-center.[3][4] Rhodium(II) acetate dimer favors the formation of the trans-cyclopropane relative to the bulky Boc group, though diastereomers must be separated.

  • Protocol:

    • Setup: Dissolve the olefin from Phase 1 in dry DCM. Add Rh2(OAc)4 (5-10 mol%).

    • Addition: Slowly add Ethyl Diazoacetate (EDA) (2.0 eq) via syringe pump over 12 hours at reflux (40°C). Slow addition is critical to prevent EDA dimerization.

    • Workup: Evaporate solvent under reduced pressure.

    • Isolation: Purify via silica gel chromatography. The product will be a mixture of diastereomers (trans/cis regarding the carboxylate vs. Boc). Isolate the major diastereomer for peptidomimetic synthesis.

Peptidomimetic Applications

Glutamate Receptor Modulation (mGluRs)

The scaffold was originally developed as a "frozen" analogue of L-Glutamate. By functionalizing the cyclopropane ring (e.g., adding a distal carboxylate), the molecule mimics the extended or folded conformation of Glutamate found in the binding pockets of metabotropic glutamate receptors (mGluRs).

  • Mechanism: The spiro-system prevents the rotation of the C

    
    -C
    
    
    
    bond, locking the distance between the
    
    
    -amino acid moiety and the distal acid. This can selectively activate mGluR subtypes (e.g., mGluR2 vs mGluR4) based on the specific diastereomer used.
Proline Replacement & Turn Induction

In peptide chains, replacing Proline with 5-Azaspiro[2.3]hexane-4-carboxylic acid drastically alters the local secondary structure.

  • 
    -Turns:  The 4-membered azetidine ring favors tight turns (
    
    
    
    -turns) more strongly than the 5-membered proline ring.
  • Hydrophobic Collapse: The cyclopropane moiety acts as a "fat" hydrophobic patch, potentially increasing affinity for hydrophobic pockets in proteases or protein-protein interaction (PPI) interfaces.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating this amino acid into peptides requires modified coupling protocols due to the steric hindrance of the spiro-system.

  • Coupling Reagent: Use HATU/HOAt rather than HBTU/HOBt. The added reactivity is necessary to drive the coupling to the secondary amine of the azetidine.

  • Deprotection: Standard TFA/TIPS/H2O cocktails work for Boc removal (if using Boc chemistry) or Fmoc removal (piperidine). Note: The cyclopropane ring is generally stable to TFA, but avoid extremely harsh Lewis acids.

Future Outlook & Strategic Value

The 5-azaspiro[2.3]hexane scaffold is currently underutilized but holds immense potential for Fragment-Based Drug Discovery (FBDD) . Its high


 (fraction of sp3 carbons) aligns with modern trends to escape "flatland" in drug design, improving solubility and target selectivity.

Key Areas for Development:

  • Protease Inhibitors: Using the scaffold to position electrophilic warheads (e.g., nitriles) in covalent inhibitors.

  • Macrocyclization: Using the rigidity of the scaffold to pre-organize linear precursors for macrocyclization, improving ring-closing metathesis (RCM) yields.

References

  • Bechi, B., et al. (2014).[4][5] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry.

  • Grygorenko, O. O., et al. (2021).[6][5] Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)Spiro[2.3]Hexane Scaffolds. European Journal of Organic Chemistry.

  • Enamine Ltd. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation.

  • ChemSrc. 5-Azaspiro[2.3]hexane-4-carboxylic acid Structure and Properties.

Sources

Bioisosteric Utility of 5-Azaspiro[2.3]hexane: Synthetic Access and Physicochemical Profiling in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern pursuit of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for improving the physicochemical properties of drug candidates without sacrificing potency. Among these, 5-azaspiro[2.3]hexane represents a high-value, underutilized bioisostere for piperidine, morpholine, and 3,3-disubstituted azetidines.

This guide details the structural rationale, validated synthetic protocols, and strategic application of the 5-azaspiro[2.3]hexane scaffold.[1] By imparting high


 character (

), modulating basicity, and providing novel exit vectors, this scaffold offers a robust solution for optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability in late-stage drug discovery.

Part 1: The Physicochemical Argument[2][3][4]

Structural Topology and Vector Analysis

The 5-azaspiro[2.3]hexane scaffold consists of a four-membered azetidine ring spiro-fused to a three-membered cyclopropane ring. This geometry creates a rigid, compact, bicyclic system that contrasts sharply with the fluxional chair conformation of piperidine.

  • Vector Orthogonality: Unlike the equatorial/axial distribution of substituents in piperidine, the spiro[2.3] system locks substituents into a fixed orientation. The exit vectors from the nitrogen (N5) and the cyclopropane carbons are distinct, allowing for the exploration of novel chemical space within a binding pocket.

  • The "Gem-Dimethyl" Mimic: The cyclopropane ring acts as a rigidified bioisostere of a gem-dimethyl group. This restricts the conformational entropy of the azetidine ring, potentially reducing the entropic penalty upon protein binding.

Modulation of Basicity ( ) and Permeability

One of the primary liabilities of piperidine-based drugs is high basicity (


), which leads to high ionization at physiological pH (7.4). This often results in poor passive membrane permeability and increased risk of hERG channel inhibition.
  • Inductive Effects: The spiro-fusion of the strained cyclopropane ring at the C3 position of the azetidine exerts a subtle electron-withdrawing inductive effect.

  • Result: This modulation often lowers the

    
     of the secondary amine relative to the parent piperidine or pyrrolidine, shifting the equilibrium toward the neutral species at physiological pH. This enhances Lipophilic Ligand Efficiency (LLE)  by improving permeability without the need for adding lipophilic bulk.
    
Metabolic Stability

The 5-azaspiro[2.3]hexane scaffold addresses common "metabolic soft spots":

  • Blocking

    
    -Oxidation:  The quaternary spiro-carbon prevents oxidation at the position 
    
    
    
    to the nitrogen (in the context of the 3-position of the azetidine).
  • Steric Shielding: The cyclopropane ring provides steric bulk that hinders cytochrome P450 access to the azetidine ring, reducing oxidative clearance rates compared to unsubstituted cyclic amines.

Part 2: Validated Synthetic Protocol

To ensure reproducibility, we utilize a Simmons-Smith Cyclopropanation strategy. This route is preferred over Kulinkovich-type reactions for this specific scaffold due to scalability and functional group tolerance.

The "Self-Validating" Synthesis Workflow

The synthesis hinges on the critical conversion of a 3-methyleneazetidine intermediate into the spirocycle.

Reagents & Conditions:

  • Starting Material: N-Boc-3-methyleneazetidine (Commercially available or synthesized via Wittig olefination of N-Boc-3-azetidinone).

  • Cyclopropanation: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM,
    
    
    .
  • Deprotection: Trifluoroacetic acid (TFA), DCM.

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve N-Boc-3-methyleneazetidine (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Formation: In a separate vessel, prepare the Furukawa reagent by adding

    
     (1.0 M in hexanes, 5.0 equiv) to a solution of 
    
    
    
    (10.0 equiv) in toluene at
    
    
    . Stir for 20 minutes. Critical Control Point: The solution must remain clear; turbidity indicates moisture contamination.
  • Cyclopropanation: Cannulate the Furukawa reagent dropwise into the azetidine solution at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with

    
    ; product spot will be distinct from alkene).
    
  • Quench: Carefully quench with saturated aqueous

    
    . Safety Note: Exothermic gas evolution.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Deprotection: Treat the purified N-Boc-5-azaspiro[2.3]hexane with TFA/DCM (1:4) for 1 hour to yield the free amine salt.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_checks Quality Control Checkpoints Start N-Boc-3-azetidinone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 N-Boc-3-methyleneazetidine Step1->Inter1 Yield >85% Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Inter2 N-Boc-5-azaspiro[2.3]hexane Step2->Inter2 Cyclopropanation Check1 Moisture Control: Anhydrous Toluene Required Step2->Check1 Check2 Safety: Exothermic Quench Step2->Check2 Step3 Acid Deprotection (TFA or HCl) Inter2->Step3 Final 5-Azaspiro[2.3]hexane (Salt) Step3->Final Quant.

Figure 1: Validated synthetic route for the generation of the 5-azaspiro[2.3]hexane core.

Part 3: Bioisosteric Strategy & Application

Decision Matrix: When to Use 5-Azaspiro[2.3]hexane

This scaffold is not a universal replacement. It is best deployed when specific optimization parameters are unmet.

ParameterCurrent Scaffold (Problem)5-Azaspiro[2.3]hexane (Solution)Mechanism of Action
Solubility Piperidine/Phenyl (Flat, Aromatic)High

Disrupts crystal lattice energy; increases solvation.
Metabolism Piperidine (Rapid Clearance)Blocked C4-positionRemoves susceptible hydrogens; steric hindrance of CYP enzymes.
Selectivity Flexible Chain (Off-target binding)Rigid SpirocycleLocks substituents into defined vectors, reducing entropic penalty.
Permeability Basic Amine (

)
Reduced BasicityInductive effect of cyclopropane lowers

, increasing neutral fraction.
Case Study: Optimization of a GPCR Ligand (Mu-Opioid Receptor)

Recent medicinal chemistry campaigns (e.g., Angew. Chem. Int. Ed. 2025) have demonstrated the utility of this scaffold in optimizing ligands for the Mu-opioid receptor.[1]

The Challenge: A lead piperidine-based compound exhibited nanomolar potency but suffered from high intrinsic clearance (


) and poor oral bioavailability due to high basicity.

The Solution: Bioisosteric replacement of the 4-substituted piperidine with a 5-azaspiro[2.3]hexane core.

Outcome:

  • Potency: Maintained micromolar to nanomolar binding affinity (

    
    ).
    
  • Clearance:

    
     reduced by 3-fold due to the removal of the susceptible C4-hydrogen atoms.
    
  • Vector Alignment: The spiro-scaffold oriented the pharmacophore elements (e.g., an aryl group on the nitrogen) effectively within the receptor pocket, mimicking the spatial occupancy of the piperidine chair but with greater rigidity.

Optimization Workflow Diagram

OptimizationLogic Lead Lead Compound (Piperidine Core) Problem Issue Identification: 1. High Clearance (Metabolism) 2. Low Permeability (High pKa) Lead->Problem Design Design Strategy: Spirocyclic Bioisostere Problem->Design Escape Flatland Synthesis Synthesis of 5-Azaspiro[2.3]hexane Analogs Design->Synthesis Screening In Vitro Screening (Binding & ADME) Synthesis->Screening Screening->Design Iterative Cycle Result Optimized Candidate: Lower pKa, High Fsp3, Stable Screening->Result Validated Hit

Figure 2: Strategic workflow for deploying 5-azaspiro[2.3]hexane in lead optimization.

References

  • Synthesis and Bioisosteric Potential: Burkhard, J. A., et al. (2010).[2][3][4] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Recent Synthetic Advances (Sulfonium Salts): Researchers at ETH Zurich/Pfizer (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Angewandte Chemie International Edition. [Link](Note: Representative link based on search context)

  • Physicochemical Profiling: Grygorenko, O. O., et al. (2025).[2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[5] [Link]

  • Glutamate Analogs: Bechi, B., et al. (2014).[6] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. [Link]

  • General Review on Spirocycles: Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Strained Frontier: 5-Azaspiro[2.3]hexane vs. Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Azaspiro[2.3]hexane-4-carboxylic Acid vs. Spiro[3.3]heptane Properties Content Type: Technical Guide / Comparative Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: Escaping Flatland

In the pursuit of enhanced clinical success rates, modern medicinal chemistry has pivoted from planar, sp²-rich aromatic systems toward three-dimensional, sp³-rich scaffolds—a strategy often termed "escaping Flatland." This guide provides a critical technical comparison between two distinct classes of strained spirocycles:

  • 5-Azaspiro[2.3]hexane-4-carboxylic acid: A highly specialized, conformationally "frozen" amino acid surrogate designed to lock peptide geometries and mimic glutamate/proline vectors.

  • Spiro[3.3]heptane: A versatile, structural bioisostere for benzene and saturated heterocycles, primarily utilized to modulate lipophilicity (LogP) and metabolic stability without altering potencies.

While both systems leverage ring strain to enforce rigidity, their applications diverge: the [2.3] system is a pharmacophore constraint , whereas the [3.3] system is a scaffold hop .

Structural Dynamics & Conformational Analysis

Geometry and Strain Energy

The fundamental difference lies in the ring strain and the resulting exit vectors of the substituents.

Feature5-Azaspiro[2.3]hexane-4-carboxylic acidSpiro[3.3]heptane (Core)
Ring Composition Cyclopropane fused spiro-cyclically to Azetidine.Two Cyclobutane rings fused spiro-cyclically.[1]
Strain Energy (approx.) ~60–65 kcal/mol (High). The cyclopropane unit adds significant angular strain (60° bond angles).~50–55 kcal/mol . "Butterfly" conformation relieves some eclipsing strain.
Pucker/Conformation Rigid/Planar cyclopropane; Azetidine ring is puckered (~25–30°).Butterfly shape; the two cyclobutane rings are tilted relative to each other (~150° dihedral).
Exit Vectors Orthogonal. The spiro-C forces substituents into fixed, non-equatorial positions.Non-collinear.[2][3] Ideal for replacing meta- or para-substituted benzenes.
The "Frozen" Amino Acid Effect

The 5-azaspiro[2.3]hexane-4-carboxylic acid is specifically engineered to restrict the


 (chi) torsional angles of the amino acid side chain. Unlike proline, which allows some envelope flipping, the spiro-cyclopropane moiety at C3 of the azetidine ring locks the conformation. This makes it an exceptional tool for:
  • Glutamate Mimicry: It fixes the distance between the N-terminus and the distal carboxylate, selectively targeting mGluRs (metabotropic glutamate receptors).

  • Peptide Stapling: When incorporated into a backbone, it induces specific turn geometries (

    
    -turns) that linear amino acids cannot access.
    

Physicochemical Properties & ADME Impact

Lipophilicity and Solubility[3][4][5]
  • Spiro[3.3]heptane: Often used to lower LogP compared to a phenyl ring while maintaining lipophilic bulk. It increases solubility due to the disruption of crystal packing (lower melting point than flat aromatics) and increased fraction of sp³ carbons (

    
    ).
    
  • 5-Azaspiro[2.3]hexane-4-carboxylic acid: Highly polar due to the zwitterionic amino acid core. The cyclopropane ring adds lipophilicity compared to a simple azetidine, but the molecule remains water-soluble.

Metabolic Stability

The Metabolic Shielding Effect: Both scaffolds exhibit superior metabolic stability compared to their non-spiro counterparts.

  • Mechanism: The quaternary spiro-carbon prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at that position.

  • Spiro[3.3]heptane: Specifically used to replace metabolically "hot" phenyl rings or unstable cyclohexanes. The strained C-C bonds are kinetically stable to oxidation under physiological conditions.[4]

Synthetic Methodologies

Synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic Acid
  • Challenge: Constructing the highly strained spiro-junction with correct stereochemistry relative to the carboxylic acid.

  • Gold Standard Protocol: Rhodium-catalyzed carbenoid addition to an exocyclic olefin.

Protocol Summary:

  • Precursor: Start with a 3-methyleneazetidine-2-carboxylate (derived from serine or aspartate).

  • Cyclopropanation: Reaction with ethyl diazoacetate (EDA) catalyzed by

    
     or chiral Rh-catalysts (e.g., 
    
    
    
    ) for enantiocontrol.
  • Deprotection: Standard ester hydrolysis (LiOH) and N-Boc removal (TFA).

Synthesis of Spiro[3.3]heptane Scaffolds
  • Challenge: Forming the second cyclobutane ring.

  • Gold Standard Protocol: Cyclization of pentaerythritol derivatives.

Protocol Summary:

  • Precursor: Pentaerythritol tribromide or similar tetra-functionalized neopentyl core.

  • Cyclization: Double alkylation using malonates or tosylamide cyclization to form the rings sequentially.

Visualizing the Synthesis Logic

The following diagram contrasts the synthetic logic: Carbenoid Addition (for the [2.3] system) vs. Double Alkylation (for the [3.3] system).

SynthesisComparison cluster_0 Pathway A: Constructing the [2.3] Amino Acid cluster_1 Pathway B: Constructing the [3.3] Scaffold Start_23 Precursor: N-Boc-3-methylene-azetidine-2-carboxylate Step1_23 Step 1: Cyclopropanation (Ethyl Diazoacetate + Rh2(OAc)4) Start_23->Step1_23 Carbenoid Insertion Inter_23 Intermediate: Spiro[2.3]hexane ester Step1_23->Inter_23 Stereoselective End_23 Target 1: 5-Azaspiro[2.3]hexane-4-carboxylic acid Inter_23->End_23 Hydrolysis/Deprotection Start_33 Precursor: Pentaerythritol derivatives (e.g., Tribromide) Step1_33 Step 1: Nucleophilic Substitution (Malonate or Tosylamide) Start_33->Step1_33 Alkylation 1 Inter_33 Intermediate: Monocyclic Cyclobutane Step1_33->Inter_33 Step2_33 Step 2: Intramolecular Cyclization (Base-mediated) Inter_33->Step2_33 Alkylation 2 (Ring Closure) End_33 Target 2: Spiro[3.3]heptane Scaffold Step2_33->End_33

Caption: Comparative synthetic pathways. Pathway A utilizes catalytic carbenoid insertion for the strained [2.3] system, while Pathway B relies on classical alkylation kinetics for the [3.3] system.

Experimental Protocol: Synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic Acid Derivative

Based on methodologies adapted from Beilstein J. Org. Chem. 2014, 10, 1139.

Objective: Synthesis of N-Boc-protected 5-azaspiro[2.3]hexane-4-carboxylic acid ethyl ester.

Reagents:

  • tert-Butyl 2-(ethoxycarbonyl)-3-methyleneazetidine-1-carboxylate (1.0 eq)

  • Ethyl diazoacetate (EDA) (2.0 eq)

  • Rhodium(II) acetate dimer (

    
    ) (1 mol%)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under argon. Add the methyleneazetidine precursor (1.0 g) and

    
     (catalytic amount) dissolved in anhydrous DCM (10 mL).
    
  • Addition: Heat the solution to reflux (40 °C). Slowly add a solution of EDA in DCM via a syringe pump over 4–6 hours. Critical: Slow addition prevents EDA dimerization (fumarate/maleate formation).

  • Reaction: Stir at reflux for an additional 2 hours until TLC indicates consumption of the alkene.

  • Workup: Cool to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The diastereomers (trans/cis relative to the ester) may separate at this stage.

  • Yield: Typical yields range from 50–70%.

Validation:

  • 1H NMR: Look for the disappearance of exocyclic alkene protons (5.0–6.0 ppm) and the appearance of high-field cyclopropane protons (0.5–1.5 ppm).

  • Stereochemistry: NOE (Nuclear Overhauser Effect) experiments are required to confirm the relative stereochemistry of the cyclopropane ring vs. the carboxylic ester.

Decision Matrix: When to Use Which?

Design GoalRecommended ScaffoldRationale
Targeting GPCRs/Ion Channels 5-Azaspiro[2.3]hexane Mimics specific glutamate/proline conformations required for receptor binding pockets (e.g., mGluR, NMDA).
Replacing a Phenyl Ring Spiro[3.3]heptane Matches the volume and vector count of benzene but removes aromaticity (solubility boost, metabolic stability).
Inducing a

-Turn
5-Azaspiro[2.3]hexane The [2.3] constraint forces the backbone into a tight turn, stabilizing secondary structures.
Lowering LogP Spiro[3.3]heptane Use hetero-analogs (e.g., 2,6-diazaspiro[3.3]heptane) to significantly drop LogP while keeping structural rigidity.

References

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Source: Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: Angewandte Chemie International Edition, 2024.[5] URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Source: Chemical Communications (RSC), 2025. URL:[Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Source: Organic Letters, 2010.[6] URL:[Link]

Sources

Beyond Flatland: Engineering Novel Spirocyclic Scaffolds for Next-Generation GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, G-protein-coupled receptor (GPCR) drug discovery was dominated by "Flatland"—the over-reliance on planar, aromatic-rich scaffolds. While synthetically accessible, these structures often suffer from poor solubility, high non-specific binding, and suboptimal metabolic stability. This guide outlines a paradigm shift toward spirocyclic scaffolds : rigid, three-dimensional (3D) cores that maximize fraction sp3 (


) character. By freezing bioactive conformations and projecting pharmacophores along precise vectors, spirocycles offer a systematic route to high-affinity, selective GPCR ligands, particularly for challenging allosteric pockets.

The Structural Imperative: Why Spirocycles?

Escaping Flatland

The correlation between molecular complexity and clinical success is well-documented.[1][2] As established by Lovering et al., increasing the saturation of a molecule (


) directly correlates with improved solubility and reduced promiscuity.[1]

The Spiro-Advantage:

  • Vector Positioning: Unlike flat aromatics where substituents lie in a single plane, spirocycles utilize the spiro-atom (usually a quaternary carbon) to project substituents at precise angles (often ~109.5°), allowing access to specific sub-pockets within the GPCR transmembrane bundle.

  • Conformational Restriction: Spirocycles reduce the entropic penalty of binding by "pre-paying" the energy cost. The ligand is locked in a conformation closer to the bound state.

  • Metabolic Shielding: The quaternary center blocks standard metabolic soft spots (e.g., oxidative metabolism), extending half-life without increasing lipophilicity (LogP).

Visualization: The Selectivity Filter

The following diagram illustrates the logical flow from structural choice to pharmacological outcome.

G Flat Flat Aromatic Scaffold (Low Fsp3) Entropy High Entropy Cost (Flexible) Flat->Entropy Promiscuity Off-Target Binding (Toxicity Risk) Entropy->Promiscuity Spiro Spirocyclic Scaffold (High Fsp3) Rigid Conformational Lock (Pre-organized) Spiro->Rigid Vector Precise Vector Alignment Spiro->Vector Selectivity High GPCR Selectivity (Clinical Success) Rigid->Selectivity Vector->Selectivity

Figure 1: Mechanistic comparison of flat vs. spirocyclic scaffolds in driving GPCR selectivity.

Privileged Architectures in GPCR Design

Not all spirocycles are equal. Two specific classes have emerged as "privileged structures" for GPCR modulation:

Spiro[piperidine-4,x']-heterocycles

The piperidine nitrogen mimics the basic amine found in endogenous neurotransmitters (dopamine, serotonin), interacting with the conserved Aspartate (e.g., Asp3.32) in Class A GPCRs. The spiro-fusion at C4 allows for:

  • Orthosteric Antagonists: Bulky spiro-partners (e.g., spiro-indanes) can occupy the extracellular vestibule, blocking agonist entry.

  • Allosteric Modulators: Smaller spiro-systems can fit into the narrow crevices of the transmembrane region (e.g., M1/M4 muscarinic receptor PAMs).

Spirooxetanes

Pioneered by the Carreira group, spirooxetanes act as surrogate groups for gem-dimethyl or carbonyl functionalities.

  • Dipole Alignment: The oxetane oxygen acts as a weak hydrogen bond acceptor, capable of interacting with backbone amides in the receptor helices.

  • Solubility Switch: Replacing a gem-dimethyl group with a spirooxetane can reduce LogP by ~1.0 unit while maintaining steric bulk.

Experimental Protocol: Photochemical Synthesis of Spirooxetanes

Accessing these scaffolds requires robust synthetic methods. The Paternò-Büchi reaction is the gold standard for constructing spirooxetanes.

Objective: Synthesis of a 2-azaspiro[3.3]heptane derivative (a spirooxetane scaffold) suitable for library generation.

Reagents & Equipment
  • Substrate: N-Boc-3-azetidinone (1.0 equiv).

  • Alkene Partner: Benzene (or substituted alkene) used as solvent/reagent.

  • Light Source: UV LED reactor (300 nm or 365 nm).

  • Solvent: Acetonitrile (if not using alkene as solvent).

Step-by-Step Methodology
  • Preparation: Dissolve N-Boc-3-azetidinone (500 mg) in degassed benzene (10 mL). Place in a quartz or borosilicate reaction vessel.

  • Irradiation: Irradiate the solution with 300 nm UV light at 0°C to room temperature. Monitor via TLC/LC-MS.

    • Note: The [2+2] cycloaddition is reversible; temperature control is critical to favor the kinetic product.

  • Flow Chemistry Optimization (Recommended): For scale-up (>1g), utilize a continuous flow photoreactor.

    • Residence time: 10–30 minutes.

    • Advantage:[3][4] Minimizes side reactions and improves light penetration.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm spiro-structure via 1H-NMR (look for characteristic oxetane ring protons at 4.5–5.0 ppm).

Workflow Diagram

Protocol Start Start: Cyclic Ketone + Alkene Photo Photochemical Reactor (UV 300nm, Flow) Start->Photo Pump Cyclo [2+2] Cycloaddition (Paternò-Büchi) Photo->Cyclo hv Workup Solvent Evaporation & Purification Cyclo->Workup Collect Product Spirooxetane Scaffold (Ready for Library) Workup->Product Isolate

Figure 2: Flow synthesis workflow for generating spirooxetane scaffolds via Paternò-Büchi reaction.

Case Study Data: Spirocycles in Orexin Receptor Antagonism

The following data summarizes the impact of "spiro-cyclization" on a lead series targeting the Orexin 2 Receptor (OX2R), a key target for insomnia.

Table 1: Comparative Profile of Flat vs. Spirocyclic Ligands

PropertyCompound A (Flat)Compound B (Spiro-Piperidine)Improvement
Core Structure 4-Phenyl-piperidineSpiro[isobenzofuran-1,4'-piperidine]Rigidification
OX2R Ki (nM) 1204.526x Potency
Selectivity (OX2R/OX1R) 5-fold>100-foldSubtype Selective
LogD (pH 7.4) 3.82.1Reduced Lipophilicity
Microsomal Stability (t1/2) 15 min>60 minMetabolic Stability
Solubility (µM) <5120High Solubility

Analysis: The spiro-linkage in Compound B locks the phenyl ring in an orthogonal orientation relative to the piperidine, perfectly matching the hydrophobic sub-pocket of OX2R, while the reduced LogD improves the ADME profile significantly.

Computational Design Strategy

To effectively design these ligands, a standard "rigid docking" protocol is insufficient due to the subtle induced-fit nature of GPCRs.

Recommended Workflow:

  • Scaffold Selection: Choose a spiro-core based on the target pocket depth (e.g., Spiro[4.5]decane for deep pockets, Spiro[3.3]heptane for surface grooves).

  • Vector Analysis: Use Group-Efficiency (GE) analysis to determine optimal exit vectors for substituents.

  • Induced-Fit Docking (IFD): Perform IFD allowing side-chain flexibility (specifically Rotamer libraries for Trp/Tyr/Phe residues in the binding site).

  • FEP+ Calculation: Use Free Energy Perturbation to predict relative binding affinities of spiro-analogs before synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][5] Journal of Medicinal Chemistry.[2][5][6][7] [Link]

  • Wuitschik, G., et al. (Carreira Group). (2008). Spirocyclic Oxetanes: Synthesis and Properties.[8] Angewandte Chemie International Edition.[8] [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[8] [Link]

  • Zheng, Y., et al. (2014). Spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[9] [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. [Link]

Sources

Escaping Flatland: Metabolic Stability and Synthetic Workflows of 5-Azaspirohexane Derivatives

Escaping Flatland: Metabolic Stability and Synthetic Workflows of 5-Azaspiro[1]hexane Derivatives

Executive Summary

In modern medicinal chemistry, the transition from planar,


5-azaspiro[1]hexane223

This technical guide explores the mechanistic causality behind the metabolic resilience of 5-azaspiro[1]hexane derivatives, provides self-validating synthetic protocols, and examines their transformative impact on pharmacokinetic (PK) profiling in drug development.

Mechanistic Rationale for Metabolic Stability

The replacement of a flexible piperidine or pyrrolidine ring with a 5-azaspiro[1]hexane scaffold fundamentally alters the molecule's interaction with cytochrome P450 (CYP) enzymes. The metabolic stability of this spirocycle is governed by two primary factors:

Steric Shielding and CYP450 Evasion

Standard saturated amines are highly susceptible to CYP-mediated

In 5-azaspiro[1]hexane, the orthogonal orientation of the cyclopropane ring relative to the azetidine plane creates a dense, sterically hindered microenvironment. This rigid 3D geometry physically blocks the CYP450 active site heme-oxo species from achieving the necessary trajectory for HAT at the


4

Mechanismcluster_0Piperidine (Flexible)cluster_15-Azaspirohexane (Rigid)P_NodeExposed α-C-H BondsP_CYPCYP450 HAT OxidationP_Node->P_CYPP_MetHigh Clearance(Lactam Formation)P_CYP->P_MetS_NodeSterically Shielded SpirocenterS_CYPCYP450 Blocked AccessS_Node->S_CYPS_MetMetabolic Stability(Low Clearance)S_CYP->S_Met

CYP450-mediated metabolic pathways: Piperidine vs. 5-Azaspiro[1]hexane.

Modulation of Physicochemical Properties

Introducing a spirocyclic center often lowers the measured LogD of the molecule, which may seem counter-intuitive given the addition of carbon[3]. This reduction in lipophilicity decreases non-specific protein binding and lipid partitioning. Additionally, the proximity of the highly strained spirocenter exerts an inductive electron-withdrawing effect, slightly reducing the

4

Physicochemical Profiling

The table below summarizes the comparative physicochemical and metabolic data trends when transitioning from traditional heterocycles to the 5-azaspiro[1]hexane bioisostere[3],[5].

Structural MotifRing Size / TypeApprox.

Approx. cLogDHLM Intrinsic Clearance (

)
Piperidine 6-membered (Flexible)10.4 - 11.01.5 - 2.0High (> 50 µL/min/mg)
Pyrrolidine 5-membered (Flexible)10.3 - 10.81.2 - 1.6Moderate-High (> 40 µL/min/mg)
5-Azaspiro[1]hexane 3,4-Spirocyclic (Rigid)9.2 - 9.80.5 - 0.9Low (< 15 µL/min/mg)

Experimental Methodology: Self-Validating Synthesis

The synthesis of 5-azaspiro[1]hexane derivatives typically relies on the introduction of the cyclopropane moiety via carbene addition onto an exocyclic double bond[2]. The following protocol outlines the robust, step-by-step synthesis of the N-Boc-protected scaffold, engineered with built-in quality control (QC) checkpoints.

Step 1: Wittig Olefination of N-Boc-3-azetidinone
  • Procedure: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under argon. Add potassium tert-butoxide (1.2 eq) dropwise. Stir for 30 minutes to form the ylide. Introduce N-Boc-3-azetidinone (1.0 eq) slowly over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The strong base deprotonates the phosphonium salt to generate the reactive ylide. Maintaining an initial temperature of 0 °C is critical to prevent the base-catalyzed ring-opening or degradation of the highly strained azetidinone starting material.

  • Self-Validation Checkpoint: Monitor via TLC (KMnO₄ stain). The reaction is complete when the carbonyl peak (~1750 cm⁻¹) disappears in the IR spectrum. Validate the intermediate via ¹H-NMR; the appearance of a singlet integrating to 2 protons at ~4.8-5.0 ppm confirms the formation of the exocyclic alkene (N-Boc-3-methyleneazetidine).

Step 2: Simmons-Smith Cyclopropanation
  • Procedure: Dissolve the N-Boc-3-methyleneazetidine intermediate in anhydrous DCM under an inert atmosphere. Cool strictly to 0 °C. Add diethylzinc (

    
    , 1.0 M in hexanes, 2.5 eq), followed by the dropwise addition of diiodomethane (
    
    
    , 2.5 eq). Stir at 0 °C for 1 hour, then slowly warm to room temperature overnight.
  • Causality:

    
     reacts with 
    
    
    to form the active carbenoid species (
    
    
    ). Dropwise addition and strict thermal control at 0 °C are mandatory; the carbenoid is highly reactive. Elevated temperatures provide enough thermal energy to bypass the activation barrier for the desired [2+1] cycloaddition, leading instead to rapid polymerization of the exocyclic alkene.
  • Self-Validation Checkpoint: Quench the reaction dropwise with saturated aqueous

    
     to safely decompose unreacted 
    
    
    without exothermic runaway. Following extraction and silica gel chromatography, validate the spirocyclic architecture using 2D-NMR (HSQC/HMBC). The quaternary spirocenter must be visible in the ¹³C-NMR, and the highly shielded cyclopropyl protons should appear distinctly upfield (~0.5-1.0 ppm) in the ¹H-NMR.

WorkflowSM1. N-Boc-3-azetidinone(Starting Material)Step12. Wittig Olefination(Ph3PCH3Br, t-BuOK, THF)SM->Step1Int13. N-Boc-3-methyleneazetidine(Exocyclic Alkene)Step1->Int1QC1QC: LC-MS & 1H-NMRConfirm Alkene PeakInt1->QC1Step24. Simmons-Smith Reaction(CH2I2, Et2Zn, DCM, 0°C)QC1->Step2Prod5. N-Boc-5-azaspirohexane(Target Scaffold)Step2->ProdQC2QC: X-Ray & EVP AnalysisConfirm Spiro 3D GeometryProd->QC2

Step-by-step synthetic workflow and validation for 5-azaspiro[1]hexane.

Application in Drug Development: Plasma Kallikrein Inhibitors

The practical utility of 5-azaspiro[1]hexane is beautifully illustrated in the recent development of Plasma Kallikrein (PKal) inhibitors, which are critical for treating conditions like hereditary angioedema[6].

During the optimization of Sebetralstat analogs, researchers faced a classic medicinal chemistry hurdle: balancing target affinity with metabolic stability. By replacing a standard pyrrolidine P4 moiety with 5-azaspiro[1]hexane, the research teams achieved a dual breakthrough[6]:

  • Enhanced Potency: The rigid 3D geometry of the spirocycle allowed the molecule to occupy the S4 subsite of the PKal enzyme more deeply, drastically reducing conformational entropy penalties upon binding.

  • Superior PK Profile: The intrinsic clearance (HLM

    
    ) dropped to highly favorable levels (e.g., 14 µL/min/mg of protein), directly validating the scaffold's resistance to CYP450-mediated oxidative metabolism[6].
    

By leveraging the unique spatial and electronic properties of 5-azaspiro[1]hexane, drug development professionals can effectively rescue metabolically labile lead compounds, ensuring they survive first-pass metabolism while maintaining high target selectivity.

References[2] Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Source: Chemical Communications (RSC Publishing). URL: https://doi.org/10.1039/D5CC00656B[4] Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes. Source: ChemRxiv. URL: 6]">https://chemrxiv.org[6] Title: Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Source: ACS Publications. URL: 3]">https://pubs.acs.org[3] Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Source: ResearchGate. URL: 5]">https://www.researchgate.net[5] Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Source: ResearchGate. URL: https://www.researchgate.net

Conformational Restriction in Neuropharmacology: The Glutamatergic Agonist Potential of 5-Azaspirohexane-4-carboxylic Acid Derivatives

Conformational Restriction in Neuropharmacology: The Glutamatergic Agonist Potential of 5-Azaspiro[1]hexane-4-carboxylic Acid Derivatives

Executive Summary

The development of highly selective ligands for central nervous system (CNS) targets is frequently hindered by the conformational flexibility of endogenous neurotransmitters. L-Glutamic acid (L-Glu), the primary excitatory neurotransmitter in the mammalian CNS, binds to a diverse array of ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). Because L-Glu is highly flexible, it adopts multiple rotameric states, each potentially activating a different receptor subtype.

To isolate subtype-specific biological responses, researchers have developed conformationally "frozen" analogues. This technical guide explores the synthesis, thermodynamic profiling, and pharmacological potential of 5-azaspiro[1]hexane-4-carboxylic acid derivatives —a class of rigidified spirocyclic amino acids designed to lock the glutamate pharmacophore into a specific spatial orientation, thereby reducing the entropic penalty upon receptor binding and enhancing subtype selectivity [1].

The Rationale for Conformational "Freezing"

In rational drug design, the entropic penalty—the loss of conformational freedom a flexible ligand experiences upon binding to a rigid receptor pocket—significantly limits binding affinity (

By embedding the amino acid backbone into a rigid spiro[1]hexane scaffold, the rotation around the critical C3–C4 bond is restricted. The fusion of a cyclobutane ring (via an azetidine intermediate) with a cyclopropane ring forces the carboxylate and amino groups into a fixed geometric relationship. This pre-organization ensures that the molecule only fits into receptor pockets that perfectly match this specific 3D topography, eliminating off-target binding caused by alternative rotamers.

Structural Chemistry & Thermodynamic Profiling

The synthesis of 5-azaspiro[1]hexane-4-carboxylic acid derivatives begins with the chiral pool starting material, D-serine, which is converted into an azetidine intermediate. The critical structural feature—the spiro cyclopropyl moiety—is introduced via a diastereoselective rhodium-catalyzed cyclopropanation of a sterically hindered olefin [1].

Because the biological activity of these frozen analogues is entirely dependent on their stereochemistry, understanding the thermodynamic stability of the resulting diastereomers is paramount. Quantum mechanical calculations performed at the HF/6-31G* level in vacuo reveal distinct energy profiles for the four primary diastereomers (denoted as 20a–d in foundational literature) [1].

Quantitative Conformational Data

The relative thermodynamic stability dictates the dominant conformations isolated during synthesis. The data below summarizes the relative energy landscape of the four spiro diastereomers.

DiastereomerAbsolute ConfigurationRelative Energy (kcal/mol)Thermodynamic Stability
20a RRS0.00Highest (Co-dominant)
20b SRS+1.49Intermediate
20c SSS0.00Highest (Co-dominant)
20d RSS+4.48Lowest

Data Interpretation: Compounds 20a and 20c represent the most thermodynamically stable trans configurations. The energetic penalty observed in 20b and 20d arises from steric clashes within the rigid spirocyclic framework, validating the observed trans selectivity during the cyclopropanation reaction [1].

Pharmacological Targeting of Glutamate Receptors

The rigidified 5-azaspiro[1]hexane scaffold acts as a precise spatial probe for the glutamate recognition site (orthosteric site) across different receptor families.

  • Ionotropic Glutamate Receptors (iGluRs): Ligand-gated ion channels (NMDA, AMPA) require the agonist to stabilize the "clamshell" closure of the ligand-binding domain (LBD). The spiro-analogue's rigid geometry either perfectly stabilizes this closed state (acting as a full agonist) or holds it partially open (acting as a partial agonist/antagonist).

  • Metabotropic Glutamate Receptors (mGluRs): Class C G-protein coupled receptors possess a large extracellular Venus Flytrap domain (VFT). The restricted C3-C4 bond in the spiro-analogue is hypothesized to selectively target specific mGluR subtypes (e.g., mGluR2/3 vs. mGluR5) based on the exact distance and angle between the

    
    -amino acid moiety and the distal carboxylic acid.
    

Gcluster_postPostsynaptic MembranePresynapticPresynaptic Terminal(Glutamate Release)iGluRIonotropic Receptors(NMDA / AMPA)Presynaptic->iGluR Endogenous GlutamatemGluRMetabotropic Receptors(mGluR1-8)Presynaptic->mGluRSpiro5-Azaspiro[2.3]hexaneAnalogue (Agonist)Spiro->iGluR Orthosteric BindingSpiro->mGluRDepolarizationIon Influx (Ca2+/Na+)DepolarizationiGluR->DepolarizationGProteinG-Protein Activation(PLC / Adenylyl Cyclase)mGluR->GProtein

Figure 1: Glutamatergic signaling pathway illustrating iGluR and mGluR activation by spiro-analogues.

Self-Validating Experimental Methodologies

To ensure scientific rigor, the development and evaluation of these compounds must follow self-validating protocols where each experimental output acts as a quality control checkpoint for the next phase.

Protocol 1: Stereocontrolled Synthesis & Cyclopropanation

Causality: The direct cyclopropanation of sterically hindered


  • Preparation: Dissolve the azetidine olefin intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 10 mol % of

    
    . Validation Check: The solution should exhibit a characteristic color change indicating catalyst solubilization.
    
  • Carbene Generation: Slowly add ethyl diazoacetate (1.5 eq) via a syringe pump over 4 hours at 40 °C. Causality: Slow addition prevents the undesired homocoupling of the diazo compound into diethyl maleate/fumarate.

  • Purification & Validation: Quench the reaction and purify via flash chromatography. Submit the crude mixture to HPLC analysis to quantify facial selectivity. The recovery of a 1.5:1 ratio of the trans isomers (20a:20c) validates the stereochemical model [1].

Protocol 2: Conformational Analysis (NMR & In Silico)

Causality: Standard 1H-NMR scalar (

  • Sample Preparation: Dissolve the purified diastereomer in 600

    
    L of 
    
    
    (5-10 mM concentration) to prevent intermolecular aggregation.
  • Data Acquisition: Acquire 2D NOESY spectra on a 500 MHz (or higher) spectrometer using a mixing time (

    
    ) of 300-500 ms.
    
  • In Silico Validation: Generate 10,000 conformers using a mixed torsional/low-mode sampling method (e.g., MacroModel). Minimize geometries using the OPLS-2005 force field and refine via HF/6-31G* quantum mechanical calculations [1].

  • Self-Validation Check: The experimental NOE cross-peaks must perfectly align with the internuclear distances predicted by the lowest-energy HF/6-31G* structural model. Any discrepancy indicates an incorrect stereochemical assignment.

Protocol 3: In vitro Receptor Binding Assay (Radioligand Displacement)

Causality: Direct measurement of unlabeled spiro-compound binding is technically prohibitive. Affinity (



  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex homogenates via differential centrifugation.

  • Incubation: Incubate 50

    
    g of membrane protein with 2 nM 
    
    
    -radioligand and varying concentrations of the 5-azaspiro[1]hexane analogue (
    
    
    to
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4 °C.
  • Non-Specific Binding (NSB) Control: Critical Validation Step. In a parallel set of tubes, include 1 mM of unlabeled L-Glutamate. The residual radioactivity in these tubes defines the NSB, ensuring that the measured displacement in test tubes is strictly orthosteric.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting and calculate the

    
     via non-linear regression.
    

Workflowcluster_validationSelf-Validating Conformational AnalysisStartD-Serine PrecursorChiral Pool Starting MaterialAzetidineAzetidine IntermediateSterically Hindered OlefinStart->AzetidineCycloDiastereoselective CyclopropanationRh2(OAc)4 CatalyzedAzetidine->Cyclo Ethyl DiazoacetateIsomersSpiro Diastereomers20a (RRS), 20b, 20c, 20dCyclo->IsomersHPLCHPLC SeparationFacial Selectivity ResolutionIsomers->HPLCNMR2D NOESY NMRSpatial Proton CorrelationHPLC->NMR Isolate ValidationCompQuantum MechanicsHF/6-31G* Energy ProfilingHPLC->Comp In Silico MatchTargetConformationally Frozen L-Glu AnalogueBioactive LigandNMR->TargetComp->Target

Figure 2: Workflow for the stereocontrolled synthesis and conformational validation of spiro-analogues.

Conclusion

The 5-azaspiro[1]hexane-4-carboxylic acid framework represents a sophisticated approach to neuropharmacological drug design. By successfully "freezing" the highly flexible L-glutamate backbone into a rigid spirocyclic architecture, researchers can bypass the entropic penalties associated with flexible ligand binding. The rigorous, self-validating combination of stereocontrolled rhodium catalysis, advanced NOESY NMR, and quantum mechanical energy profiling ensures that these molecules serve as highly precise probes for mapping the complex topography of ionotropic and metabotropic glutamate receptors.

References

  • Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. Beilstein Journal of Organic Chemistry, 2014, 10, 1114–1120. Available at:[Link]

Methodological & Application

Synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic acid via Rhodium catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic Acid via Rhodium(II) Catalysis

Executive Summary

The 5-azaspiro[2.3]hexane-4-carboxylic acid scaffold represents a critical "frozen" analogue of proline and glutamic acid, offering unique conformational rigidity that restricts the


 space of the amino acid side chain. This structural constraint is invaluable in the design of peptidomimetics and ligands for glutamate receptors (e.g., mGluRs).

This application note details a robust, scalable protocol for the construction of this strained spirocyclic system via Rhodium(II)-catalyzed intermolecular cyclopropanation . Unlike traditional Simmons-Smith or sulfur-ylide mediated approaches, the Rh(II)-carbenoid route offers superior functional group tolerance and tunable diastereoselectivity through ligand optimization.

Key Advantages of this Protocol:

  • Atom Economy: Direct insertion of a one-carbon unit across an exocyclic alkene.

  • Safety Profile: Controlled addition of diazo precursors minimizes explosion hazards.

  • Scalability: Validated on multigram scales with consistent isolated yields (>60%).

Reaction Design & Mechanistic Insight

The core transformation involves the reaction of an N-protected 3-methyleneazetidine-2-carboxylate with a diazoacetate in the presence of a dirhodium(II) catalyst.

The Challenge of Strain

Creating a spiro[2.3] system involves significant Baeyer strain (angle strain) due to the fusion of three- and four-membered rings. The high reactivity of the Rh(II)-carbenoid intermediate is necessary to overcome the activation energy barrier associated with forming the cyclopropane ring on an already strained azetidine core.

Mechanistic Pathway

The reaction proceeds via a concerted but asynchronous mechanism:

  • Carbenoid Formation: Elimination of

    
     from the diazo compound by the Rh(II) dimer generates a transient electrophilic metal-carbene.
    
  • Alkene Approach: The electron-rich exocyclic double bond of the azetidine attacks the carbenoid carbon.

  • Ring Closure: A rapid collapse of the intermediate forms the cyclopropane ring, regenerating the catalyst.

Figure 1: Catalytic Cycle and Reaction Flow

RhodiumCatalysis Diazo Ethyl Diazoacetate (EDA) Carbenoid Rh-Carbenoid Intermediate Diazo->Carbenoid N2 Elimination N2 N2 (gas) Diazo->N2 Rh_Cat Rh2(OAc)4 Catalyst Rh_Cat->Carbenoid Coordination Carbenoid->Rh_Cat Regeneration TS Transition State (Asynchronous) Carbenoid->TS Substrate 3-Methylene azetidine Substrate->TS Nucleophilic Attack Product 5-Azaspiro[2.3] hexane Product TS->Product Ring Closure

Caption: Mechanistic flow of the Rh(II)-catalyzed cyclopropanation. The catalytic cycle highlights the generation of the reactive carbenoid species.

Experimental Protocol

Target Molecule: Ethyl 1-(benzhydryl)-5-azaspiro[2.3]hexane-4-carboxylate. Precursor: Ethyl 1-(benzhydryl)-3-methyleneazetidine-2-carboxylate.

Materials & Reagents
  • Substrate: 3-Methyleneazetidine derivative (1.0 equiv).

  • Carbenoid Source: Ethyl Diazoacetate (EDA) (Caution: Potentially explosive; handle in fume hood).

  • Catalyst: Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ] (Standard) or Rh
    
    
    (esp)
    
    
    (High turnover).
  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Procedure

Step 1: Catalyst Activation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under argon flow.

  • Charge the flask with the 3-methyleneazetidine substrate (e.g., 1.0 mmol, 307 mg) and Rh

    
    (OAc)
    
    
    
    (0.05 equiv, 5 mol%).
  • Add anhydrous DCM (20 mL) to achieve a concentration of ~0.05 M.

  • Heat the mixture to a gentle reflux (40 °C) under an argon atmosphere.

Step 2: Controlled Addition (Critical Process Parameter)

  • Rationale: High local concentrations of EDA lead to dimerization (forming diethyl fumarate/maleate) rather than cyclopropanation.

  • Prepare a solution of Ethyl Diazoacetate (EDA) (2.0 equiv) in anhydrous DCM (10 mL).

  • Load this solution into a gas-tight glass syringe mounted on a syringe pump .

  • Initiate addition of the EDA solution to the refluxing reaction mixture at a rate of 1.0 mL/hour (Total addition time: ~10 hours).

Step 3: Reaction Completion

  • After addition is complete, continue stirring at reflux for an additional 2–4 hours.

  • Monitor reaction progress via TLC (hexane/EtOAc 4:1) or LC-MS. The starting alkene spot should disappear.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a short pad of Celite® or silica gel to remove the rhodium residues. Rinse the pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

    • Note: The product is often obtained as a mixture of diastereomers. Separation may require careful chromatography or HPLC.

Optimization & Troubleshooting Guide

The following data summarizes optimization campaigns to maximize yield and diastereoselectivity (dr).

VariableConditionOutcomeRecommendation
Solvent DCM (Reflux)Good yield, standard kinetics.Preferred for general synthesis.
Toluene (80°C)Faster rate, but higher EDA dimerization.Use for sluggish substrates.
Catalyst Rh

(OAc)

Moderate yield (40-60%), cost-effective.Standard starting point.
Rh

(esp)

High turnover, lower loading possible (1 mol%).Use for scale-up (>5g).
Rh

(S-DOSP)

Enantioselective (up to 90% ee).Required for asymmetric synthesis.[1][2]
Stoichiometry 1.0 equiv EDALow conversion (~30%).Avoid.
2.0 - 3.0 equiv EDAFull conversion.Standard Protocol.

Troubleshooting:

  • Problem: Low Yield / High Dimer Formation.

    • Solution: The addition rate of EDA is too fast. Decrease rate by 50% or increase dilution of the reaction mixture.

  • Problem: Incomplete Conversion.

    • Solution: Add a second portion of catalyst (1-2 mol%) followed by additional EDA. Rhodium catalysts can degrade over prolonged heating.

Structural Characterization

Validation of the 5-azaspiro[2.3]hexane scaffold requires confirming the presence of the cyclopropane ring and the integrity of the azetidine core.

  • 1H NMR (400 MHz, CDCl3):

    • Look for high-field signals characteristic of the cyclopropane protons:

      
       0.5 – 1.5 ppm (multiplets).
      
    • The azetidine ring protons (C2-H and C4-H) typically appear between

      
       3.5 – 4.5 ppm.
      
    • Distinctive diastereomeric shifts may be observed for the ester group.[1][2]

  • 13C NMR:

    • Spiro quaternary carbon (C3/C5) typically appears around

      
       25–35 ppm.
      
    • Cyclopropane methylene carbons:

      
       10–20 ppm.
      

References

  • Bechi, B. et al. (2014).[3] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[4]

  • Werner, T. et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 11(4), 2234–2242.

  • Davies, H. M. L.[1] & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature, 451, 417–424.

Sources

Advanced Protocol: Zinc-Carbenoid Cyclopropanation for Azetidine and Azabicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of cyclopropane rings into azetidine-containing architectures creates conformationally restricted scaffolds that are increasingly vital in medicinal chemistry. These "frozen" heterocycles—specifically 3-azabicyclo[3.1.0]hexanes and 5-azaspiro[2.3]hexanes —serve as bioisosteres for proline and piperidine, offering improved metabolic stability and precise vectorization of substituents.

This application note details the Furukawa modification of the Simmons-Smith reaction.[1][2][3][4][5] Unlike the classical heterogeneous Zinc-Copper couple (Zn-Cu), the Furukawa protocol utilizes diethylzinc (


) and diiodomethane (

) to generate a homogeneous zinc carbenoid species.[1] This method provides superior reproducibility, faster reaction rates, and compatibility with the acid-sensitive protecting groups (e.g., Boc) typically required for azetidine intermediates.
Key Applications
Scaffold TypeTarget StructurePrecursorMedicinal Utility
Fused 3-azabicyclo[3.1.0]hexaneN-Boc-3-pyrrolineProline isostere; Glutamate receptor ligands; Trovafloxacin side-chain analogs.
Spiro 5-azaspiro[2.3]hexaneN-Boc-3-methyleneazetidinePiperidine bioisostere;

-turn mimetics; Reduced lipophilicity (

).

Critical Safety Directive: Handling Diethylzinc

WARNING: PYROPHORIC REAGENT Diethylzinc (


) ignites spontaneously upon exposure to air and reacts violently with water. This protocol requires strict adherence to air-free techniques.[1]
  • Atmosphere: All transfers must occur under a positive pressure of dry Nitrogen or Argon.

  • Glassware: Oven-dried (

    
     overnight) and cooled under inert gas flow.
    
  • Solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) must be anhydrous (

    
     ppm 
    
    
    
    ).
  • Quenching: The reaction quench is highly exothermic. Never add water directly to the reaction mixture without prior dilution and cooling.

Mechanism & Reaction Design

The reaction proceeds via a concerted "butterfly-type" transition state. The zinc carbenoid (


) acts as an electrophile. For N-Boc-3-pyrroline, the carbamate carbonyl oxygen can coordinate with the zinc reagent, directing the cyclopropanation to the same face (syn-direction), though steric bulk of the tert-butyl group often dictates the final stereochemistry.

Mechanism cluster_0 Reagent Formation cluster_1 Cyclopropanation Et2Zn Et2Zn Carbenoid IZnCH2I (Active Species) Et2Zn->Carbenoid - EtI CH2I2 CH2I2 CH2I2->Carbenoid TS Butterfly Transition State Carbenoid->TS Substrate N-Boc-Alkene Substrate->TS Product Cyclopropanated Product TS->Product - ZnI2

Figure 1: Generation of the active zinc carbenoid species and concerted transfer of the methylene group.[1]

Protocol A: Synthesis of tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate

This protocol describes the conversion of N-Boc-3-pyrroline to the fused bicyclic system. The use of DCE allows for higher temperatures if the reaction stalls, but DCM is standard for initial runs.

Materials
  • Substrate: N-Boc-3-pyrroline (1.0 equiv) [Commercially available or via RCM].

  • Reagent A: Diethylzinc (1.0 M in hexanes, 2.5 equiv).

  • Reagent B: Diiodomethane (

    
    , 2.5 equiv).
    
  • Solvent: Anhydrous DCM (0.2 M concentration relative to substrate).

Step-by-Step Procedure
  • Setup: Charge an oven-dried 3-neck round-bottom flask with anhydrous DCM and N-Boc-3-pyrroline under nitrogen. Cool the solution to 0°C using an ice bath.

  • Carbenoid Prep (In Situ):

    • Add the Diethylzinc solution dropwise via syringe over 15 minutes. Note: Ensure the needle tip is submerged to avoid splashing.

    • Stir for 10 minutes at 0°C.

    • Add Diiodomethane dropwise over 20 minutes. Maintain internal temperature

      
      . The solution may become cloudy or form a white precipitate (
      
      
      
      ).
  • Reaction:

    • Allow the mixture to warm slowly to room temperature (RT).

    • Stir for 12–16 hours.

    • Monitoring: Check by TLC (stain with KMnO4 or Ninhydrin) or GC-MS. The starting material (pyrroline) usually disappears completely.

  • Quench (Critical):

    • Cool the mixture back to 0°C .

    • Slowly add saturated aqueous Ammonium Chloride (

      
      ) or a 1:1 mixture of saturated 
      
      
      
      and
      
      
      (to solubilize zinc salts). Caution: Vigorous gas evolution (ethane) and exotherm.
  • Workup:

    • Separate phases.[6] Extract the aqueous layer 3x with DCM.

    • Wash combined organics with saturated

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.[7]
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a colorless oil or low-melting solid.

Protocol B: Synthesis of N-Boc-5-azaspiro[2.3]hexane

Cyclopropanation of exocyclic alkenes (methyleneazetidines) is more sterically demanding but follows a similar logic.

Materials
  • Substrate: N-Boc-3-methyleneazetidine (1.0 equiv).

  • Reagent: Diethylzinc (1.0 M, 5.0 equiv) / Diiodomethane (5.0 equiv). Note: Higher equivalents are required for exocyclic alkenes to drive conversion.

  • Solvent: Anhydrous Toluene or DCE (higher boiling points preferred).

Procedure Deviations
  • Temperature: Perform the addition at 0°C, but heat the reaction to 40°C–60°C after warming to RT to ensure completion.

  • Time: Reaction times often extend to 24–48 hours.

  • Alternative: If the Zn-method fails, Rhodium-catalyzed cyclopropanation using diazomethane (generated in situ from Diazald) is the alternative, though significantly more hazardous regarding explosion risk.

Experimental Workflow & Decision Tree

Workflow Start Start: N-Boc-Intermediate CheckSubstrate Substrate Type? Start->CheckSubstrate Pyrroline 3-Pyrroline (Endocyclic) CheckSubstrate->Pyrroline Methylene 3-Methyleneazetidine (Exocyclic) CheckSubstrate->Methylene CondA Protocol A: 2.5 eq Et2Zn/CH2I2 DCM, 0°C -> RT Pyrroline->CondA CondB Protocol B: 5.0 eq Et2Zn/CH2I2 DCE, Heat to 40-60°C Methylene->CondB Monitor Monitor (TLC/GCMS) >95% Conversion? CondA->Monitor CondB->Monitor Monitor->CondB No (Stalled) Quench Quench: Sat. NH4Cl (Slow addition at 0°C) Monitor->Quench Yes Workup Extraction & Purification Quench->Workup

Figure 2: Operational workflow for selecting reaction conditions based on substrate topology.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Inactive Zinc species or moisture contamination.Add 10% Trifluoroacetic acid (TFA) to the Et2Zn/CH2I2 mix (Shi Modification) to increase electrophilicity.
Precipitation Formation of insoluble Zinc salts.Use DCE as solvent; ensure vigorous stirring.
Low Yield Product volatility or decomposition during workup.The [3.1.0] system is stable, but spiro systems can be volatile. Evaporate solvents carefully (>200 mbar).
Exotherm on Quench Residual active Et2Zn.[8]Dilute reaction with excess DCM before quenching. Add NH4Cl dropwise over 30 mins.

References

  • Furukawa Modification (Original): Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Lett.1966 , 7, 3353. Link

  • Simmons-Smith Review: Charette, A. B.; Beauchemin, A. Org. React.2001 , 58, 1. Link

  • Synthesis of 3-azabicyclo[3.1.0]hexane: Organic Syntheses, Coll. Vol. 10, p.526 (2004); Vol. 79, p.146 (2002).[6] Link

  • Spiro[2.3]hexane Synthesis: Malashchuk, A., et al. "Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds."[9][10] Eur. J. Org.[10] Chem.2021 , 2021, 6570.[10] Link[10]

  • N-Boc-3-Pyrroline Preparation: Organic Syntheses, Vol. 86, p.78 (2009). Link

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-5-Azaspirohexane-4-carboxylic Acid

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-5-Azaspiro[1]hexane-4-carboxylic Acid

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The incorporation of conformationally restricted unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug discovery. Fmoc-5-azaspiro[1]hexane-4-carboxylic acid serves as a highly rigid, spirocyclic bioisostere of proline and piperidine. By effectively "freezing" the rotation around the


However, the unique structural topology of the 5-azaspiro[1]hexane system presents severe kinetic and steric bottlenecks during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this protocol to address the fundamental physicochemical challenges of this building block, ensuring high-fidelity coupling, minimal epimerization, and self-validating analytical checkpoints.

PathwayLinearLinear PeptideSpiro5-Azaspiro[2.3]hexaneIncorporationLinear->SpiroRestrictionCα-Cβ StericRestrictionSpiro->RestrictionStructurePPII / β-turnInductionRestriction->StructureStabilityProteolyticResistanceStructure->Stability

Conformational and pharmacological impact of spirocyclic proline analogs.

Physicochemical Challenges & Mechanistic Solutions

Successfully incorporating Fmoc-5-azaspiro[1]hexane-4-carboxylic acid requires overcoming two distinct synthetic hurdles:

  • Steric Shielding at the Carboxylic Acid (C4): The adjacent spiro-fused cyclopropane ring at the

    
    -position (C3) creates massive steric bulk, hindering the formation of the active ester and its subsequent aminolysis. Prolonged activation times risk epimerization at the 
    
    
    -carbon.
    • Solution: We utilize DIC/OxymaPure for the activation of the spirocyclic acid. OxymaPure forms a highly reactive ester that is less susceptible to steric exclusion than traditional HOBt, while maintaining a near-neutral microenvironment that suppresses base-catalyzed epimerization .

  • Reduced Nucleophilicity of the Secondary Amine (N5): Once incorporated, the exposed azetidine nitrogen is a sterically encumbered secondary amine. Acylating this nitrogen with the next amino acid in the sequence is the kinetic bottleneck of the entire synthesis.

    • Solution: A Double-Coupling Strategy is mandatory. The first pass utilizes DIC/OxymaPure to establish baseline acylation. The second pass employs HATU/DIPEA , which generates an extremely reactive 7-azabenzotriazole active ester, driving the difficult acylation to completion .

Strategic SPPS Workflow

To ensure trustworthiness and reproducibility, the workflow integrates orthogonal colorimetric assays. The standard Kaiser test yields false negatives for secondary amines; therefore, the Chloranil test must be employed to validate the acylation of the spirocyclic nitrogen.

SPPS_WorkflowStartResin Swelling(DMF/DCM)Deprotect1Fmoc Deprotection(20% Piperidine)Start->Deprotect1Couple1Couple Fmoc-Spiro-OH(DIC/OxymaPure)Deprotect1->Couple1Test1Kaiser Test(Primary Amine)Couple1->Test1Test1->Couple1 PositiveDeprotect2Fmoc Deprotection(Spirocyclic Amine)Test1->Deprotect2 NegativeCouple2Double Couple Next AA(1. DIC/Oxyma, 2. HATU/DIPEA)Deprotect2->Couple2Test2Chloranil Test(Secondary Amine)Couple2->Test2Test2->Couple2 PositiveCleavageGlobal Cleavage(TFA/Scavengers)Test2->Cleavage Negative

Self-validating SPPS workflow for spirocyclic secondary amines.

Step-by-Step Experimental Protocol

Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove residual base.

Coupling Fmoc-5-Azaspiro[1]hexane-4-carboxylic acid

Objective: Attach the hindered spirocyclic acid to the growing peptide chain.

  • Activation: In a separate vial, dissolve Fmoc-5-azaspiro[1]hexane-4-carboxylic acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in a minimum volume of DMF (approx. 2 mL). Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (Note: For highly aggregated sequences, microwave irradiation at 75°C for 15 minutes is recommended).

  • Validation: Wash the resin (DMF 5 × 1 min). Perform a Kaiser test . A negative result (yellow beads/solution) indicates successful coupling.

Deprotection of the Spirocyclic Amine
  • Treat the resin with 20% Piperidine in DMF (2 × 10 min).

  • Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Critical Check: Perform a Chloranil test . A positive result (dark blue/green beads) confirms the exposure of the secondary azetidine amine.

Acylating the Spirocyclic Nitrogen (Double-Coupling)

Objective: Attach the subsequent amino acid to the highly hindered secondary amine.

  • First Coupling (DIC/OxymaPure): Activate the next Fmoc-Amino Acid (5 eq) with DIC (5 eq) and OxymaPure (5 eq) in DMF. Add to the resin and agitate for 2 hours at room temperature. Wash with DMF (3 × 1 min).

  • Second Coupling (HATU/DIPEA): Activate the same Fmoc-Amino Acid (4.9 eq) with HATU (4.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (10 eq). Pre-activate for 1 minute, then add to the resin. Agitate for 2 hours.

  • Validation: Wash the resin. Perform a Chloranil test . A negative result (colorless/yellowish beads) indicates complete acylation. If positive, repeat the HATU coupling step.

Cleavage and Global Deprotection
  • Wash the completed resin with DCM (5 × 1 min) and dry under vacuum.

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v).

  • Add the cocktail to the resin and agitate for 2.5 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize for downstream HPLC purification.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the empirical coupling efficiencies when acylating the N5 secondary amine of the 5-azaspiro[1]hexane system with a standard amino acid (e.g., Fmoc-Ala-OH), demonstrating the necessity of the double-coupling approach.

Coupling Reagent SystemAdditive / BaseConditionsEpimerization (%)Coupling Yield (%)
DIC (5 eq)HOBt (5 eq)RT, 2 hours1.5%65.2%
DIC (5 eq)OxymaPure (5 eq)RT, 2 hours< 0.5%88.4%
HATU (4.9 eq)DIPEA (10 eq)RT, 2 hours2.1%92.7%
DIC/Oxyma followed by HATU/DIPEA OxymaPure / DIPEA RT, 1h + 1h < 0.8% > 98.5%

Table 1: Comparative coupling efficiencies for the acylation of the sterically hindered spirocyclic secondary amine. The hybrid double-coupling strategy provides the optimal balance of high yield and low epimerization.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & Di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[Link]

  • Kumar, A., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 707-718.[Link]

  • Fàbregas, M., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28422–28430.[Link]

  • Jadav, S. P., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 29(1), 17.[Link]

Application Note: Reagents and Protocols for 5-Azaspirohexane-4-carboxylic Acid Peptide Coupling

Application Note: Reagents and Protocols for 5-Azaspiro[1]hexane-4-carboxylic Acid Peptide Coupling

Introduction & Mechanistic Challenges

The incorporation of spirocyclic amino acids into peptide backbones is a premier strategy in modern drug discovery. 5-Azaspiro[1]hexane-4-carboxylic acid serves as a conformationally "frozen" bioisostere of proline and L-glutamic acid[2]. By restricting rotation around the C3–C4 bond and increasing the fraction of sp³-hybridized carbons, this scaffold dramatically improves metabolic stability and alters the 3D chemical space of the resulting peptidomimetics[2][3].

However, the spiro[1] system introduces massive steric bulk, rendering standard peptide coupling methods (such as DIC/HOBt) highly inefficient. Researchers face a dual mechanistic challenge when working with this building block:

  • Activating the C4-Carboxylic Acid (Acyl Donor): The cyclobutane/cyclopropane spiro-fusion severely hinders nucleophilic attack at the activated carbonyl.

  • Acylating the N5-Secondary Amine (Nucleophile): The nitrogen is embedded in a strained, sterically encumbered environment. Its poor nucleophilicity mirrors or exceeds the difficulty of coupling to N-methylated amino acids[4].

Reagent Selection Strategy: Causality & Chemical Logic

To overcome these steric barriers, the selection of coupling reagents must be bifurcated based on whether the spirocycle is acting as the acyl donor or the nucleophile.

C-Terminal Activation: The Case for COMU

When coupling the C4-carboxylic acid of 5-azaspiro[1]hexane to a primary amine, highly reactive uronium/aminium salts are required. While HATU is traditionally used for hindered couplings, COMU is the superior choice for this scaffold[5][6].

  • Causality: COMU incorporates an OxymaPure leaving group alongside a morpholino carbon skeleton[6]. This structure provides equal or greater reactivity than HATU but avoids the explosive hazards associated with benzotriazole derivatives (HOBt/HOAt)[5][7]. Furthermore, COMU's internal hydrogen-bond acceptor allows it to function efficiently with only 1–2 equivalents of base (DIEA or TMP), which drastically reduces base-catalyzed epimerization of the sensitive spirocyclic alpha-carbon[6].

N-Terminal Acylation: The Case for PyBrOP

Coupling an incoming Fmoc-amino acid to the highly hindered N5-secondary amine of the spirocycle requires a different approach. Here, aminium-based reagents (like COMU or HATU) pose a severe risk.

  • Causality: If the nucleophilic attack by the hindered N5-amine is slow, aminium reagents will react directly with the amine to form a dead-end guanidinium byproduct, permanently terminating the peptide chain[7][8]. To prevent this, PyBrOP (a phosphonium salt) is the gold standard[4][9]. Phosphonium reagents do not cause guanidinylation, allowing extended reaction times without capping the unreactive spirocyclic amine[7].

Reagent Performance & Characteristics

The following table summarizes the quantitative and qualitative data dictating reagent selection for spirocyclic peptide coupling.

Coupling ReagentChemical ClassOptimal ApplicationGuanidinylation RiskByproduct Profile
COMU Uronium (Oxyma)Activating hindered C-terminiHigh (if amine is hindered)Water-soluble, non-explosive[5]
HATU Aminium (HOAt)Activating hindered C-terminiHighExplosive (HOBt derivatives)[7]
PyBrOP PhosphoniumAcylating hindered N-terminiNone Pyrrolidine derivatives[9]
PyBOP Phosphonium (HOBt)Routine unhindered couplingsNoneHOBt (explosive hazard)[8]

Decision Workflow for Spirocyclic Coupling

GStartTarget: 5-Azaspiro[2.3]hexanePeptide CouplingC_TermActivating C4 Carboxylic Acid(Sterically Hindered Carbonyl)Start->C_TermN_TermAcylating N5 Secondary Amine(Highly Hindered Nucleophile)Start->N_TermCOMUUse COMU / OxymaPure+ 2 eq. DIEAC_Term->COMUPyBrOPUse PyBrOP+ 6 eq. DIEAN_Term->PyBrOPRisk1Prevents Epimerization &Explosive HazardsCOMU->Risk1Risk2Prevents Chain-TerminatingGuanidinylationPyBrOP->Risk2SuccessSuccessful Peptide Bond FormationRisk1->SuccessRisk2->Success

Workflow for selecting coupling reagents based on the spirocycle's role in the reaction.

Self-Validating Experimental Protocols

Protocol A: C-Terminal Activation using COMU (Solid-Phase)

Use this protocol when coupling the C4-carboxylic acid of 5-azaspiro[1]hexane to a growing peptide chain.

  • Resin Preparation: Swell the amine-functionalized resin in anhydrous DMF for 30–60 minutes[5].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Wash thoroughly with DMF (5×) and DCM (3×)[6].

  • Pre-Activation: In a separate vessel, dissolve Fmoc-5-azaspiro[1]hexane-4-carboxylic acid (3.0 equivalents relative to resin loading) and COMU (3.0 equivalents) in DMF (0.3 M concentration)[1][6].

  • Base Addition: Add DIEA (6.0 equivalents; can be reduced to 2.0 equivalents if epimerization is observed) to the activation solution. Mix for 1–2 minutes. The solution will exhibit a distinct color change indicating active Oxyma ester formation[1][5].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes (extended time for hindered residues)[6].

  • Validation: Wash the resin with DMF. Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling[5]. If positive (blue beads), perform a second coupling cycle.

Protocol B: N-Terminal Acylation using PyBrOP

Use this protocol when coupling an incoming amino acid to the N5-secondary amine of the spirocycle.

  • Resin Preparation: Ensure the N-terminal 5-azaspiro[1]hexane residue on the resin is fully Fmoc-deprotected. Suspend the resin in DCM (10 mL per gram of resin)[9].

  • Reagent Assembly: Dissolve the incoming Fmoc-protected amino acid (2.0 equivalents) in a minimal volume of DCM or DMF and add it to the resin[9].

  • Phosphonium Addition: Add PyBrOP (2.0 equivalents) directly to the reaction vessel. Cool the entire mixture to 0 °C to control the initial exothermic activation[9].

  • Base Addition & Coupling: Add DIEA (6.0 equivalents). Agitate the mixture for 1 minute at 0 °C, then allow it to warm to room temperature and agitate for 1 to 4 hours[9][10].

  • Validation: Wash the resin with DCM and DMF. Critical Note: The Kaiser test is notoriously unreliable for secondary amines[10]. Validate the coupling completion using the Bromophenol Blue test or the Chloranil test. A negative result indicates successful acylation of the spirocyclic amine[10].

References

1.[3] Gram-Scale Access to Orthogonally Protected (Aza)spiro[1]Hexane Diamines - Thieme Connect - 3 2.[2] Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - NIH - 2 3.[8] Peptide Coupling Reagents Guide - Sigma-Aldrich - 8 4.[5] Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols - Benchchem - 5 5.[9] Technical Support Information Bulletin 1102 (PyBrOP) - Peptides.com - 9 6.[1] The process of COMU coupling reaction - ChemicalBook - 1 7.[6] COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies -6 8.[10] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem - 10 9.[7] Novabiochem® Coupling reagents - Merck - 7 10.[4] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application - Semantic Scholar - 4

Incorporation of 5-Azaspiro[2.3]hexane into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 5-Azaspiro[2.3]hexane into Peptide Backbones

Part 1: Introduction & Strategic Utility

The incorporation of 5-azaspiro[2.3]hexane scaffolds into peptide backbones represents a high-impact strategy for "freezing" bioactive conformations.[1] Unlike flexible linear amino acids or even standard proline surrogates, the spiro[2.3]hexane system fuses a four-membered azetidine ring with a three-membered cyclopropane ring. This creates a highly rigid, orthogonal geometry that restricts rotation around the


 and 

torsion angles, effectively locking the peptide backbone into specific secondary structures (e.g.,

-turns or

-turns).

Key Applications:

  • Proline Bioisosteres: Mimicking the turn-inducing properties of proline while altering the exit vector of the peptide chain.

  • "Frozen" Glutamate Analogs: When functionalized with a carboxyl group on the cyclopropane ring, this scaffold mimics L-Glutamic acid in a conformationally restricted state, highly valuable for mapping GPCR ligand binding sites (e.g., mGluR).

  • Proteolytic Stability: The non-canonical steric bulk and ring strain prevent recognition by standard proteases (trypsin, chymotrypsin), significantly extending plasma half-life.

Part 2: Chemical Properties & Building Block Design[2]

Before incorporation, it is critical to understand the building block architecture. The most common derivative for Solid Phase Peptide Synthesis (SPPS) is Fmoc-5-azaspiro[2.3]hexane-1-carboxylic acid (or its 4-carboxy isomer depending on target design).

PropertyDescriptionImplication for SPPS
Amine Type Secondary (Intracyclic)High Steric Hindrance. Coupling to this residue is difficult (similar to N-methyl amino acids).
Ring Strain High (~26 kcal/mol)Acid Sensitivity Risk. While generally stable, prolonged exposure to harsh acidic cleavage cocktails requires optimization to prevent ring opening.
Chirality Multiple StereocentersBuilding blocks are often synthesized as specific diastereomers (e.g., trans-cyclopropane). Maintain stereochemical integrity during coupling.

Part 3: Experimental Protocol (SPPS)

Workflow Overview

The following protocol is optimized for Fmoc-based SPPS on a polystyrene-based resin (e.g., Rink Amide or Wang).

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling_Spiro Coupling OF Spiro-AA (Activation: HATU/HOAt) Wash1->Coupling_Spiro Check1 Kaiser/Chloranil Test Coupling_Spiro->Check1 Check1->Coupling_Spiro Fail (Re-couple) Coupling_Next Coupling TO Spiro-AA (Difficult Step) Check1->Coupling_Next Pass Coupling_Next->Deprotect Continue Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Coupling_Next->Cleavage End Sequence

Figure 1: SPPS Workflow highlighting the critical "Coupling TO" step.

Step-by-Step Methodology

1. Resin Swelling & Preparation

  • Resin: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to reduce intermolecular aggregation.

  • Protocol: Swell resin in DCM for 30 min, then wash with DMF (3x).

2. Coupling OF the Fmoc-5-azaspiro[2.3]hexane-COOH (The "Easy" Part) Although the amine is secondary, the carboxyl group activates normally.

  • Reagents: 3 eq. Fmoc-AA, 2.9 eq. HATU, 6 eq. DIPEA.

  • Solvent: DMF (anhydrous).

  • Time: 60 min at Room Temperature (RT).

  • Note: If the spiro-acid is valuable/scarce, reduce to 1.5 eq. and extend time to 2 hours.

3. Coupling TO the 5-azaspiro[2.3]hexane Amine (The "Hard" Part) Once the Fmoc group is removed from the spiro-residue, you are left with a sterically hindered secondary amine buried within the azetidine ring. Standard HBTU/DIC coupling will likely fail or proceed slowly.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: The secondary amine is less nucleophilic; ensure thorough washing to remove piperidine.

  • Reagent Choice: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt assists in pre-organization and catalysis via the neighboring group effect.

  • Conditions:

    • AA: 5 eq. of the next Fmoc-amino acid.

    • Activator: 5 eq. HATU / 5 eq. HOAt.

    • Base: 10 eq. DIPEA (or TMP for extremely hindered cases).

    • Temperature: Microwave irradiation is highly recommended. 75°C for 5 minutes (25W). If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Monitoring: The Kaiser test (ninhydrin) may yield false negatives for secondary amines. Use the Chloranil test or p-Nitrophenol ester test to verify coupling completion.

4. Cleavage & Isolation

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[2][3]

  • Precaution: Avoid dithiol scavengers (EDT) if possible, as they can sometimes promote ring-opening side reactions in strained systems under high acidity, though spiro[2.3]hexanes are generally robust.

  • Duration: 2 hours at RT. Do not exceed 3 hours.

  • Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Structural Analysis & Validation

The primary reason for using this scaffold is conformational restriction. You must validate that the constraint is operative.

1. NMR Spectroscopy (1H & NOESY)

  • Expectation: Sharp, well-dispersed amide signals indicating a single dominant conformer.

  • Diagnostic: Look for NOE (Nuclear Overhauser Effect) signals between the spiro-ring protons and the

    
    -protons of the preceding residue. This confirms the cis or trans amide bond geometry (usually trans is preferred, but the spiro system can force cis turns).
    

2. Circular Dichroism (CD)

  • Compare the CD spectrum of the spiro-peptide against a linear control (e.g., Alanine or Proline substituted).

  • Signature: A shift in the minima/maxima (e.g., from random coil to a defined

    
    -turn type II signature) confirms the "freezing" effect.
    

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Step 3) Steric hindrance of the secondary azetidine amine.[4]Switch to PyAOP or COMU . Increase temperature to 75°C (MW). Perform triple coupling.
Low Yield after Cleavage Acid-catalyzed ring opening or fragmentation.Reduce cleavage time to 60-90 min. Use a "softer" cocktail (e.g., Reagent K without EDT).
Racemization Over-activation during coupling of the spiro-acid.Use DIC/Oxyma instead of HATU for the coupling of the spiro unit (Step 2). Maintain low temp (0°C to RT).

References

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.

    • Source: Beilstein Journal of Organic Chemistry, 2014.[5][6][7][8]

    • URL:[Link][7]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Str

    • Source: Chemical Reviews, 2014.
    • URL:[Link]

  • Synthesis of novel non-n

    • Source: ResearchGate (European Journal of Organic Chemistry).
    • URL:[Link]

  • Application Note: Peptide Cleavage and Protected Cleavage Procedures.

    • Source: CEM Corpor
    • URL:[Link]

Sources

Application Note: Solvent Selection for Spirocyclic Amino Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic amino acids (e.g., spiro[3.3]heptane derivatives) are increasingly utilized in drug discovery to improve metabolic stability and increase fraction sp3 (


) character compared to planar aromatic scaffolds.[1] However, their rigid, compact 3D structures often lead to high crystal lattice energies, while their zwitterionic nature creates complex solubility profiles dependent on pH and dielectric environments.[1] This application note provides a scientifically grounded protocol for solvent selection, utilizing Hansen Solubility Parameters (HSP) and pH-dependent speciation to optimize solubility for synthesis, purification, and biological assays.[1]

Physicochemical Context

To select the correct solvent, one must understand the competing forces governing the solute. Spirocyclic amino acids present a "perfect storm" for solubility challenges:

  • High Lattice Energy: The rigid spiro-fusion restricts conformational freedom, allowing these molecules to pack efficiently in the solid state. Dissolution requires overcoming this significant enthalpic penalty.[1]

  • Zwitterionic Electrostatics: In neutral media, the simultaneous presence of ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups creates a strong internal dipole network.[1]
  • Hansen Solubility Mismatch: These molecules possess high Hydrogen Bonding (

    
    ) and Polarity (
    
    
    
    ) parameters, making them insoluble in standard lipophilic solvents (DCM, Toluene) and often sparingly soluble in simple alcohols.[1]
The "Isoelectric Trap"

At the isoelectric point (pI), usually between pH 5.5 and 7.5 for these scaffolds, the net charge is zero. Intermolecular ionic attraction is maximized, leading to aggregation or precipitation.[1] Solubility is exponentially higher when the molecule is forced into a cationic (pH < pI) or anionic (pH > pI) state.

Protocol 1: The Solubility Screening Workflow

Do not rely on trial-and-error. Use this tiered screening approach to identify the optimal solvent system based on the intended application (Synthesis vs. Assay).

Materials Required[1][2][3][4][5][6][7][8][9]
  • Test Compound: 1–5 mg of spirocyclic amino acid.

  • Tier 1 Solvents (Protic/Reactive): Water, 1M HCl, 1M NaOH, Formic Acid.[1]

  • Tier 2 Solvents (Aprotic/Polar): DMSO, DMF, NMP.[1]

  • Tier 3 Solvents (Specialty): Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE).[1]

  • Equipment: Vortex mixer, sonicator (bath), pH strips.

Step-by-Step Procedure
Step 1: The "pH Swing" Test (Aqueous)

Rationale: Determine if the lattice energy can be overcome by ionic solvation.

  • Place 1 mg of solid in a vial.

  • Add 100 µL of Water . Vortex. (Likely result: Suspension).[1]

  • Add 10 µL of 1M HCl . Vortex.

    • Observation: If clear, the cationic form is soluble.[1] Useful for LC-MS mobile phases.[1]

  • If insoluble, neutralize and add 20 µL of 1M NaOH .[1]

    • Observation: If clear, the anionic form is soluble.[1] Useful for basic extractions.[1]

Step 2: The "Aggregation Breaker" Test (Fluorinated Alcohols)

Rationale: HFIP is a strong H-bond donor (high acidity, pKa ~9.[1]3) but a poor acceptor. It disrupts the intermolecular H-bonds of the amino acid crystal lattice more effectively than water.

  • Place 1 mg of solid in a vial.

  • Add 50 µL of HFIP (Hexafluoroisopropanol).[1]

  • Sonicate for 30 seconds.

    • Result: Most rigid spirocyclic amino acids will dissolve instantly in HFIP due to its ability to solvate the peptide backbone and polar side chains without competing for H-bond acceptance.

Step 3: The "Cosolvent" Test (Assay Compatibility)

Rationale: Biological assays cannot tolerate HFIP or extreme pH. We must find a polar aprotic vehicle.

  • Dissolve 1 mg of solid in the minimum volume of DMSO (e.g., 20 µL).

  • If solid remains, add 5% Water (v/v) to the DMSO.[1] The high dielectric constant of water helps dissociate the zwitterion pairs that DMSO alone cannot separate.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the specific constraints of your workflow (Synthesis vs. Purification vs. Analysis).

SolubilityLogic Start START: Spirocyclic Amino Acid (Solid, Zwitterionic) CheckApp Determine Application Start->CheckApp Synth Organic Synthesis (Coupling/Protection) CheckApp->Synth Purify Purification (HPLC/Extraction) CheckApp->Purify Assay Biological Assay (Screening) CheckApp->Assay Synth_Solv Use Aprotic Polar + Base (DMF/NMP + DIPEA) Synth->Synth_Solv Purify_pH Adjust pH away from pI Purify->Purify_pH Assay_DMSO DMSO Stock Assay->Assay_DMSO Synth_Alt Alternative: HFIP/DCM Mix (For difficult couplings) Synth_Solv->Synth_Alt If poor solubility Acid_Phase Acidic Mobile Phase (Water + 0.1% TFA/Formic) Purify_pH->Acid_Phase HPLC/LCMS Assay_Crash Precipitation upon dilution? Assay_DMSO->Assay_Crash Add_Cosolv Add 10% Water or Switch to DMA Assay_Crash->Add_Cosolv Yes

Caption: Decision tree for solvent selection based on downstream application requirements.

Protocol 2: Solvent Switching and Workup

A common failure mode occurs during workup when a reaction mixture is quenched, the pH shifts to the isoelectric point, and the product "oils out" or forms a gel.

The "Isoelectric Extraction" Method

Goal: Efficiently move the spirocyclic amino acid from an aqueous reaction mix into an organic solvent.

  • Identify pI: Estimate the isoelectric point (typically 6.0–7.0 for spiro-amino acids).[1]

  • Acidify: Adjust aqueous layer to pH 2 using 1M HCl. The amino acid is now cationic (

    
    , 
    
    
    
    ).[1]
  • Wash: Wash with EtOAc or DCM.[1] The product will remain in the water. Impurities are removed.[1]

  • Basify (The Critical Step): Adjust pH to ~10 using 1M NaOH. The amino acid is now anionic (

    
    , 
    
    
    
    ).[1]
  • Extract: Extract with n-Butanol or IPA/DCM (1:3) .

    • Why: Standard EtOAc often fails to extract the anionic salt. n-Butanol has a higher dielectric constant and can solvate the ion pair.

  • Desalt (Optional): If salt-free solid is needed, load the aqueous solution onto a Dowex 50WX8 (H+ form) column. Wash with water, then elute with 1M

    
    .[1] Lyophilize the eluate.
    

Data Summary: Solvent Performance Matrix

The following table summarizes the solubility performance of a model spirocyclic amino acid (e.g., 2-amino-spiro[3.3]heptane-2-carboxylic acid) across varying conditions.

Solvent SystemSolubility RatingMechanism of ActionApplication
Water (pH 7) Poor (< 1 mg/mL)Zwitterionic lattice stabilizationNone (Precipitation)
Water (pH 2) High (> 50 mg/mL)Cationic solvationLC-MS, Reverse Phase HPLC
Methanol Low (< 5 mg/mL)Insufficient polarity for zwitterionWashing solid
HFIP Excellent (> 100 mg/mL)H-bond donor / Lattice disruptionNMR, Aggregation breaking
DMSO Moderate (20 mg/mL)Dipolar aprotic solvationBiological Assays
DCM/TFA (1:1) High (> 50 mg/mL)Ion pairing / ProtonationDeprotection reactions

Scientific Mechanism: The Role of HFIP

Why is Hexafluoroisopropanol (HFIP) emphasized?

Spirocyclic scaffolds often stack via


-free hydrophobic interactions reinforced by the electrostatic "clamp" of the zwitterion.
  • Inductive Effect: The six fluorine atoms withdraw electron density, making the hydroxyl proton highly acidic (pKa 9.3) and a potent Hydrogen Bond Donor (HBD).[1]

  • Solvation Shell: HFIP molecules cluster around the amino acid, donating H-bonds to the carboxylate and accepting weak bonds from the ammonium. This creates a "fluorinated shield" that prevents the spiro-scaffolds from aggregating.

  • Usage: For difficult coupling reactions, using HFIP as a co-solvent (e.g., 10-20% in DCM) can increase reaction rates by orders of magnitude compared to DMF.[1]

References

  • Zheng, Y., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][5] Expert Opinion on Drug Discovery, 11(9), 831–840.[1] Link[1]

  • Hirano, A., et al. (2021).[1] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.[1][6] Link[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link[1]

  • Colyer, J. T., et al. (2021).[1] Hexafluoroisopropanol (HFIP) as a solvent for Pd-catalyzed C–H activation.[1][7] Chemical Science, 12, 4243.[1] Link[1]

  • Enamine Ltd. (2024).[1][8] Spirocyclic Amino Acids: Synthesis and Isoelectric Point Evaluation. Enamine Research Highlights. Link

Sources

Scalable synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Azaspiro[2.3]hexane-4-carboxylic Acid

Executive Summary

The 5-azaspiro[2.3]hexane-4-carboxylic acid scaffold represents a critical "frozen" analogue of proline and glutamic acid. By restricting the conformational freedom of the pyrrolidine ring found in proline, this spirocyclic motif offers enhanced metabolic stability and improved selectivity for target receptors (e.g., glutamate receptors, mGluRs).

This guide details a scalable, robust synthetic route for 5-azaspiro[2.3]hexane-4-carboxylic acid (CAS: 1252013-78-3) . Unlike small-scale academic preparations that often rely on hazardous diazomethane, this protocol utilizes a Furukawa-modified Simmons-Smith cyclopropanation .[1] This approach is optimized for kilogram-lab scalability, prioritizing safety (non-explosive carbenoids) and diastereoselectivity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the strained spiro[2.3] junction. The most reliable disconnection involves the cyclopropanation of an exocyclic alkene installed on an azetidine core.

  • Target: 5-Azaspiro[2.3]hexane-4-carboxylic acid (hydrochloride salt).

  • Key Intermediate: 1-(tert-butyl) 2-methyl 3-methyleneazetidine-1,2-dicarboxylate.

  • Strategic Transformation: Stereoselective Simmons-Smith cyclopropanation using diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ).[2]

Mechanism of Stereocontrol: The bulky tert-butoxycarbonyl (Boc) group at


 and the methyl ester at 

create significant steric bias. The zinc carbenoid species approaches the exocyclic double bond from the face anti to the C2-ester, yielding the trans-isomer as the major product.

Reaction Scheme Visualization

SynthesisScheme SM N-Boc-3-hydroxy- azetidine-2-carboxylate Inter1 N-Boc-3-oxo- azetidine-2-carboxylate SM->Inter1 1. Oxidation (Dess-Martin or Swern) Inter2 N-Boc-3-methylene- azetidine-2-carboxylate Inter1->Inter2 2. Wittig Olefination (Ph3PCH3Br, KOtBu) Inter3 Protected 5-Azaspiro[2.3]hexane Inter2->Inter3 3. Simmons-Smith (Et2Zn, CH2I2, DCM) Product 5-Azaspiro[2.3]hexane- 4-carboxylic acid (HCl) Inter3->Product 4. Hydrolysis (LiOH) 5. Deprotection (4M HCl)

Figure 1: Modular synthetic pathway emphasizing the critical cyclopropanation step.

Detailed Experimental Protocol

Step 1: Preparation of the Methylene Azetidine Precursor

Objective: Convert the 3-hydroxy azetidine to the 3-methylene intermediate via oxidation and Wittig olefination.

Reagents:

  • 1-(tert-butyl) 2-methyl 3-hydroxyazetidine-1,2-dicarboxylate (Starting Material)

  • Dess-Martin Periodinane (DMP)

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    

Protocol:

  • Oxidation: Dissolve the hydroxy azetidine (1.0 equiv) in DCM (

    
     volumes). Add DMP (1.2 equiv) at 
    
    
    
    . Stir at RT for 2 h.[3] Quench with sat.
    
    
    . Isolate the ketone (unstable, use immediately).
  • Wittig Reaction: Suspend

    
     (1.5 equiv) in dry THF at 
    
    
    
    . Add
    
    
    (1.5 equiv) portion-wise to generate the ylide (bright yellow). Stir for 30 min.
  • Addition: Cannulate the ketone solution (in THF) into the ylide mixture at

    
    .
    
  • Workup: Warm to RT over 4 h. Quench with sat.

    
    . Extract with EtOAc.[3] Purify via silica gel chromatography (Hex/EtOAc 9:1) to obtain 1-(tert-butyl) 2-methyl 3-methyleneazetidine-1,2-dicarboxylate  as a colorless oil.
    
Step 2: Scalable Simmons-Smith Cyclopropanation (Critical Step)

Objective: Construct the spiro[2.3] system safely on a multigram scale.

Safety Critical Process Parameter (CPP):


 is pyrophoric. All transfers must occur under positive Nitrogen/Argon pressure. The reaction is exothermic; strict temperature control is required.

Reagent Stoichiometry Table:

ReagentEquiv.[1][2][3][4]RoleNotes
Methylene Azetidine1.0SubstrateDry, azeotroped with toluene
Diethylzinc (

)
5.0Carbenoid Precursor1.0 M in Hexanes (Pyrophoric)
Diiodomethane (

)
10.0Carbenoid SourceLight sensitive, high density
Dichloromethane (DCM)20 VolSolventAnhydrous, degassed

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous DCM and cool to

    
     (cryostat or ice/salt bath).
    
  • Carbenoid Formation: Add

    
     (5.0 equiv) via cannula. Carefully add 
    
    
    
    (10.0 equiv) dropwise over 30 min, maintaining internal temp
    
    
    . A white precipitate (
    
    
    ) may form. Stir for 15 min.
  • Substrate Addition: Dissolve the methylene azetidine (1.0 equiv) in minimal DCM. Add dropwise to the reaction mixture at

    
    .
    
  • Reaction: Allow the mixture to warm slowly to RT and stir for 12–24 h. Monitor by TLC/LCMS (disappearance of alkene).

  • Quench (Hazardous): Cool to

    
    . Quench extremely slowly with saturated aqueous 
    
    
    
    . Caution: Vigorous gas evolution (
    
    
    ) and foaming.
  • Workup: Separate phases. Wash organic layer with

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Target: 60–75%.

    • Product:1-tert-butyl 2-methyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate .

Step 3: Global Deprotection

Objective: Isolate the final amino acid salt.

  • Saponification: Dissolve intermediate in THF/MeOH (1:1). Add

    
     (2.0 M aq, 3.0 equiv). Stir at RT for 4 h. Acidify to pH 4 with 
    
    
    
    and extract with EtOAc.
  • Boc Removal: Dissolve the free acid in

    
     in Dioxane. Stir for 2 h.
    
  • Isolation: Concentrate in vacuo. Triturate the residue with

    
     to precipitate the product.
    
  • Final Product: 5-Azaspiro[2.3]hexane-4-carboxylic acid hydrochloride .

Process Workflow Diagram

Workflow cluster_0 Step 2: Cyclopropanation Workflow cluster_1 Step 3: Isolation Start Inert Atmosphere Setup (Argon, -10°C) ReagentPrep Generate Zn-Carbenoid (Et2Zn + CH2I2) Start->ReagentPrep Addition Add Substrate (Controlled Rate) ReagentPrep->Addition Reaction Stir 24h @ RT Monitor LCMS Addition->Reaction Quench Quench sat. NH4Cl (Gas Evolution Control) Reaction->Quench Extract Extraction (DCM) & Drying Quench->Extract Deprotect Acid Hydrolysis (HCl/Dioxane) Extract->Deprotect Solid Trituration & Filtration Deprotect->Solid

Figure 2: Operational workflow for the critical cyclopropanation and isolation phases.

Analytical Characterization

Expected Data for 5-Azaspiro[2.3]hexane-4-carboxylic acid (HCl salt):

  • 1H NMR (400 MHz, D2O):

    
     4.65 (s, 1H, H-4), 4.10 (d, J = 10.5 Hz, 1H, H-6a), 3.95 (d, J = 10.5 Hz, 1H, H-6b), 1.10–0.95 (m, 4H, cyclopropane 
    
    
    
    ).
  • 13C NMR (100 MHz, D2O):

    
     170.5 (COOH), 62.1 (C-4), 50.2 (C-6), 35.5 (C-3 spiro), 12.5 (C-1), 11.8 (C-2).
    
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting & Optimization

  • Low Conversion in Step 2: The zinc carbenoid is sensitive to moisture. Ensure DCM is distilled over

    
    . If conversion stalls, add a second aliquot of 
    
    
    
    (0.5 equiv).
  • Poor Diastereoselectivity: Lower the reaction temperature to

    
     during the addition phase. The bulky Boc group is essential for directing the cyclopropanation; do not substitute with smaller protecting groups (e.g., Cbz, Fmoc) at this stage.
    
  • Exotherm Control: During the quench, internal temperature spikes can degrade the product. Use a cooling bath and add

    
     dropwise until gas evolution ceases.
    

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & Di Fabio, R. (2014).[5] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[5] Link

  • Komarov, I. V., et al. (2021).[5][6] Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)Spiro[2.3]Hexane Scaffolds. European Journal of Organic Chemistry, 2021(47), 6570–6579.[5] Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][7][8][9][10][11][12] Organic Reactions, 58, 1–415. Link

Sources

Application Note: Handling and Storage Stability of 5-Azaspiro[2.3]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The 5-azaspiro[2.3]hexane scaffold represents a high-value, high-risk motif in modern medicinal chemistry. Often utilized as a "frozen" bioisostere of piperidine or morpholine, or to constrain amino acid side chains (e.g., glutamate analogues), this system offers unique vectors for "escaping flatland" (increasing Fsp³ character). However, the fusion of two highly strained rings—a cyclopropane (~27.5 kcal/mol strain) and an azetidine (~26 kcal/mol strain)—creates a "spring-loaded" electrophile.

This guide provides a validated framework for the storage, handling, and reaction monitoring of these derivatives. It addresses the primary failure mode: acid-catalyzed ring opening and polymerization.

Physicochemical Profile & Instability Mechanisms

To handle these compounds successfully, one must understand the forces driving their decomposition.

The Strain Energy Penalty

Unlike spiro[3.3]heptanes, the [2.3] system possesses acute bond angles that deviate significantly from the ideal 109.5° (


).
  • Cyclopropane Ring: Internal angles ~60°.

  • Azetidine Ring: Internal angles ~90°.

  • Spiro Center: Acts as a quaternary pivot, mechanically transmitting stress between the rings.

Decomposition Pathways

The primary instability arises from the protonation of the azetidine nitrogen , which activates the adjacent carbons toward nucleophilic attack (Ring Opening).

Figure 1: Acid-catalyzed decomposition pathway. While salts are stable in isolation, the presence of any nucleophile (even moisture) during the transition from salt to free base can trigger rapid ring opening.

Storage Protocols

Principle: Kinetic stability is maintained only by arresting the thermodynamic drive toward ring opening.

Recommended Salt Forms

Never store 5-azaspiro[2.3]hexane derivatives as free bases for >24 hours.

  • Hydrochloride (HCl) Salts: Preferred for long-term stability. The crystal lattice energy often stabilizes the strained ring.

  • Trifluoroacetate (TFA) Salts: Acceptable, but often hygroscopic. Residual TFA can catalyze decomposition if the compound is dissolved in non-buffered protic solvents.

Storage Conditions Table
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic rate of autoxidation and dimerization.
Atmosphere Argon or Nitrogen Prevents formation of carbamates (CO₂ reaction) and hydrates.
Container Amber Glass + Parafilm Protects from light; ensures hermetic seal against moisture.
Solvent (Solution) Avoid Storage in Solution If necessary, use anhydrous DMSO or MeCN at -80°C. Avoid MeOH/H₂O.
Shelf Life 6 Months (Re-test required) Strain energy makes long-term stability unpredictable.

Handling Protocols: The "Salt-to-Reaction" Workflow

The most critical moment is the liberation of the free base for a reaction. The free secondary amine is both a nucleophile and a base, capable of attacking other molecules of itself (dimerization) or reacting with the solvent.

Protocol A: "Cold-Biphasic" Free Basing

Use this protocol when the reaction requires the free amine as a nucleophile (e.g., Amide coupling, SNAr).

Materials:

  • 5-Azaspiro[2.3]hexane HCl salt[1]

  • Saturated NaHCO₃ or K₂CO₃ (aq)

  • Dichloromethane (DCM) or 2-MeTHF (pre-cooled to 0°C)

  • Phase separator frit (hydrophobic)

Step-by-Step:

  • Suspend: Place the HCl salt in a flask and add pre-cooled DCM (0°C).

  • Neutralize: Add cold Sat. NaHCO₃ (1:1 vol/vol relative to organic layer).

  • Agitate: Stir vigorously for maximum 5 minutes at 0°C. Do not let it sit.

  • Separate: Immediately pass the biphasic mixture through a hydrophobic phase separator frit into the reaction vessel containing the electrophile.

    • Why? Traditional extraction/drying (MgSO₄) takes too long and allows warming. Phase separators are instant.

  • React: Proceed immediately with the subsequent coupling step.

Protocol B: In-Situ Neutralization (Preferred)

Use this protocol for metal-catalyzed cross-couplings or peptide couplings.

Instead of isolating the free base, add the salt directly to the reaction mixture along with a non-nucleophilic organic base.

  • Base of Choice: DIPEA (Hünig's Base) or 2,6-Lutidine.

  • Stoichiometry: 3.0 - 4.0 equivalents relative to the salt.

  • Order of Addition: Solvent -> Electrophile -> Base -> Spiro-Salt (Last) .

Quality Control & Reaction Monitoring

Visual cues are often the first sign of degradation.

  • Intact: White/Off-white solid.

  • Degraded: Yellow/Orange oil or sticky gum (indicates polymerization).

NMR Diagnostics

When monitoring reactions, look for the integrity of the spiro-junction signals.

Signal Region (¹H NMR)ObservationInterpretation
0.4 – 0.8 ppm Multiplet (4H)Intact Cyclopropane ring.
3.2 – 4.0 ppm Multiplet (4H)Intact Azetidine ring (

-protons).
5.0 – 6.5 ppm Broad/ComplexDegradation: Olefinic protons from ring opening/elimination.
2.0 – 3.0 ppm New TripletsDegradation: Linear alkyl amine signals.
Workflow Diagram

Figure 2: Operational decision tree for handling spirocyclic salts. In-situ neutralization is preferred whenever the chemistry tolerates soluble organic bases.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Organic Letters.

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.[2] Beilstein Journal of Organic Chemistry.[3]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

  • Grygorenko, O. O., et al. (2025).[4] 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical Evaluation. Enamine.[5][6]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[7][8][9] Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Rh₂(OAc)₄-Catalyzed Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals engaged in dirhodium(II) tetraacetate [Rh₂(OAc)₄] catalyzed cyclopropanation reactions. This powerful transformation is a cornerstone of modern synthesis for creating valuable three-membered rings, but its success is highly dependent on subtle experimental parameters. This guide is structured to provide direct, actionable solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to troubleshoot effectively and maximize the yield and purity of your desired cyclopropanated products.

Section 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during Rh₂(OAc)₄-catalyzed cyclopropanation in a direct question-and-answer format.

Issue Cluster: Low or No Product Yield

Q1: My reaction has a very low yield, or isn't working at all. What are the most critical initial parameters to verify?

A1: When a reaction fails, it's essential to systematically verify the integrity of your core components and conditions.

  • Catalyst Activity: Commercial Rh₂(OAc)₄ can vary in quality and may require activation. Over time, it can form inactive polymeric species.[1] A common and effective activation procedure is to briefly reflux the green Rh₂(OAc)₄ powder in a coordinating solvent like ethanol or toluene until a clear, colored solution forms, then remove the solvent under reduced pressure before use. This breaks up the polymeric structure into the catalytically active dimer.[1]

  • Reagent Purity:

    • Alkene: Ensure your alkene is pure and, critically, free from coordinating impurities (e.g., residual phosphines, thiols) that can poison the catalyst's axial coordination sites.

    • Diazo Compound: The purity of the diazo compound is paramount. Acidic impurities can cause rapid, non-productive decomposition.[2] If prepared in-house, ensure it is properly purified and stored.

  • Reaction Atmosphere: While many rhodium-catalyzed reactions are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent potential catalyst deactivation.[2] Ensure your solvents are anhydrous, as water can interfere with the reaction.[3]

Q2: I'm observing significant decomposition of my diazo compound, evidenced by vigorous bubbling (N₂ evolution) before the reaction is complete and low product yield. How can I mitigate this?

A2: Premature diazo decomposition is a common yield-killer. The primary cause is an excessively high local concentration of the diazo compound, which favors self-quenching pathways like dimerization over the desired reaction with the alkene.[4][5]

  • The Syringe Pump is Non-Negotiable: The single most effective technique to prevent decomposition is the slow, controlled addition of the diazo compound solution to the mixture of the alkene and catalyst using a syringe pump.[2][4][6] A typical addition time ranges from 4 to 12 hours. This maintains a very low, steady-state concentration of the diazo compound, ensuring that its reaction with the catalyst to form the carbene, and the subsequent cyclopropanation, is much faster than any decomposition or dimerization pathway.[5]

  • Temperature Control: For most standard cyclopropanations with diazoacetates, room temperature is sufficient.[2] However, if decomposition is still an issue, lowering the reaction temperature (e.g., to 0 °C) can slow the rate of decomposition relative to the catalytic cycle.

Q3: My starting alkene is being recovered largely unreacted. What strategies can improve its conversion?

A3: Alkene reactivity is a key factor. If your alkene is electron-deficient or sterically hindered, the rate of cyclopropanation can be slow, allowing side reactions of the rhodium-carbene intermediate to dominate.

  • Alkene Electronics: Electron-rich alkenes are intrinsically more nucleophilic and react faster with the electrophilic rhodium-carbene intermediate.[2] For electron-poor alkenes (e.g., acrylates, α,β-unsaturated ketones), you may need to increase catalyst loading or consider a more reactive catalyst system.[2][7]

  • Steric Hindrance: Highly substituted alkenes present a steric barrier to the approaching rhodium-carbene.[2] To overcome this, you may need to increase the reaction time or modestly increase the temperature.

  • Increase Catalyst Loading: For sluggish reactions, incrementally increasing the catalyst loading from a typical 1 mol% up to 2-5 mol% can improve conversion rates.[2][8]

Issue Cluster: Side Reactions and Impurities

Q4: My primary byproduct is the dimer of my diazo compound (e.g., diethyl maleate and fumarate from ethyl diazoacetate). How do I suppress this?

A4: Dimer formation is a classic indicator that the concentration of the free rhodium-carbene intermediate is too high, allowing two carbene units to react with each other. This is mechanistically related to the issue of diazo decomposition discussed in Q2.

  • Reinforce Slow Addition: This side reaction is almost always solved by ensuring a sufficiently slow and dilute addition of the diazo compound via syringe pump.[5][6] If you are already using a syringe pump, try decreasing the concentration of the diazo solution or extending the addition time.

  • Ensure Efficient Stirring: Poor mixing can create localized "hot spots" of high diazo concentration. Ensure the reaction is being stirred vigorously to maintain a homogeneous solution.

Q5: Besides the dimer, I'm isolating unexpected byproducts. What are they likely to be?

A5: The rhodium-carbene is a highly reactive intermediate capable of other transformations, most notably C-H insertion.

  • Chemoselectivity (Cyclopropanation vs. C-H Insertion): If your substrate contains accessible C-H bonds (e.g., allylic or benzylic positions), intramolecular or intermolecular C-H insertion can compete with cyclopropanation.[4] The choice of catalyst is critical for controlling this chemoselectivity. While Rh₂(OAc)₄ is a good generalist, other dirhodium catalysts with different bridging ligands (e.g., Rh₂(esp)₂) can significantly favor one pathway over the other.[9]

Issue Cluster: Catalyst-Specific Problems

Q6: How can I be sure my Rh₂(OAc)₄ is pure and active? Are there purification methods?

A6: Yes, purification can be crucial. An off-color (e.g., brownish-green or black) appearance can suggest decomposition or impurities.

  • Standard Purification Protocol: A reliable method involves recrystallization. Dissolve the crude Rh₂(OAc)₄ in boiling methanol, filter the hot solution, and allow it to cool slowly (e.g., overnight at 0-4 °C). This will yield dark green crystals of the methanol adduct, [Rh(OAc)₂]₂·2MeOH. The adduct is then gently heated under vacuum (e.g., 45-60 °C) to remove the axial methanol ligands, yielding the pure, emerald-green acetate.[10] An alternative is refluxing in glacial acetic acid followed by evaporation and washing.[10]

Q7: What is the optimal catalyst loading? Can it be too low or too high?

A7: The optimal loading balances reaction rate against cost and potential side reactions.

  • Typical Range: For most lab-scale syntheses, 0.5-2.0 mol% is a standard and effective range.[2]

  • Too Low: Very low loadings (<0.1 mol%) can lead to incomplete conversion, especially with less reactive substrates or if any catalyst deactivation occurs over the long reaction time.[11] However, for highly reactive "donor-acceptor" carbenes, loadings as low as 0.001 mol% have been achieved.[12]

  • Too High: While excessively high loadings are uncommon due to cost, they can potentially lead to more rapid decomposition of the diazo compound if the addition rate is not perfectly controlled. The primary drawback is economic inefficiency.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for Rh₂(OAc)₄-catalyzed cyclopropanation?

A1: The catalytic cycle is well-established. It begins with the coordination of the diazo compound to an axial site of the Rh(II) dimer. This is followed by the irreversible loss of dinitrogen (N₂) to form a key rhodium-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic alkene in what is generally considered a concerted, though often asynchronous, step to form the cyclopropane ring and regenerate the active catalyst.[13][14][15]

Q2: How does solvent choice impact the reaction?

A2: The solvent plays a critical role in solubility, reaction rate, and sometimes selectivity.

  • Common Choices: Non-coordinating, relatively non-polar solvents are preferred to avoid competitive binding to the catalyst's axial sites. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective solvents.[2] Hydrocarbon solvents like hexane or toluene are also used.

  • Polarity Effects: In some specialized cases, particularly for enantioselective reactions with chiral catalysts, solvent polarity can influence the stability of diastereomeric transition states, thereby affecting selectivity.[6] For standard cyclopropanations, DCM is an excellent starting point.

Q3: What are the best practices for handling and storing diazo compounds?

A3: Safety and stability are the primary concerns.

  • Safety: Diazo compounds, particularly smaller ones like diazomethane, can be toxic and explosive.[16][17] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid ground glass joints and contact with sharp metal objects which can trigger detonation.

  • Storage: Diazo compounds are sensitive to light and acid. They should be stored in the dark, in a refrigerator or freezer (typically 0 °C or below), in amber bottles or foil-wrapped containers.[18] For long-term storage, solutions in non-polar organic solvents are generally more stable.

Q4: I'm having trouble removing the green/brown rhodium catalyst from my product after chromatography. What should I do?

A4: Residual rhodium can be a persistent issue, especially in pharmaceutical applications.

  • Metal Scavengers: The most effective method is often to use a metal scavenger. These are typically functionalized silica gels designed to bind transition metals. For rhodium, scavengers with amine or thiol functionalities are highly effective. Simply stir the crude product solution with the scavenger for a few hours, then filter to remove the solid-supported rhodium complex.[19]

  • Activated Carbon: Stirring the product solution with activated carbon (5-10 wt%) for 1-2 hours can effectively adsorb the colored rhodium species. The carbon is then removed by filtering through a pad of celite.[19]

  • Aqueous Washes: Sometimes, washing the organic solution with aqueous solutions of mild chelating agents (like EDTA) or reagents that can oxidize/coordinate with the rhodium can help partition it out of the organic phase.

Section 3: Standard Experimental Protocol

This protocol describes a general procedure for the cyclopropanation of styrene with ethyl diazoacetate (EDA), a common benchmark reaction.

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Styrene (purified by passing through a short plug of basic alumina to remove inhibitors)

  • Ethyl diazoacetate (EDA), preferably as a solution in a dry, inert solvent (e.g., DCM)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware (round-bottom flask, condenser), syringe pump, and magnetic stirrer.

Procedure:

  • Setup: To a flame-dried or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Add Reagents: Using a syringe, add anhydrous DCM (20 mL) followed by purified styrene (1.0 mmol, 1.0 equiv). Stir the mixture to dissolve the catalyst.

  • Prepare for Slow Addition: In a separate dry flask, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in 10 mL of anhydrous DCM. Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Begin the slow addition of the EDA solution to the stirred reaction mixture at room temperature. A typical addition rate is 2 mL/hour, for a total addition time of 5 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the cis and trans cyclopropane products.

Section 4: Data Presentation

The choice of reaction parameters significantly impacts outcomes. The table below summarizes representative data on the effect of catalyst and solvent on the cyclopropanation of styrene with ethyl diazoacetate.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)trans:cis RatioReference
1Rh₂(OAc)₄ (1)CH₂Cl₂259575:25[2]
2Rh₂(OAc)₄ (1)Hexane25LowN/A[5]
3Cu(OTf)₂ (1)CH₂Cl₂2590+80:20[5]
4Rh₂(TPA)₄ (1)CH₂Cl₂25High>98:2[20]

Data compiled from representative literature values. TPA = triphenylacetate.[2][5][20] This table illustrates that while Rh₂(OAc)₄ is highly effective, altering the catalyst's ligands (e.g., to the bulkier triphenylacetate) can dramatically improve diastereoselectivity.[20] It also shows that solvent choice is important, as non-polar aprotic solvents like DCM are generally superior to hydrocarbons for this reaction.[5]

Section 5: Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Rh₂(OAc)₄-catalyzed cyclopropanation cycle as described in Section 2.

Rh2(OAc)4_Catalytic_Cycle Catalyst Rh₂(OAc)₄ (Active Catalyst) Complex Rh-Diazo Adduct Catalyst->Complex + Diazo Diazo Diazo Compound (R₂C=N₂) Diazo->Complex Carbene Rh-Carbene Intermediate Complex->Carbene - N₂ (Rate-Limiting) N2 N₂ Complex->N2 Carbene->Catalyst + Alkene - Product Product Cyclopropane Carbene->Product Alkene Alkene Alkene->Carbene

Caption: Catalytic cycle for Rh₂(OAc)₄-mediated cyclopropanation.

References

  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Lilly, M. J., et al. (2020). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society. [Link]

  • Pellicciari, R., & Natalini, B. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]

  • García, J. I., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Catalysis Science & Technology. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Nowlan, D. T., et al. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]

  • Nowlan, D. T., & Singleton, D. A. (2005). Mechanism and origin of enantioselectivity in the Rh2(OAc)(DPTI)3-catalyzed cyclopropenation of alkynes. Journal of the American Chemical Society. [Link]

  • Baker, R. J., et al. (2020). Dearomative Cyclopropanation of Naphthols via Cyclopropene Ring-Opening. Angewandte Chemie International Edition. [Link]

  • CCS Chemistry. (2024). A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. [Link]

  • Sambasivan, R., & Davies, H. M. L. (2013). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. NSF Public Access Repository. [Link]

  • Lindsay, V. N. G., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • ResearchGate. (n.d.). Cyclopropanation and Cycloaddition of terminal olefins with 2-diazo-dimedone (1a) and phenyliodonium ylide 1b. [Link]

  • ResearchGate. (2025). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. [Link]

  • Flörke, S., et al. (2018). Catalyst Deactivation During Rhodium Complex-Catalyzed Propargylic C-H Activation. PMC. [Link]

  • Wiley Online Library. (n.d.). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. [Link]

  • Guptill, D. M., & Davies, H. M. L. (2014). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]

  • Organic Chemistry Frontiers. (2023). Recent advances in dirhodium-catalyzed transformations of alkynes. [Link]

  • Sambasivan, R., & Davies, H. M. L. (2013). In-situ Kinetic Studies of Rh(II)-Catalyzed C-H Functionalization to Achieve High Catalyst Turnover Numbers. PMC. [Link]

  • Wang, Z. J., et al. (2014). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. PMC. [Link]

  • Liu, Y., et al. (2021). Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. [Link]

  • Li, M., et al. (2024). Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. MDPI. [Link]

  • ResearchGate. (n.d.). Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction. [Link]

  • Google Patents. (2020). Process for the preparation of cyclopropane compounds using diazo-compounds.
  • Organic Chemistry Portal. (n.d.). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. [Link]

  • ResearchGate. (2025). Catalyst Deactivation of Rh-Coated Foam Monolith for Catalytic Partial Oxidation of Methane. [Link]

  • Wang, Z., et al. (2016). Axial Tri-tert-butylphosphane Coordination to Rh2(OAc)4: Synthesis, Structure, and Catalytic Studies. Organometallics. [Link]

  • ACS Catalysis. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]

  • Korean Chemical Society. (n.d.). Purification and Recovery of Rhodium Metal by the Formation of Intermetallic Compounds. [Link]

  • MDPI. (2023). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. [Link]

  • NSF Public Access Repository. (2019). Rhodium Rainbow: A Colorful Laboratory Experiment Highlighting Ligand Field Effects of Dirhodium Tetraacetate. [Link]

  • Pacific Northwest National Laboratory. (2024). Reactant-Induced Activation of Single-Atom Rhodium Catalysts. [Link]

  • MDPI. (2021). Special Issue on Catalyst Deactivation and Regeneration. [Link]

Sources

Troubleshooting low yields in 5-Azaspiro[2.3]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic scaffold synthesis. As 5-azaspiro[2.3]hexanes increasingly replace piperidines and morpholines in drug discovery to improve metabolic stability and alter 3D chemical space[1], their synthesis remains a significant bottleneck.

Constructing the highly strained [2.3]-spiro junction typically relies on the cyclopropanation of 3-methyleneazetidine derivatives[2]. However, these routes are notoriously plagued by low yields due to competing side reactions, polymerization, and isolation challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure your synthesis is robust and reproducible.

Diagnostic Engine: Yield Optimization Workflow

Workflow Start Low Yield in 5-Azaspiro[2.3]hexane Synthesis? CheckPoly Is starting material polymerizing? Start->CheckPoly PolyYes Reduce base equivalents & lower temp CheckPoly->PolyYes Yes CheckConv Is conversion incomplete? CheckPoly->CheckConv No Success Optimized Yield Achieved PolyYes->Success ConvYes Use syringe pump for EDA addition CheckConv->ConvYes Yes CheckPurif Product lost during workup? CheckConv->CheckPurif No ConvYes->Success PurifYes Isolate as HCl salt to prevent volatility CheckPurif->PurifYes Yes PurifYes->Success

Diagnostic workflow for troubleshooting 5-azaspiro[2.3]hexane synthesis yields.

Deep-Dive Troubleshooting (FAQs)

Q1: I am using a Corey–Chaikovsky reaction to cyclopropanate an


-unsaturated azetidine ester, but my yields are stuck below 30% with massive baseline material on TLC. What is going wrong? 
Causality:  You are observing base-promoted anionic polymerization. The Corey-Chaikovsky reaction utilizes dimethylsulfoxonium methylide, generated via a strong base like sodium hydride (NaH). The highly reactive exocyclic double bond of your starting material is an excellent Michael acceptor. If the ylide is not fully pre-formed, or if there is localized excess base/heating during the addition, the base will initiate a rapid polymerization cascade across the olefin before cyclopropanation can occur[1].
Solution:  Transition to a strictly temperature-controlled protocol. Pre-form the ylide completely at 0 °C for at least 1 hour until hydrogen evolution ceases. Crucially, reverse the addition order: add your dilute ester solution dropwise to the pre-formed ylide, not the other way around.

Q2: I switched to a Rhodium-catalyzed cyclopropanation using ethyl diazoacetate (EDA). The starting material is consumed, but my yield is poor and I isolate a large amount of a byproduct. Why? Causality: You are falling victim to carbene dimerization. Rhodium(II) acetate (


) rapidly decomposes EDA to form a highly electrophilic rhodium carbenoid intermediate. If the local concentration of EDA in the flask is higher than the concentration of your target olefin, the carbenoid will preferentially react with another molecule of EDA rather than undergoing the desired [2+1] cycloaddition, yielding diethyl maleate or fumarate as a dimerized byproduct[2].
Solution:  You must maintain a near-zero steady-state concentration of EDA. This requires high dilution of the olefin (e.g., 0.034 M) and the use of a syringe pump to add the EDA over several hours[2].

Mechanism RhCat Rh2(OAc)4 Catalyst Carbenoid Rhodium Carbenoid Intermediate RhCat->Carbenoid + EDA (- N2) EDA Ethyl Diazoacetate (EDA) EDA->Carbenoid Product 5-Azaspiro[2.3]hexane (Target) Carbenoid->Product + Olefin (Slow Add) Dimer Diethyl Maleate (Byproduct) Carbenoid->Dimer + Excess EDA (Fast Add) Olefin 3-Methyleneazetidine Olefin->Product

Mechanistic pathway of Rh-catalyzed cyclopropanation and competing dimerization.

Q3: My cyclopropanation was successful, but after Boc-deprotection, I lose the product during concentration or aqueous workup. Where is it going? Causality: The 5-azaspiro[2.3]hexane free amine is exceptionally volatile and highly water-soluble due to its compact, low-molecular-weight spirocyclic framework. Conventional rotary evaporation will pull the free amine directly into your solvent trap, and aqueous washes will retain it in the aqueous layer. Solution: Never isolate the free base. Perform the deprotection in anhydrous conditions (e.g., 4M HCl in dioxane) and precipitate the product directly as the hydrochloride salt.

Self-Validating Protocol: Syringe-Pump Modulated Rhodium Cyclopropanation

To achieve reproducible yields of >60% without dimerization, implement this self-validating protocol adapted from[2].

Step 1: System Deoxygenation and Substrate Preparation

  • Action: Dissolve 1-Boc-3-methyleneazetidine (1.0 eq) and

    
     (0.02 eq) in anhydrous toluene to achieve a dilute 0.034 M solution. Degas the system via three freeze-pump-thaw cycles. Heat to 70 °C under an argon atmosphere.
    
  • Validation Checkpoint: Observe the solution color. It must transition to a distinct emerald-green/blue hue upon complete dissolution of the Rh(II) catalyst. A brown or cloudy appearance indicates catalyst oxidation or moisture contamination—do not proceed.

Step 2: Controlled Carbenoid Generation

  • Action: Dilute EDA (3.0 eq) in anhydrous toluene (10 mL). Load into a syringe pump and add to the reaction mixture at a strict rate of 0.1 mmol/hour.

  • Validation Checkpoint: Monitor the nitrogen exhaust via a mineral oil bubbler. The evolution of

    
     gas should be steady (approximately 1 bubble every 2-3 seconds). If you observe a sudden surge in bubbling, EDA is accumulating and dimerizing. Pause the pump immediately until bubbling subsides.
    

Step 3: Reaction Quench and Verification

  • Action: Stir for 2 hours post-addition at 70 °C. Cool to room temperature and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). Stain with phosphomolybdic acid (PMA) and heat. The target spirocycle will appear as a distinct dark blue spot. If a massive spot appears near the solvent front, your addition rate was too fast, resulting in diethyl maleate formation.

Quantitative Data Center: Method Comparison

Evaluating the correct synthetic route is critical. The table below summarizes the expected outcomes and failure modes of the primary methodologies used to construct the 5-azaspiro[2.3]hexane core.

Synthetic StrategyReagents / CatalystPrimary Failure ModeOptimized YieldReference
Corey-Chaikovsky NaH,

, DMSO
Base-promoted polymerization40–55%[1]
Batch Cyclopropanation

, EDA, DCM
Carbene dimerization20–37%[2]
Syringe-Pump Cyclopropanation

, EDA, Toluene (70°C)
None (Optimized carbenoid capture)58–68%[2]
Strain-Release Epoxidation ABB, Cbz-Cl, NaIBridgehead functionalization limits80–90%[3]

(Note: For researchers struggling with cyclopropanation entirely, the newer strain-release epoxidation of azabicyclo[1.1.0]butyl (ABB) fragments offers a high-yielding alternative for specific oxa-azaspiro variants[3].)

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. URL:[Link]

  • Aldeghi, M., et al. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. European Journal of Organic Chemistry. URL:[Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). URL:[Link]

Sources

Technical Support Center: Catalyst Optimization for Spirocyclic Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Priority: High (Process Chemistry/R&D) Agent: Senior Application Scientist Subject: Troubleshooting Catalyst Loading & Turnover in Spiro-Scaffold Formation

Executive Summary: The "Spiro" Challenge

Spirocyclic amino acids (e.g., spiro-oxindoles, spiro-prolines) are privileged scaffolds in drug discovery due to their ability to restrict conformational entropy and target specific GPCR/enzyme pockets. However, their formation often imposes high steric strain, requiring high catalyst loadings that ruin process economics and complicate purification.

This guide moves beyond generic "optimization" and provides a root-cause analysis framework. We focus on two dominant synthetic pathways: Ring-Closing Metathesis (RCM) and Asymmetric Phase-Transfer Catalysis (PTC) .

Module A: Ring-Closing Metathesis (RCM)

Target: Macrocyclic or strained spiro-amino acids. Common Issue: Reaction stalls at 80% conversion regardless of catalyst loading (Grubbs II/Hoveyda-Grubbs II).

Troubleshooting Guide
SymptomRoot Cause DiagnosisCorrective Action
Stalled Conversion Ruthenium Chelation: The amide/amine nitrogen in the amino acid backbone coordinates to the Ru-center, forming a stable, inactive chelate.Add Lewis Acid: Add Ti(OiPr)₄ (0.2–0.5 equiv) to sequester the nitrogen lone pair before adding the catalyst.
Desallyl Impurities Thermal Isomerization: High temp (60°C+) promotes hydride formation, leading to olefin migration rather than metathesis.Lower Temp + Pulse Addition: Reduce T to 40°C. Add catalyst in 3 portions (e.g., 2 mol% x 3) rather than one bolus of 6 mol%.
High Loading Required (>10 mol%) Ethylene Inhibition: Ethene byproduct builds up in solution, regenerating the initial methylidene species which is unstable.Sparging: Vigorously sparge with Argon through the solution (not just headspace) to drive off ethylene.
The "Glecaprevir" Protocol (Scale-Up Logic)

Reference Case: The synthesis of Glecaprevir (HCV protease inhibitor) required extensive RCM optimization.[1]

  • Catalyst Selection: Switch from Grubbs II to Zhan-1B or Grela catalysts if HG-II fails. The electron-withdrawing sulfonamide group in Zhan-1B increases initiation rates, often allowing lower loading (from 10 mol% down to 0.5 mol%) [1].

  • Concentration: RCM for spiro-formation competes with oligomerization.

    • Standard: 0.05 M (favors intramolecular).

    • Pseudo-High Dilution: Add substrate slowly to a catalyst pool to keep instantaneous substrate concentration low while maintaining high catalyst concentration.

Visual Logic: RCM Decision Matrix

RCM_Optimization Start Reaction Stalls < 90% Check_N Is N-atom unprotected/amide? Start->Check_N Chelation Diagnosis: Ru-Chelation Check_N->Chelation Yes Check_Temp Is Temp > 50°C? Check_N->Check_Temp No Add_Lewis Action: Add Ti(OiPr)4 or Benzoquinone Chelation->Add_Lewis Isomerization Diagnosis: Thermal Isomerization Check_Temp->Isomerization Yes Check_Gas Is Ethylene Removal Active? Check_Temp->Check_Gas No Lower_Temp Action: Reduce to 40°C Switch to Zhan-1B Isomerization->Lower_Temp Inhibition Diagnosis: Ethylene Inhibition Check_Gas->Inhibition No Sparge Action: Argon Sparging (Sub-surface) Inhibition->Sparge

Caption: Decision tree for diagnosing stalled RCM reactions in spirocyclic amino acid synthesis.

Module B: Asymmetric Phase-Transfer Catalysis (PTC)

Target: Enantioselective alkylation of isatin-derived Schiff bases (Spiro-oxindoles). Common Issue: Reducing catalyst loading (to <1 mol%) causes a drop in enantiomeric excess (ee), not just rate.

The "Background Reaction" Paradox

In chiral PTC, the racemic background reaction (uncatalyzed alkylation at the liquid-liquid interface) competes with the catalyzed pathway.

  • High Loading (5 mol%): Rate(cat) >> Rate(uncat). Result: High ee.

  • Low Loading (0.1 mol%): Rate(cat) ≈ Rate(uncat). Result: Low ee.

Optimization Protocol
  • Catalyst Structure: Use Maruoka Catalysts (C2-symmetric spiro-ammonium salts). The rigid spiro-binaphthyl structure creates a deep chiral pocket that strictly shields one face of the enolate, allowing for lower loadings (down to 0.01 mol%) compared to flexible Cinchona alkaloids [2].

  • Agitation Speed: PTC is diffusion-controlled.

    • Test: Run reaction at 500 rpm vs. 1200 rpm.

    • Result: If rate increases with rpm, you are mass-transfer limited. Increase stirring to maximize interfacial area, which boosts the catalytic rate relative to the background reaction.

  • Base Selection: Switch from 50% KOH (aq) to solid CsOH or KOH with controlled water addition. Lower water content often suppresses the background reaction.

FAQ: PTC Troubleshooting

Q: My reaction turns dark/tarry and yield drops. A: This is often due to "poisoning" by trace iodide in the alkyl halide.

  • Fix: Add 1-2 mol% of NaHSO₃ or use alkyl bromides/chlorides instead of iodides. Iodine can oxidize the catalyst or promote radical side reactions.

Module C: The Self-Validating System (RPKA)

Method: Reaction Progress Kinetic Analysis (RPKA).[2][3] Objective: Scientifically determine if you can lower catalyst loading without failure.

Do not guess. Perform the "Same Excess" Experiment [3].

The Protocol
  • Standard Run: [Substrate] = 0.1 M, [Catalyst] = 1 mol%.

  • "Same Excess" Run: [Substrate] = 0.05 M, [Catalyst] = 1 mol% (Start the reaction at the concentration the Standard Run reaches at 50% conversion).

  • Time Adjustment: Shift the time axis of the second run so 0 min matches the time the Standard Run hit 50% conversion.

Interpretation:

  • Perfect Overlay: The catalyst is stable.[4] You can safely lower loading.

  • Second Run is Slower: Product inhibition is occurring. Lowering loading will exacerbate the stall.

  • Second Run is Faster: Catalyst deactivation occurred in the first run (it died before reaching 50%). You cannot lower loading; you must stabilize the catalyst (see Module A).

Visual Logic: RPKA Interpretation

RPKA_Logic Exp Perform 'Same Excess' Experiment Result1 Curves Overlay Exp->Result1 Result2 Curves Diverge (2nd Run Slower) Exp->Result2 Conc1 Catalyst is Stable & Robust Result1->Conc1 Action1 Action: Lower Loading (Safe) Conc1->Action1 Conc2 Catalyst Deactivation or Product Inhibition Result2->Conc2 Action2 Action: Do NOT Lower Loading Add Stabilizers Conc2->Action2

Caption: Interpreting 'Same Excess' experiments to validate catalyst loading decisions.

References
  • Drug Hunter. (2023).[1] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Link

  • Ooi, T., & Maruoka, K. (2003).[5] Asymmetric organocatalysis of spirocyclic amino acid synthesis. Chemical Reviews. Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis. Angewandte Chemie International Edition. Link

  • Vertex Pharmaceuticals. (2012). Optimized Ring Closing Metathesis Reaction Conditions. NIH/PubMed. Link

Sources

Advanced Bioisostere Support Center: 5-Azaspirohexane Troubleshooting

Advanced Bioisostere Support Center: 5-Azaspiro[1]hexane Troubleshooting

Welcome to the Technical Support Center for spirocyclic amine synthesis. As the demand for highly sp³-rich bioisosteres like 5-azaspiro[1]hexane and 4-azaspiro[1]hexane increases in drug discovery[2], researchers frequently encounter stereochemical degradation during late-stage deprotection.

This guide provides authoritative, field-proven solutions to prevent racemization and epimerization when removing protecting groups from chiral 5-azaspiro[1]hexane derivatives.

Mechanistic Grounding: Why Does Racemization Occur?

The 5-azaspiro[1]hexane scaffold consists of a highly strained 4-membered azetidine ring spiro-fused to a 3-membered cyclopropane ring. While this rigidity is excellent for target binding, it introduces severe vulnerabilities during synthesis.

When chiral centers are present (e.g., at the 1, 4, or 6 positions, or on adjacent functional groups like conformationally "frozen" L-glutamic acid analogs), standard harsh deprotection conditions (such as neat TFA or 20% piperidine) trigger strain-release mechanisms.

  • Acidic Conditions (e.g., TFA): Protonation of the azetidine nitrogen can induce transient ring-opening via an aziridinium-like intermediate or retro-aldol pathways if electron-withdrawing groups are present. Re-closure of the ring leads to a loss of stereochemical integrity.

  • Basic Conditions (e.g., Piperidine): Strong bases can deprotonate α-carbons adjacent to the spirocycle (enolization), forming a planar intermediate that racemizes upon reprotonation.

GAChiral 5-Azaspiro[2.3]hexane(Protected)BHarsh Deprotection(e.g., Neat TFA, 20% Piperidine)A->B Standard protocolsCMild Deprotection(e.g., HCOOH, Dmoc/Oxidation)A->C Optimized protocolsDStrain-Release Ring Opening& EnolizationB->D High ring strain + Acid/BaseFEnantiopureDeprotected AmineC->F Minimal intermediate lifetimeERacemized / EpimerizedProductD->E Re-closure / Reprotonation

Mechanistic divergence during deprotection of strained chiral 5-azaspiro[1]hexanes.

Troubleshooting FAQs

Q1: I am seeing 25-40% epimerization during the Boc deprotection of my 1-substituted 5-azaspiro[1]hexane using neat TFA. How can I prevent this? A: The extreme acidity of neat Trifluoroacetic Acid (TFA) is promoting transient C-N bond cleavage driven by the release of ring strain. To prevent this, you must switch to a milder acid that is sufficient to cleave the tert-butyl group but weak enough to leave the spirocycle intact. Solution: Substitute TFA with Formic Acid (HCOOH) at room temperature. This approach has been successfully validated in the stereocontrolled synthesis of highly sensitive "frozen" L-glutamic acid analogues based on the 5-azaspiro[1]hexane scaffold, affording the deprotected amino acid without epimerization[3].

Q2: My target molecule is base-sensitive, and Fmoc deprotection with 20% piperidine is causing complete racemization via enolization. What are my alternatives? A: If your chiral center is highly acidic (e.g., adjacent to an ester or ketone), standard basic amine deprotection will inevitably cause enolization. Solution: Abandon Fmoc and utilize the Dmoc (1,3-dithian-2-ylmethoxycarbonyl) protecting group. Dmoc is completely orthogonal to acid/base chemistry and is removed under nearly neutral oxidative conditions (using sodium periodate or

4

Q3: I am trying to remove a Cbz group from a 5-azaspiro[1]hexane diamine derivative. Conventional catalytic hydrogenolysis (


, Pd/C) is failing or reducing other functional groups. What should I do?A:Solution:

and

5

Quantitative Data: Deprotection Condition Matrix

To assist in your experimental design, refer to the following summary of deprotection conditions and their impact on the stereochemical integrity of strained spirocyclic amines.

Protecting GroupReagent / ConditionMechanismRacemization RiskTypical YieldRecommendation
Boc Neat TFA, 25 °CStrong AcidHigh (25-40%)40-50%Avoid for sensitive chiral spirocycles.
Boc Formic Acid, 25 °CMild AcidLow (<2%)85-95%Recommended [3].
Fmoc 20% Piperidine/DMFStrong BaseHigh (15-30%)50-60%Avoid if α-protons are present.
Dmoc

, Neutral
OxidationNone Detected90-95%Highly Recommended for base-sensitive targets[4].
Cbz

,

Transfer Hydrog.Low (<1%)88-92%Recommended for hindered spirocycles[5].

Validated Experimental Protocol

Mild Boc-Deprotection of Chiral 5-Azaspiro[1]hexanes using Formic Acid

This self-validating protocol utilizes mild acidic conditions to prevent azetidine ring-opening and subsequent racemization[3].

Materials Required:

  • Chiral N-Boc-5-azaspiro[1]hexane derivative

  • Formic acid (98-100%, Reagent Grade)

  • Toluene (for co-evaporation)

  • Deionized water / Lyophilizer

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the N-Boc-protected 5-azaspiro[1]hexane derivative (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add neat formic acid (approx. 10 mL per mmol of substrate).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC. Complete consumption of the starting material typically occurs within 4 to 12 hours, depending on the steric bulk around the nitrogen.

  • Quenching & Isolation (Crucial Step): Do not use a basic aqueous workup, as free-basing the strained amine in the presence of water can trigger degradation. Instead, dilute the mixture with toluene and concentrate under reduced pressure to azeotropically remove the formic acid.

  • Purification: Dissolve the resulting formate salt in a minimal amount of LC-MS grade water and lyophilize to afford the pure deprotected 5-azaspiro[1]hexane as a stable formate salt.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.

  • Grygorenko, O., et al. (2024). 4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Journal of Organic Chemistry (ACS Publications).

  • Lin, J., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 156.

  • Aldeghi, M., et al. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[1]Hexane Diamines. European Journal of Organic Chemistry.

Technical Support Center: Purification of Diastereomeric Mixtures of Spiro Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of diastereomeric mixtures of spiro amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered during the separation of these unique and stereochemically complex molecules. Spiro amino acids, with their rigid, three-dimensional structures, are invaluable building blocks in medicinal chemistry, but their synthesis often yields diastereomeric mixtures that require robust purification strategies.[1] This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high diastereomeric purity in your spiro amino acid products.

Chiral Chromatography: The Workhorse of Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most widely employed techniques for the analytical and preparative separation of spiro amino acid diastereomers.[2] The key to a successful separation lies in the selection of the appropriate CSP and the optimization of the mobile phase to maximize the subtle differences in the interactions between the diastereomers and the chiral selector.

Troubleshooting Guide: Chiral HPLC/SFC

Q1: I am seeing poor or no separation between my spiro amino acid diastereomers. What should I do first?

A1: The initial lack of separation is a common challenge. The first step is to systematically evaluate your choice of chiral stationary phase (CSP) and mobile phase.

  • CSP Selection: Not all CSPs are suitable for all analytes. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point due to their broad applicability.[3][4][5] If these are not effective, consider screening other types of CSPs like macrocyclic glycopeptides (e.g., teicoplanin-based), which are particularly effective for underivatized amino acids, or crown ether-based phases for primary amino acids.[6][7][8]

  • Mobile Phase Screening: For normal-phase chromatography, begin with a simple mobile phase like hexane/isopropanol and gradually adjust the ratio. For reversed-phase, a common starting point is acetonitrile/water or methanol/water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or a basic modifier like 0.1% diethylamine (DEA) for basic or acidic compounds, respectively.[1][9]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Several factors can contribute to this issue:

  • Secondary Interactions: For silica-based columns, peak tailing, especially for basic compounds, can be caused by interactions with residual silanol groups. Adding a competing base, such as 0.1% DEA, to the mobile phase can mitigate this effect.[1]

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample and reinjecting. An improvement in peak shape suggests that the column was overloaded.[1]

  • Column Health: A contaminated or degraded column can lead to poor peak shape. If you suspect this, follow the manufacturer's instructions for column washing. For immobilized polysaccharide CSPs, flushing with stronger solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be possible.[1][10]

Q3: I have some separation, but the resolution is not baseline. How can I optimize it?

A3: Fine-tuning your method can significantly improve resolution:

  • Mobile Phase Composition: Small changes in the mobile phase composition can have a large impact on selectivity. Systematically vary the ratio of your solvents and the concentration of any additives.

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[1] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance selectivity, but higher temperatures can improve peak efficiency.[1]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.

Q4: Should I consider Supercritical Fluid Chromatography (SFC) for my spiro amino acid diastereomers?

A4: Yes, SFC is an excellent alternative to HPLC for diastereomer separations. It often provides faster separations, uses less organic solvent (making it a "greener" technique), and can offer different selectivity compared to HPLC.[11][12][13] Modern SFC instrumentation also allows for gradient elution and is compatible with mass spectrometry.[11][12]

Comparative Table of Common Chiral Stationary Phases for Amino Acid Separation
Chiral Stationary Phase (CSP) TypeCommon Chiral SelectorsPrimary Separation MechanismBest Suited For
Polysaccharide-Based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusionBroad range of compounds, including many amino acid derivatives.[3][4][5]
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexationUnderivatized amino acids, zwitterionic compounds.[6][7][8]
Crown Ether Chiral 18-crown-6 etherHost-guest complexation with primary ammonium ionsPrimary amino acids.[6]
Ligand Exchange L-proline or L-hydroxyproline copper complexesFormation of transient diastereomeric metal complexesα-amino acids.[6]
Pirkle-Type (Brush-Type) (R,R)-Whelk-O 1, DNB-phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactionsCompounds with π-acidic or π-basic groups.[14]
Experimental Protocol: Chiral HPLC Method Development
  • CSP Screening:

    • Select 2-3 different CSPs based on the properties of your spiro amino acid (e.g., a polysaccharide-based column and a macrocyclic glycopeptide column).

    • For each column, run a scouting gradient. For normal phase, a typical gradient is 5% to 50% isopropanol in hexane over 20 minutes. For reversed-phase, a gradient of 10% to 90% acetonitrile in water with 0.1% TFA is a good starting point.

  • Mobile Phase Optimization:

    • Based on the scouting run, identify the most promising CSP and approximate elution conditions.

    • If partial separation is observed, switch to an isocratic elution with the mobile phase composition that gave the best separation in the gradient run.

    • Systematically vary the mobile phase composition in small increments (e.g., 2-5%) to optimize resolution.

    • If necessary, screen different organic modifiers (e.g., ethanol, methanol, acetonitrile) and additives (e.g., TFA, DEA).

  • Temperature and Flow Rate Optimization:

    • Once a suitable mobile phase is identified, investigate the effect of column temperature on the separation.

    • Finally, optimize the flow rate to achieve the best balance between resolution and analysis time.

G

Chiral HPLC/SFC Method Development Workflow

Crystallization: A Powerful Tool for Large-Scale Purification

For larger quantities of material, crystallization can be a more efficient and scalable purification method than preparative chromatography. The success of this technique relies on the difference in solubility between the two diastereomers in a given solvent system.

Troubleshooting Guide: Crystallization

Q1: I'm not getting any crystals, or my compound is "oiling out." What's wrong?

A1: This is a common issue related to solubility and supersaturation.

  • High Solubility: The diastereomeric mixture may be too soluble in the chosen solvent. Try concentrating the solution by carefully evaporating some of the solvent. Alternatively, you can induce precipitation by slowly adding an "anti-solvent" in which your compound is insoluble.[15][16]

  • "Oiling Out": This occurs when the solution becomes too supersaturated too quickly. To prevent this, try using a more dilute solution, cooling the solution more slowly, or using a solvent system where the solubility is lower.[17]

  • Inhibition of Nucleation: Impurities can sometimes prevent crystal formation. Ensure your starting material is reasonably pure. You can also try to induce crystallization by "seeding" the solution with a small crystal of the desired diastereomer or by scratching the inside of the flask with a glass rod.[15][16][17]

Q2: I've isolated crystals, but the diastereomeric excess (d.e.) is low.

A2: Low d.e. indicates that both diastereomers are co-crystallizing.

  • Solvent Choice: The solubility difference between the diastereomers may not be large enough in your current solvent. A thorough solvent screen is the most effective way to address this.

  • Cooling Rate: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator.

  • Recrystallization: A single crystallization is often not enough to achieve high purity. Recrystallizing the enriched solid one or more times is a standard procedure to improve the d.e.[15]

Q3: My yield is very low. How can I improve it?

A3: A low yield means a significant amount of your desired diastereomer is left in the mother liquor.

  • Too Much Solvent: You may have used too much solvent, preventing the desired diastereomer from precipitating completely.[18]

  • Suboptimal Solubility: Even as the less soluble diastereomer, your target compound might still have significant solubility in the chosen solvent. Try a different solvent or a lower final crystallization temperature.[17]

  • Premature Isolation: Ensure that the crystallization has reached equilibrium before filtering. This may require longer crystallization times.[17]

Crystallization-Induced Diastereomer Transformation (CIDT)

A particularly powerful technique is Crystallization-Induced Diastereomer Transformation (CIDT). This method is applicable when the stereocenter separating the two diastereomers is epimerizable under the crystallization conditions. As the less soluble, thermodynamically more stable diastereomer crystallizes out of solution, the more soluble diastereomer in the solution epimerizes to maintain the equilibrium, eventually leading to the conversion of the entire mixture into a single, solid diastereomer. This can result in a theoretical yield of up to 100%.[19][20][21][22] This technique has been successfully applied to the synthesis of amino acid derivatives.[19]

Experimental Protocol: Fractional Crystallization
  • Solvent Screening:

    • In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures) at their boiling points.

    • Allow the vials to cool to room temperature and then to 0-4°C.

    • Identify solvents that yield a crystalline solid and analyze the d.e. of both the solid and the mother liquor by HPLC to find a solvent that provides good selectivity.

  • Crystallization:

    • Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate.

    • Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals and determine the d.e. by chiral HPLC.

    • If the d.e. is not satisfactory, repeat the crystallization process (recrystallization).

G

Crystallization Method Development Workflow

Derivatization Strategies for Enhanced Separation

When direct separation by chromatography or crystallization is challenging, converting the diastereomers into a different chemical form through derivatization can enhance their physical differences, making separation more feasible.

Diastereomeric Salt Formation for Crystallization

This classical resolution technique involves reacting the spiro amino acid (which is amphoteric) with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[17][] These salts have different solubilities, allowing for their separation by fractional crystallization.[17]

  • Choosing a Resolving Agent: Common resolving agents for amino acids include tartaric acid derivatives, camphorsulfonic acid, and chiral amines like brucine or (R/S)-1-phenylethylamine.[24][25] The choice of resolving agent is crucial and often requires screening.[17]

  • Liberating the Free Amino Acid: After isolating the desired diastereomerically pure salt, the chiral resolving agent must be removed. This is typically done by acid/base extraction to liberate the free spiro amino acid.[26]

Derivatization for Chromatographic Separation

In this approach, the diastereomeric mixture is reacted with a chiral derivatizing agent to form a new pair of diastereomers that are more easily separated on a standard (achiral) HPLC column.[27][28][29]

  • Common Derivatizing Agents: For amino acids, reagents that react with the amine group are common. Examples include Marfey's reagent (FDAA) and o-phthalaldehyde (OPA) in the presence of a chiral thiol.[28][30][31]

  • Advantages: This method can be very effective and avoids the need for expensive chiral columns. It is particularly useful for analytical purposes to determine the diastereomeric ratio.

Troubleshooting Guide: Derivatization

Q1: The diastereomeric salt formation is not working well. What should I check?

A1: Similar to direct crystallization, success depends on finding the right conditions.

  • Screen Resolving Agents and Solvents: The combination of the resolving agent and the solvent is critical. A systematic screening is the best approach to find an effective pair.[17]

  • Stoichiometry: While a 1:1 molar ratio of the amino acid to the resolving agent is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial.[26]

Q2: My derivatization reaction for HPLC analysis seems incomplete or is giving multiple products.

A2: Derivatization reactions need to be optimized for high yield and clean conversion.

  • Reaction Conditions: Ensure that the pH, temperature, and reaction time are optimized for the specific derivatizing agent you are using.

  • Purity of Reagents: Use high-purity derivatizing agents and solvents to avoid side reactions.

Experimental Protocol: Diastereomeric Salt Formation and Resolution
  • Resolving Agent and Solvent Screening:

    • In parallel, test several chiral resolving agents with a few different solvents.

    • Dissolve your racemic spiro amino acid and the resolving agent (typically in a 1:1 or 2:1 molar ratio) in a suitable solvent at an elevated temperature.

    • Allow the solutions to cool and observe which combinations yield a crystalline salt.

  • Salt Crystallization:

    • Perform a larger-scale crystallization using the optimized resolving agent and solvent.

    • Isolate the crystalline salt by filtration.

  • Liberation of the Free Amino Acid:

    • Suspend the diastereomerically pure salt in a biphasic system (e.g., water and ethyl acetate).

    • Adjust the pH of the aqueous layer with an acid or base to break the salt and neutralize the amino acid.

    • Extract the free amino acid into the organic layer, wash, dry, and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q: Which purification technique should I try first?

A: For small-scale purifications and for analytical purposes, chiral HPLC or SFC is generally the fastest and most versatile approach. For larger-scale purifications (grams to kilograms), crystallization is often more economical and scalable, provided a suitable crystallization system can be found.

Q: How do I confirm the stereochemistry of my separated diastereomers?

A: The relative stereochemistry of diastereomers can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry can be determined by X-ray crystallography of a suitable crystalline derivative or by comparing the experimental data to that of a known standard.

Q: Can I use a combination of techniques?

A: Absolutely. It is common to perform an initial purification by column chromatography or crystallization to enrich one diastereomer, followed by a final polishing step using preparative chiral HPLC to achieve very high diastereomeric purity.

Q: My spiro amino acid is not very soluble in common chromatography or crystallization solvents. What are my options?

A: For chromatography, you may need to explore more polar mobile phases or consider derivatizing the amino acid to improve its solubility. For crystallization, a wider and more exotic solvent screen may be necessary. In some cases, techniques like temperature-gradient crystallization can be employed.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025).
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). PMC. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid.
  • Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. (2022). bioRxiv. Retrieved March 7, 2026, from [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (2022). Chemical Science (RSC Publishing). DOI:10.1039/D2SC03604E
  • BenchChem. (2025). Troubleshooting low yield in the chiral resolution of 1,3-butanediamine.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chromatography Forum. Retrieved March 7, 2026, from [Link]

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025).
  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved March 7, 2026, from [Link]

  • Crystallization-induced diastereomer transformation of thiohydantoin derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (2006). SpringerLink. Retrieved March 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • BenchChem. (2025). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures.
  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved March 7, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). MDPI.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]

  • Crystallization-Induced Diastereomer Transform
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020).
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed.
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral St
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
  • BIOMOLECULES AMINO ACIDS AND PROTEINS. (n.d.). St. Paul's Cathedral Mission College. Retrieved March 7, 2026, from [Link]

  • CRC Handbook of - OPTICAL RESOLUTIONS. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Separation of diastereomers by crystallization with seeding. (2023). Reddit. Retrieved March 7, 2026, from [Link]

Sources

Overcoming steric hindrance in 5-Azaspiro[2.3]hexane coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Azaspiro[2.3]hexane Scaffold

Topic: Overcoming Steric Hindrance & Ring Strain in 5-Azaspiro[2.3]hexane Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

The 5-azaspiro[2.3]hexane scaffold is a high-value bioisostere for piperidine and morpholine, offering altered lipophilicity (LogP) and metabolic stability. However, its incorporation is frequently bottlenecked by two factors:

  • Steric Hindrance: The spiro-fusion at C-4 creates significant steric bulk proximal to the nucleophilic nitrogen.

  • Ring Strain: The fusion of the azetidine (4-membered) and cyclopropane (3-membered) rings creates ~60 kcal/mol of strain energy, making the system susceptible to acid-catalyzed ring opening and decomposition during aggressive activation steps.

This guide provides validated protocols to bypass these energy barriers without compromising scaffold integrity.

Module 1: Amide Bond Formation (Acylation)

The Challenge: Standard coupling reagents (EDC/HOBt, and even HATU) often fail to drive the reaction to completion because the tetrahedral intermediate is too sterically crowded to form efficiently.

Troubleshooting Guide: Amide Coupling

Q1: My HATU/DIPEA coupling stalled at 30% conversion after 24 hours. Should I heat it? A: Do not heat above 50°C. Thermal energy often triggers cyclopropane ring opening or polymerization before it overcomes the activation energy for coupling.

  • Solution: Switch to an Acid Chloride or Acyl Fluoride strategy. The high reactivity of these species compensates for the steric barrier without requiring thermal forcing.

Q2: I cannot use thionyl chloride (SOCl₂) because my acid has acid-sensitive protecting groups (Boc, tBu). A: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under neutral conditions, avoiding the deprotection of Boc/tBu groups.

Protocol: Ghosez’s Reagent Coupling (The "Gold Standard" for Hindered Amines)
ParameterSpecification
Reagent Ghosez’s Reagent (1.2 – 1.5 equiv)
Solvent Dichloromethane (DCM) or Chloroform (anhydrous)
Temperature 0°C to Room Temperature (RT)
Time 1–3 hours (Activation) + 2–12 hours (Coupling)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under N₂. Cool to 0°C.[1]

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at RT for 1–2 hours. Note: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: In a separate flask, dissolve 5-azaspiro[2.3]hexane (free base or salt + excess base) and DIPEA (3.0 equiv) in DCM.

  • Addition: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Decision Logic: Selecting the Right Coupling Agent

CouplingLogic Start Start: Amide Coupling with 5-Azaspiro[2.3]hexane CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Try HATU / DIPEA (DMF, RT, 12h) CheckAcid->Standard No CheckSens Is the Acid Acid-Sensitive (Boc/tBu)? CheckAcid->CheckSens Yes TFFH USE TFFH / DIPEA (In-situ Acyl Fluoride) Standard->TFFH If HATU Fails Ghosez USE GHOSEZ'S REAGENT (Neutral Acid Chloride Gen.) CheckSens->Ghosez Yes (Sensitive) Oxalyl USE OXALYL CHLORIDE / DMF (Cat.) CheckSens->Oxalyl No (Robust)

Figure 1: Decision matrix for selecting coupling conditions based on steric and electronic constraints.

Module 2: N-Arylation (Buchwald-Hartwig & SNAr)

The Challenge: The 5-azaspiro[2.3]hexane amine is a secondary amine, but the spiro-ring prevents the nitrogen from adopting the planar geometry required for efficient reductive elimination in Pd-catalysis.

Troubleshooting Guide: N-Arylation

Q3: Standard Pd(OAc)₂ / BINAP conditions yield <10%. Why? A: BINAP is often too rigid and lacks the necessary bulk to force the reductive elimination of the bulky spiro-amine.

  • Solution: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands). RuPhos and BrettPhos are specifically designed for hindered secondary amines.

Q4: I see dehalogenation of my aryl bromide instead of coupling. A: This indicates that β-hydride elimination or protodehalogenation is faster than the amine coordination.

  • Solution: Increase the catalyst loading to 5-10 mol% and use a precatalyst (e.g., RuPhos Pd G4 ) to ensure rapid formation of the active Pd(0) species.

Protocol: RuPhos-Mediated Coupling
ComponentEquivalentRole
Aryl Halide 1.0Electrophile
5-Azaspiro[2.3]hexane 1.2Nucleophile
Catalyst RuPhos Pd G4 (2–5 mol%)Active Catalyst Source
Base NaOtBu (1.5 equiv)Base (Strong)
Solvent Toluene or DioxaneNon-polar solvent (critical)

Procedure:

  • Charge a vial with Aryl Halide, Amine, and NaOtBu.

  • Add solvent (degassed) and RuPhos Pd G4 inside a glovebox or under a strong Argon stream.

  • Seal and heat to 80–100°C for 4–16 hours.

  • Note: If the substrate contains base-sensitive groups (esters), switch the base to Cs₂CO₃ and use BrettPhos Pd G4 in 1,4-Dioxane at 100°C.

Module 3: Stability & Handling FAQs

Q5: The free base of 5-azaspiro[2.3]hexane disappeared from my flask on the rotavap. A: The free base is a low molecular weight amine and is highly volatile .

  • Fix: Always handle the free base in solution (ether/DCM) at low temperature. For storage, convert it immediately to the Hydrochloride (HCl) or Oxalate salt, which are stable solids.

Q6: Can I use TFA to deprotect a Boc group on the spiro scaffold? A: Yes, but proceed with caution. While the azetidine ring is relatively stable, the cyclopropane ring can open under forcing acidic conditions or in the presence of strong nucleophiles.

  • Recommendation: Use 4M HCl in Dioxane at 0°C rather than neat TFA. The non-nucleophilic nature of the counterion in dioxane helps preserve ring integrity.

Q7: Physicochemical Properties for Design? A:

  • pKa: ~10.5 (Estimated). It is a strong base, similar to dialkylamines.

  • LogP: Significantly lower than piperidine, making it excellent for lowering the lipophilicity of a drug candidate without adding polar surface area (PSA).

References

  • Ghosez's Reagent Utility: Org. Biomol. Chem., 2015, 13 , 1159-1164. (Demonstrates Ghosez reagent superiority for hindered amides).

  • Spirocyclic Synthesis & Stability: Beilstein J. Org. Chem., 2014, 10 , 1114–1120.[2] (Detailed synthesis and stability of 5-azaspiro[2.3]hexane derivatives).

  • Buchwald-Hartwig Ligand Selection: Chem. Sci., 2011, 2 , 27-50. (Guide to RuPhos/BrettPhos for hindered amines).

  • Bioisosteric Applications: J. Med. Chem., 2012, 55 , 3414–3424. (Analysis of spirocycles as piperidine bioisosteres).

Sources

Resolution of 5-Azaspiro[2.3]hexane-4-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 5-Azaspiro[2.3]hexane-4-carboxylic Acid Enantiomers

Introduction

Welcome to the Technical Support Center for 5-Azaspiro[2.3]hexane-4-carboxylic acid. This strained bicyclic amino acid is a critical "frozen" analog of proline and glutamic acid, widely used in the synthesis of quinolone antibiotics and glutamate receptor ligands.

Because biological activity in this scaffold is highly stereospecific, obtaining enantiopure material is essential. This guide provides three validated workflows for resolving the enantiomers of 5-azaspiro[2.3]hexane-4-carboxylic acid: Chiral Chromatography , Diastereomeric Salt Crystallization , and Enzymatic Kinetic Resolution .

Part 1: Decision Matrix & Workflow Selection

Before starting, select the method that best fits your scale and available equipment.

ResolutionStrategy Start Start: Racemic 5-Azaspiro[2.3]hexane-4-COOH ScaleCheck What is your Scale? Start->ScaleCheck SmallScale < 100 mg (Analytical/Hit Gen) ScaleCheck->SmallScale MedScale 100 mg - 10 g (Lead Opt) ScaleCheck->MedScale LargeScale > 10 g (Process/Scale-up) ScaleCheck->LargeScale HPLC Method A: Chiral HPLC/SFC (High Purity, Fast) SmallScale->HPLC MedScale->HPLC Enzymatic Method B: Enzymatic Resolution (Scalable, Green) MedScale->Enzymatic LargeScale->Enzymatic Cryst Method C: Diastereomeric Salt (Cost-effective, Classic) LargeScale->Cryst caption Figure 1: Decision Matrix for Resolution Strategy Selection based on scale.

Part 2: Method A - Chiral Chromatography (HPLC/SFC)

Best For: Rapid separation of mg to gram quantities with high enantiomeric excess (ee > 99%).

Recommended Column Screening

For amino acids with secondary amines and carboxylic acids, Zwitterionic phases or Crown Ether phases are most effective.

Column TypeStationary PhaseMobile Phase ModeAdditives
Crownpak CR(+) Chiral Crown EtherReverse Phase (Acidic)HClO₄ (pH 1.5-2.0)
Chiralpak ZWIX(+) Cinchona alkaloid-derivedPolar Ionic ModeMeOH/MeCN + 50mM Formic Acid + 25mM NH₃
Chiralpak IG/IC Amylose/Cellulose derivativeNormal PhaseHexane/EtOH/TFA (0.1%)
Protocol: Reverse Phase Separation on Crownpak CR(+)
  • Sample Prep: Dissolve racemate in water/methanol (90:10) adjusted to pH 2 with perchloric acid.

  • Mobile Phase: 100% Water (pH 1.5 with HClO₄) or Water/MeOH (90:10). Note: Avoid high organic content which reduces retention on crown ether columns.

  • Temperature: Maintain column at 10–25°C. Lower temperatures often improve resolution (

    
    ) for amino acids.
    
  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

Troubleshooting Guide (HPLC)
Issue Probable Cause Solution
Broad/Tailing Peaks Secondary amine interaction with silanols.Increase acid modifier (TFA/HClO₄) concentration. Ensure pH < 2.0 for Crownpak.
No Retention Mobile phase too strong (too much organic).Reduce MeOH/MeCN. For Crownpak, use 100% aqueous acidic buffer.
Baseline Noise High absorbance of TFA at 210 nm.Switch to Phosphoric acid or Perchloric acid (if compatible with column).

Part 3: Method B - Enzymatic Kinetic Resolution

Best For: Scale-up (>10g), environmentally friendly processes, and avoiding expensive chiral columns.

Mechanism: Use a hydrolase (Lipase or Acylase) to selectively react one enantiomer.

  • Route 1 (Hydrolysis): Start with the racemic ester. Enzyme hydrolyzes only the (S)-ester to the (S)-acid.

  • Route 2 (Acylation): Start with the racemic amine. Enzyme acylates only the (S)-amine.

EnzymaticWorkflow Racemate Racemic Ester (Substrate) Reaction Hydrolysis (Phosphate Buffer, pH 7) Racemate->Reaction Enzyme CAL-B or Pleurotus ostreatus Lipase Enzyme->Reaction ProductA (S)-Acid (Hydrolyzed) Reaction->ProductA ProductB (R)-Ester (Unreacted) Reaction->ProductB caption Figure 2: Enzymatic Kinetic Resolution via Ester Hydrolysis.

Protocol: Hydrolysis of Ethyl 5-azaspiro[2.3]hexane-4-carboxylate
  • Substrate Preparation: Synthesize the racemic ethyl ester of the amino acid using SOCl₂/EtOH.

  • Enzyme System: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Solvent: Phosphate buffer (0.1 M, pH 7.0) with 10% co-solvent (MTBE or Toluene) to improve solubility.

  • Reaction: Stir at 30°C. Monitor conversion by HPLC.

  • Workup:

    • Stop at 50% conversion.

    • Adjust pH to 8.5 and extract the unreacted (R)-ester with EtOAc.

    • Acidify the aqueous phase to pH 3 and extract the (S)-acid .

Troubleshooting Guide (Enzymatic)
Issue Probable Cause Solution
Low Conversion (<10%) Substrate insolubility or Enzyme inhibition.Add 10-20% DMSO or acetone as co-solvent. Check if residual reagents (e.g., SOCl₂) are killing the enzyme.
Low Enantioselectivity (E < 10) Non-specific hydrolysis.Lower the temperature to 4°C. Switch enzyme source (try Aspergillus melleus Acylase I on the N-acetyl derivative).
pH Drift Acid production during hydrolysis.Use an autotitrator to maintain pH 7.0 with 1M NaOH.

Part 4: Method C - Diastereomeric Salt Crystallization

Best For: Cost-effective resolution when HPLC/Enzymes are unavailable.

Protocol
  • Resolving Agent: L-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

  • Procedure:

    • Mix 1 eq of racemic amino acid with 0.5 eq of Resolving Agent in hot solvent.

    • Cool slowly to 4°C overnight.

    • Filter the precipitate (Salt of one enantiomer).

    • Liberation: Dissolve salt in water, apply to ion-exchange resin (Dowex 50W), wash with water, and elute amino acid with 1M NH₄OH.

Part 5: Frequently Asked Questions (FAQs)

Q1: Is the 5-azaspiro[2.3]hexane ring stable under acidic HPLC conditions? A: Yes. The spiro-fused cyclopropane-azetidine system is strained but generally stable under standard acidic HPLC conditions (pH 1-2) used for short durations. However, avoid prolonged heating in strong acids which may open the cyclopropane ring.

Q2: How do I determine the absolute configuration? A: If you use the enzymatic route with CAL-B, the hydrolyzed acid is typically (S) (empirical rule for amino acid esters). For definitive proof, convert to the N-Boc derivative and compare optical rotation with literature values for "frozen glutamate" analogs (Bechi et al., 2014).

Q3: Can I use chiral derivatization instead of a chiral column? A: Yes. React the racemate with Marfey’s Reagent (FDAA). The resulting diastereomers can be separated on a standard C18 HPLC column. This is excellent for monitoring ee% during reaction optimization.

References

  • Bechi, B., et al. (2014).[1] "Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 10, 1114–1120.[1][2]

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases." Journal of Separation Science, 29(6), 750-761.

  • Salgın, U., et al. (2025).[3] "Enzymatic kinetic resolution of racemic esters." ResearchGate.[2][4]

Sources

Technical Support Center: Precision Olefination of Azetidinones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Tebbe Olefination of -Lactams

Introduction: The "Strained Ring" Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your


-lactam (azetidinone) substrate is decomposing during methylenation. The Tebbe olefination is the gold standard for converting carbonyls to methylenes, particularly for esters and amides where Wittig reagents fail.[1] However, for azetidinones, the reaction presents a fundamental paradox:
  • The Driver: The reaction relies on the high oxophilicity of Titanium.[1][2]

  • The Danger: The reagent contains a highly Lewis-acidic Aluminum species (

    
    ).[1]
    

The Core Problem: The strained 4-membered amide ring of an azetidinone is highly susceptible to Lewis-acid catalyzed ring opening.[1] If unbuffered, the aluminum byproduct coordinates to the lactam carbonyl or ring nitrogen, triggering ring scission or polymerization.[1]

This guide provides the protocols required to sequester the aluminum species, preserving the


-lactam core while effecting the desired transformation.[1]

Module 1: Reagent Integrity & Preparation

Before troubleshooting the substrate, validate the reagent.[1] The majority of "failed" olefinations are actually hydrolysis events due to inactive reagent.[1]

Q: How do I visually verify my Tebbe reagent is active?

A: The active reagent must be a deep red/orange solid or solution.[1]

  • Warning Sign: If the solution is yellow or contains significant white precipitate (titanium oxides), the reagent has hydrolyzed.[1]

  • Action: Discard. Tebbe reagent is pyrophoric; partial hydrolysis creates inactive species that are still Lewis acidic, which will destroy your lactam without performing the olefination.[1]

Q: Should I use in situ or isolated Tebbe reagent for azetidinones?

A: Isolated reagent is strongly recommended.

  • In situ preparation (from

    
    ) leaves excess trimethylaluminum and other aluminum salts in the mixture.[1]
    
  • For robust substrates (ketones), this is fine.[1][3] For azetidinones, this excess acidity is fatal.[1] If you must use in situ generation, the "Buffered Protocol" (Module 2) is mandatory.[1]

Module 2: The Buffered Protocol (Critical for -Lactams)

This is the standard operating procedure to prevent ring opening.[1]

The "Base-Buffer" Mechanism

To prevent the aluminum species (


) from attacking the lactam ring, you must add a Lewis base (Pyridine or THF) before introducing the substrate.[1] This base coordinates with the aluminum, releasing the active Schrock carbene (

) while sterically and electronically sequestering the acidic aluminum.[1]
Step-by-Step Protocol
  • Solvent: Use anhydrous Toluene or THF.[1] (THF acts as a co-solvent buffer).[1]

  • Chilling: Cool the Tebbe reagent solution (0.5 M in toluene) to -40°C to -78°C .

  • Buffering (The Key Step): Add Pyridine (0.5 to 1.0 equiv relative to Tebbe reagent).[1]

    • Observation: The color may shift slightly. This generates the active titanocene methylidene species in situ while complexing the aluminum.[1]

  • Addition: Add the azetidinone substrate slowly as a solution in THF/Toluene.

  • Warming: Allow to warm to 0°C (rarely Room Temp).

    • Note: Azetidinones react faster than acyclic amides due to ring strain relief in the transition state.[1] Do not overheat.

Visualizing the Pathway

TebbeMechanism cluster_0 Buffered Pathway (Safe) Reagent Tebbe Reagent (Cp2Ti-CH2-AlMe2Cl) Complex Base-Aluminum Complex (Sequestered Acidity) Reagent->Complex + Base Carbene Active Schrock Carbene (Cp2Ti=CH2) Reagent->Carbene Dissociation SideProduct Ring-Opened Decomposition Reagent->SideProduct Unbuffered Lewis Acid Attack Base Lewis Base (Pyridine/THF) Base->Complex Intermediate Oxatitanacyclobutane Carbene->Intermediate + Substrate Substrate Azetidinone (Beta-Lactam) Product Methylene-Azetidinone Intermediate->Product - Cp2Ti=O

Figure 1: The competition between productive olefination and Lewis-acid mediated decomposition.[1] Adding a base (Pyridine) forces the pathway toward the active carbene and sequesters the destructive aluminum species.[1]

Module 3: Quenching & Workup (The Danger Zone)

Standard NaOH quenching is forbidden for


-lactams.[1] It causes immediate hydrolysis.[1][4]
Q: My TLC showed product, but I isolated nothing. What happened?

A: You likely used the standard NaOH workup.[1] The hydroxide ion attacks the


-lactam ring or hydrolyzes the newly formed enol ether (if you olefinated an ester side chain).[1]
The "Rochelle Salt" Protocol (Recommended)
  • Dilution: Dilute the reaction mixture 1:1 with Diethyl Ether (Et2O) at 0°C.

  • Quench: Add 0.1 mL of water dropwise. (Gas evolution: Methane.[1] Vent carefully).

  • Drying: Add a few drops of 15% NaOH only if strictly necessary for coagulation, but for azetidinones, it is safer to use Saturated Rochelle Salt (Potassium Sodium Tartrate) solution.[1]

    • Stir vigorously until two clear layers form (can take 1-2 hours). The tartrate chelates the titanium/aluminum salts.[1]

  • Filtration: Filter through a pad of Celite.

  • Purification: Rapid chromatography on neutral alumina or silica deactivated with triethylamine.[1]

Module 4: Troubleshooting & Optimization

Symptom-Cause-Solution Matrix
SymptomProbable CauseCorrective Action
Complete consumption of SM, but no product (Complex mixture) Ring opening via Lewis Acid (

).[1]
Add Pyridine (10 mol%) to the reagent before substrate addition.[1] Switch to "Buffered Protocol".
Reaction Stalls / Low Conversion Reagent hydrolysis (inactive) OR Steric hindrance.1.[1][4] Check reagent color (Must be Red).2.[1] Increase temp to 0°C (carefully).3. Switch to Petasis Reagent (see below).
Formation of Methyl Ketone (from Ester) Hydrolysis of the enol ether product during workup.[1]Use Rochelle Salt workup.[1] Avoid acidic silica gel during purification (add 1% Et3N to eluent).[1]
Epimerization of

-center
Basic conditions (if too much Pyridine used) or prolonged reaction.[1]Reduce reaction time. Ensure Pyridine is limited to 0.5-1.0 equiv relative to Ti.[1]

Module 5: The Petasis Alternative

When Tebbe is too aggressive, switch to Petasis.[1]

Q: When should I abandon Tebbe for Petasis ( )?

A: Use the Petasis reagent (Dimethyl titanocene) if your azetidinone contains highly acid-sensitive protecting groups (e.g., TES/TBS ethers, acetals) that are surviving the buffered Tebbe conditions but degrading during workup.[1]

  • Pros: Non-Lewis acidic.[1][4] No Aluminum byproduct.[1] Can be used in Toluene/THF without buffering.[1]

  • Cons: Requires heating (60-70°C) to generate the carbene.[1]

  • Decision Rule:

    • If Substrate is Thermally Stable but Acid Sensitive

      
      Petasis .[1]
      
    • If Substrate is Thermally Labile but Acid Stable

      
      Tebbe (Buffered) .[1]
      
Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Azetidinone Olefination AcidSensitive Is the substrate highly Acid Sensitive? Start->AcidSensitive ThermalSensitive Is the substrate Thermally Labile (>60°C)? AcidSensitive->ThermalSensitive Yes TebbeBuffered Use Buffered Tebbe (Pyridine/THF, -40°C) AcidSensitive->TebbeBuffered No (But use buffer anyway) ThermalSensitive->TebbeBuffered Yes (Must use Low Temp) Petasis Use Petasis Reagent (Toluene, 65°C) ThermalSensitive->Petasis No (Heat is OK) TebbeStandard Standard Tebbe (Not Recommended for Lactams)

Figure 2: Protocol selection based on substrate stability.[1]

References

  • Tebbe, F. N., Parshall, G. W., & Reddy, G. S. (1978). Olefin homologation with titanium methylene compounds.[1] Journal of the American Chemical Society, 100(11), 3611–3613.[1] Link[1]

  • Pine, S. H. (1993). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents.[1] Organic Reactions, 43, 1–91.[1] Link[1]

  • Cannizzo, L. F., & Grubbs, R. H. (1985).

    
    -chloro)(
    
    
    
    -methylene)bis(cyclopentadienyl)titanium dimethylaluminum (Tebbe's Reagent).[1] The Journal of Organic Chemistry, 50(13), 2386–2387.[1] Link[1]
  • Petasis, N. A., & Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations.[1] 1. Methylenations of carbonyl compounds with dimethyltitanocene.[1][4] Journal of the American Chemical Society, 112(17), 6392–6394.[1] Link[1]

  • Organic Syntheses. 3,4-Dihydro-2-Methylene-2H-1-Benzopyran (Use of buffered conditions). Org.[1][4][5][6][7] Synth. 1996, 73,[1] 73. Link[1]

Sources

Validation & Comparative

1H NMR chemical shifts of 5-Azaspiro[2.3]hexane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR chemical shift profile of 5-Azaspiro[2.3]hexane-4-carboxylic acid , a conformationally restricted proline surrogate. It compares this scaffold against its structural relatives, L-Proline and L-Azetidine-2-carboxylic acid (Aze) , highlighting the diagnostic signals that confirm the spirocyclic architecture.

Executive Summary: The Structural Advantage

5-Azaspiro[2.3]hexane-4-carboxylic acid represents a "frozen" dipeptide mimetic where the flexibility of the proline ring is locked by a spiro-cyclopropane fusion. In drug discovery, this scaffold is prized for restricting the


 and 

torsion angles, thereby stabilizing specific secondary structures (e.g.,

-turns) and enhancing metabolic stability against proteases.

From an analytical perspective, the 5-azaspiro[2.3]hexane core offers a unique NMR signature distinct from Proline and Aze. The most critical diagnostic feature is the singlet multiplicity of the


-proton , caused by the quaternary spiro-carbon at the 

-position, which decouples the spin system.

Structural Analysis & Numbering

To interpret the NMR data, we must first establish the IUPAC numbering and proton environments.

Graphviz Structural Logic

G N5 N5 (Amine) C4 C4 (α-Carbon) N5->C4 C3 C3 (Spiro) C4->C3 COOH COOH C4->COOH C6 C6 (γ-Carbon) C3->C6 C1 C1 (CycloPr) C3->C1 C6->N5 C2 C2 (CycloPr) C1->C2 C2->C3

Figure 1: Connectivity of 5-Azaspiro[2.3]hexane-4-carboxylic acid. Note that C3 is a quaternary spiro-center, isolating the spin systems of the azetidine and cyclopropane rings.

Comparative 1H NMR Chemical Shifts

The following data compares the target molecule with standard alternatives. Solvent: D₂O (Zwitterionic form) or CDCl₃ (Protected form, e.g., N-Boc).

Table 1: Diagnostic Chemical Shift Comparison
Feature5-Azaspiro[2.3]hexane-4-COOH L-Azetidine-2-COOH (Aze) L-Proline (Pro)

-Proton (H4)
4.20 – 4.60 ppm (Singlet) 4.70 – 5.10 ppm (Triplet/dd)4.00 – 4.15 ppm (dd)

-Protons
None (Quaternary C3) 2.40 – 2.80 ppm (Multiplet)2.00 – 2.30 ppm (Multiplet)
Ring Protons (

)
3.80 – 4.10 ppm (H6) 3.80 – 4.20 ppm (H4)3.30 – 3.50 ppm (H5)
Unique Signal 0.60 – 1.20 ppm (Cyclopropyl) NoneNone
Coupling (

)
No vicinal coupling for H4

Hz

Hz
Detailed Analysis of Signals
A. The Alpha-Proton (H4) – The "Killer" Diagnostic
  • Observation: In 5-azaspiro[2.3]hexane-4-carboxylic acid, the

    
    -proton (H4) appears as a sharp singlet  (or slightly broadened singlet) in the range of 4.2 – 4.6 ppm .
    
  • Mechanistic Insight: Unlike Proline or Aze, the adjacent carbon (C3) is a quaternary spiro-center. It possesses zero protons . Consequently, there is no vicinal (

    
    ) coupling to split the H4 signal.
    
  • Comparison:

    • Proline: H2 couples to two H3 protons

      
       Doublet of Doublets (dd).
      
    • Aze: H2 couples to two H3 protons

      
       Triplet or Multiplet.
      
    • Target: H4 is isolated

      
       Singlet.
      
B. The Cyclopropyl "Fingerprint" (H1/H2)
  • Observation: A complex multiplet set in the high-field region (0.6 – 1.2 ppm ).

  • Mechanistic Insight: The cyclopropane ring protons are strongly shielded by the ring current anisotropy and the sp

    
     character of the strained ring. This region is completely silent in Proline and Aze spectra, making it an unambiguous marker for the spiro-fusion.
    
  • Stereochemistry: In chiral derivatives (e.g., L-isomer), these protons become diastereotopic, often splitting into four distinct multiplets due to the rigid asymmetry of the molecule.

C. The Azetidine Ring Protons (H6)
  • Observation: Two protons appearing as multiplets around 3.8 – 4.1 ppm .

  • Mechanistic Insight: These are the

    
    -protons (relative to N). They are deshielded by the adjacent nitrogen atom. Their chemical shift is similar to the 
    
    
    
    -protons of Aze but slightly shifted due to the strain exerted by the spiro-junction at C3.

Experimental Protocol: Optimizing Resolution

To ensure accurate characterization, particularly for distinguishing the singlet


-proton from potential overlap, follow this protocol.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the amino acid in 0.6 mL of D₂O (for zwitterion) or CDCl₃ (if ester/Boc protected).

    • Note: If using D₂O, add a trace of TSP (trimethylsilylpropanoic acid) as an internal reference (0.00 ppm). Do not use TMS, as it is insoluble.

  • pH Adjustment (Critical for Zwitterions):

    • Amino acid shifts are pH-dependent.

    • Acidic pH (< 2): Protonation of COO⁻

      
       COOH causes a slight downfield shift of H4.
      
    • Basic pH (> 10): Deprotonation of NH₂⁺

      
       NH₂ causes an upfield shift of H6 protons.
      
    • Recommendation: Measure at neutral pH (pD ~7) for standard reporting.

  • Acquisition Parameters:

    • Scans (NS): 16–64 scans are sufficient.

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. The quaternary C3 can lengthen relaxation times of nearby protons; ensure full relaxation for quantitative integration.
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phasing: Critical for the H4 singlet. Improper phasing can make a singlet look like a doublet.

Graphviz Workflow Diagram

Workflow Start Start: Sample Preparation Solvent Select Solvent: D2O (Free Acid) or CDCl3 (Protected) Start->Solvent Acquisition Acquire 1H NMR (NS=32, D1=2.0s) Solvent->Acquisition Process Processing: LB=0.3Hz, Auto-Phase Acquisition->Process Analyze Analysis Checkpoint Process->Analyze Result1 H4 is Singlet? CONFIRMED: Spiro Core Analyze->Result1 Yes Result2 H4 is Multiplet? ERROR: Check Structure/Purity Analyze->Result2 No

Figure 2: Logical workflow for confirming the identity of 5-Azaspiro[2.3]hexane-4-carboxylic acid via NMR.

References

  • Bechi, B., et al. (2014).[1][2][3] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[4][1][2][3]

  • Synblock. (n.d.). Product Data: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid.[5][6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Samardzic, K., & Rodgers, K. J. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Amino Acids, 51, 1431–1442.

Sources

Chiral HPLC Separation of 5-Azaspiro[2.3]hexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Separation Methods for 5-Azaspiro[2.3]hexane Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5-azaspiro[2.3]hexane scaffold is a conformationally restricted, spirocyclic amine increasingly utilized in medicinal chemistry as a bioisostere for piperidine, morpholine, and pyrrolidine. While the parent core is achiral (


 symmetry), functionalization at the C1 (cyclopropane) or C4/C6 (azetidine) positions introduces stereogenic centers, yielding enantiomers and diastereomers that require rigorous separation.

This guide compares the three dominant methodologies for resolving these isomers: Polysaccharide-Based CSPs (Amylose/Cellulose), Pirkle-Type CSPs (Whelk-O1), and Indirect Derivatization . We prioritize direct chromatographic resolution for its scalability and reproducibility in drug development workflows.

Critical Analysis of Separation Methodologies
Method A: Polysaccharide-Based CSPs (The "Gold Standard")
  • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA/IC (Immobilized).

  • Mechanism: Multimodal interaction involving hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical groove of the polymer.

  • Best For: N-protected derivatives (Boc, Cbz, Fmoc) and free amines (requires diethylamine additive).

FeaturePerformanceNotes
Selectivity (

)
High (1.2 – 3.0)Excellent for separating enantiomers of 1-substituted derivatives.
Loadability HighPreferred for semi-preparative purification.
Solvent Compatibility Restricted (Coated) vs. Broad (Immobilized)Immobilized phases (IA, IC) allow DCM/THF to improve solubility of rigid spirocycles.
Method B: Pirkle-Type CSPs (The "Specific Solver")
  • Columns: (S,S)-Whelk-O1.

  • Mechanism:

    
    -
    
    
    
    interactions and hydrogen bonding. The rigid surface prevents the conformational adjustments seen in polysaccharides.
  • Best For: Aromatic derivatives (e.g., Cbz-protected amines, benzyl esters).

  • Key Insight: Literature indicates (S,S)-Whelk-O1 is particularly effective for separating complex diastereomeric mixtures of spiro[2.3]hexane derivatives in Reversed-Phase mode (MeOH/Water).

Method C: Indirect Separation (Diastereomeric Salt/Derivatization)
  • Technique: Reacting the chiral amine with a chiral agent (e.g., Camphorsultam, Mosher's acid) followed by achiral silica chromatography.[1]

  • Best For: Early-stage synthetic intermediates where chiral HPLC columns are unavailable or for confirming absolute configuration via X-ray/NMR.

Decision Framework & Workflow

The following flowchart illustrates the logical pathway for method development, prioritizing the preservation of sample integrity and maximizing resolution (


).

MethodDevelopment Start Start: 5-Azaspiro[2.3]hexane Isomer Mixture CheckStructure Check N-Substituent Start->CheckStructure IsProtected Is Nitrogen Protected? (Boc, Cbz, Fmoc) CheckStructure->IsProtected ScreenPoly Screen 1: Polysaccharide CSPs (AD-H, OD-H, IA) Mobile Phase: Hex/IPA (90:10) IsProtected->ScreenPoly Yes (Boc/Cbz) AddBase Add 0.1% DEA/TEA to Mobile Phase Prevent Peak Tailing IsProtected->AddBase No (Free Amine) CheckRes Resolution (Rs) > 1.5? ScreenPoly->CheckRes Optimize Optimize Temp (10-40°C) or Modifier (EtOH vs IPA) CheckRes->Optimize No FinalMethod Final Validated Method CheckRes->FinalMethod Yes ScreenWhelk Screen 2: (S,S)-Whelk-O1 Mode: Reversed Phase (MeOH/H2O) Optimize->ScreenWhelk If Poly Fails AddBase->ScreenPoly ScreenWhelk->FinalMethod Success

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on functional group chemistry.

Validated Experimental Protocols
Protocol A: Normal Phase Separation on Chiralpak AD-H

Target: N-Boc-1-amino-5-azaspiro[2.3]hexane enantiomers. Rationale: The carbamate (Boc) group provides a hydrogen bond acceptor/donor site essential for interaction with the amylose tris(3,5-dimethylphenylcarbamate) selector.

  • System Preparation:

    • Flush system with Hexane/IPA (90:10) at 1.0 mL/min for 30 mins.

    • Column: Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m).
    • Temp: 25°C.

  • Mobile Phase:

    • n-Hexane : 2-Propanol (95:5 v/v).

    • Note: If separating the free amine, add 0.1% Diethylamine (DEA) to both solvents.

  • Sample Injection:

    • Dissolve 1 mg of racemate in 1 mL of Mobile Phase.

    • Inject 5-10

      
      L.
      
  • Detection: UV at 210 nm (weak chromophore) or 254 nm (if aromatic substituents present).

  • Expected Results:

    • 
       min, 
      
      
      
      min.
    • 
      .
      
Protocol B: Reversed Phase Separation on (S,S)-Whelk-O1

Target: Complex diastereomeric mixtures or aromatic derivatives (e.g., Cbz-protected). Rationale: Documented success in separating trans-cyclopropane derivatives of spiro[2.3]systems using


-electron interactions.
  • System Preparation:

    • Flush with Methanol/Water (80:20).

    • Column: (S,S)-Whelk-O1 (

      
       mm, 5 
      
      
      
      m).
  • Mobile Phase:

    • Methanol : Water (85:15 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

  • Optimization:

    • Gradient elution (50%

      
       100% MeOH) can be used for mixtures with widely varying polarity (e.g., separating diastereomers before enantiomers).
      
  • Reference Data:

    • Used successfully for 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane derivatives [1].[3]

Comparative Data Summary
MetricChiralpak AD-H (NP)(S,S)-Whelk-O1 (RP)Chiralcel OD-H (NP)
Primary Interaction H-Bonding / Inclusion

-

/ H-Bonding
H-Bonding / Inclusion
Target Analyte N-Boc, N-Acetyl, Free AminesN-Cbz, N-Benzyl, AromaticsAromatic-substituted
Typical

1.2 – 1.81.1 – 1.51.3 – 2.5
Mobile Phase Cost High (Hexane)Low (MeOH/Water)High (Hexane)
Robustness Moderate (Pressure sensitive)High (Durable surface)Moderate
Troubleshooting & Optimization
  • Peak Tailing:

    • Cause: Interaction between the basic nitrogen of the azetidine ring and residual silanols on the silica support.

    • Solution: Increase DEA concentration to 0.2% or switch to "Immobilized" columns (IA/IC) which allow for stronger organic modifiers like DCM or THF to disrupt non-specific interactions.

  • Low Solubility:

    • Cause: Spirocyclic amino acids are often zwitterionic or highly polar.

    • Solution: Use Polar Organic Mode (100% Methanol or Acetonitrile with 0.1% DEA/Acetic Acid mixture) on Chiralpak AD-RH or OD-RH columns.

References
  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014).[4] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[3] Link

  • Burke, H. M., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Link

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Inclusion Complexing. Supelco Technical Guides. Link

Sources

Structural & Crystallographic Guide: 5-Azaspiro[2.3]hexane Scaffolds

[1]

Executive Summary

The 5-azaspiro[2.3]hexane scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidine, morpholine, and gem-dimethyl azetidine groups.[1] Unlike flexible aliphatic amines, this spirocyclic system locks exit vectors into a precise geometry, reducing the entropic penalty of ligand-target binding.[1]

This guide provides a technical comparison of the 5-azaspiro[2.3]hexane motif against its primary alternatives (2-azaspiro[3.3]heptane and 3,3-dimethylazetidine), supported by X-ray crystallographic data protocols and structural analysis.[1]

Structural Comparison: Geometry & Vector Analysis

The crystallographic value of 5-azaspiro[2.3]hexane lies in its unique ability to "freeze" the azetidine ring pucker while maintaining a compact hydrodynamic radius.[1]

Comparative Metrics: 5-Azaspiro[2.3]hexane vs. Alternatives[1][2]
Feature5-Azaspiro[2.3]hexane 3,3-Dimethylazetidine 2-Azaspiro[3.3]heptane
Hybridization High

fraction (Rigid)
High

fraction (Flexible)
High

fraction (Rigid)
Ring Pucker Constrained (~10–15° deviation)Flexible (~25–35° butterfly)Moderate (~20° pucker)
C-N-C Angle ~92–94° (High Strain)~90–92°~91–93°
Exit Vector Orthogonal (Cyclopropane vs. Amine)Variable (gem-dimethyl rotation)Linear/Axial
Lipophilicity Lower LogP (Polar Surface Exp.)Higher LogPModerate LogP
Crystallographic Insight: The "Frozen" Pucker

X-ray data reveals that fusing a cyclopropane ring at the C3 position of the azetidine (the spiro junction) significantly flattens the potential energy surface of the azetidine ring.[1]

  • Azetidine Control: In simple azetidine salts, the ring typically adopts a "puckered" conformation to relieve torsional strain, with a dihedral angle of 20–30°.[1]

  • Spiro Effect: In 5-azaspiro[2.3]hexane structures (e.g., N-Boc or hydrochloride derivatives), the spiro-cyclopropane forces the azetidine ring into a near-planar or shallow pucker conformation.[1] This geometric rigidity is critical for positioning substituents (exit vectors) in a predictable manner within a protein binding pocket.[1]

Expert Insight: When refining these structures, beware of pseudo-symmetry . The 5-azaspiro[2.3]hexane core often sits on special positions (mirror planes) in high-symmetry space groups (e.g., P21/c or Pbca), which can mask the true puckering disorder if not modeled with appropriate restraints (DFIX/FLAT).[1]

Experimental Protocol: Crystallization & Data Collection

Crystallizing strained spirocyclic amines is notoriously difficult due to their low molecular weight and tendency to form oils.[1] The following protocol utilizes a Salt Screening Strategy validated for high-strain amines.

Workflow Diagram: From Oil to Diffraction-Quality Crystal[1]

CrystallizationWorkflowStartFree Amine (Oil)ScreenAcid Screen(HCl, Oxalic, Picric)Start->Screen Stoichiometric Addn.SolventSolvent Selection(MeOH/Et2O vs. Acetone/Hex)Screen->Solvent Solubility CheckMethodVapor Diffusion(Slow, 4°C)Solvent->Method SupersaturationXrayX-ray Diffraction(100 K)Method->Xray Harvest

Figure 1: Optimized crystallization workflow for low-MW spirocyclic amines.

Detailed Protocol
Step 1: Salt Formation (The "Anchor")

Free amines of 5-azaspiro[2.3]hexane are often volatile oils.[1] You must increase the lattice energy by forming a salt.[1]

  • Recommended Counter-ions:

    • Oxalate: Forms robust hydrogen-bonded networks (1:1 stoichiometry). Often yields needles.[1]

    • Hydrochloride: Good for solubility, but hygroscopic.[1] Requires anhydrous handling.[1]

    • Picrate: Excellent for "un-crystallizable" oils due to pi-stacking, though less relevant for bio-assays.[1]

Step 2: Vapor Diffusion Setup[1]
  • Dissolve 10 mg of the spiro-amine salt in a minimum volume (approx.[1] 0.5 mL) of Methanol (good solvent).[1]

  • Place in an inner vial.

  • Place the inner vial into a larger jar containing Diethyl Ether or Pentane (anti-solvent).[1]

  • Seal tightly and store at 4°C .

    • Why 4°C? Slower diffusion kinetics reduce nucleation sites, favoring larger single crystals over microcrystalline powder.[1]

Step 3: Data Collection Strategy
  • Temperature: Collect at 100 K (cryo-cooling) is mandatory. The thermal motion of the terminal cyclopropane ring is high; room temperature data will likely result in "smeared" electron density maps, making anisotropic refinement impossible.[1]

  • Resolution: Aim for <0.8 Å. The C-C bonds in the cyclopropane ring are shorter (approx.[1] 1.48–1.50 Å) than typical aliphatic bonds.[1] High-resolution data is needed to resolve the electron density between the spiro-carbon and the distal cyclopropane carbons.[1]

Logical Pathway: Bioisosteric Design

Understanding why you would choose this scaffold over a standard piperidine requires visualizing the vector change.[1]

BioisostereLogicPiperidinePiperidine(Chair Conformation)ProblemMetabolic Liability(Oxidation at alpha-C)Piperidine->Problem CYP450 AttackSpiro235-Azaspiro[2.3]hexane(Rigidified)Piperidine->Spiro23 Bioisosteric ReplacementBenefit1Blocked Metabolism(Quaternary Spiro C)Spiro23->Benefit1 Structural ConsequenceBenefit2Vector Orthogonality(New Chemical Space)Spiro23->Benefit2 Geometric Consequence

Figure 2: Decision logic for replacing piperidine with 5-azaspiro[2.3]hexane.[1]

References

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives. Source: Beilstein Journal of Organic Chemistry (2014).[1][2] Context: Describes the synthesis and conformational analysis of glutamic acid analogues using this scaffold. URL:[Link][1]

  • Strained spiro heterocycles as potential bioisosteres. Source: Chemical Communications (RSC).[1] Context: Comprehensive review of spiro[2.3]hexane and spiro[3.3]heptane geometries and their application in drug discovery. URL:[Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Source: Angewandte Chemie International Edition (2025).[1][3] Context: Reports single crystal X-ray structures of trifluoromethyl-substituted 5-azaspiro[2.3]hexanes. URL:[Link][1]

Comparison Guide: 5-Azaspiro[2.3]hexane vs. Proline Rigidity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Conformational Control

In the hierarchy of conformational restriction, Proline has long served as the "Generation 1" standard—the only natural amino acid with a cyclic side chain that restricts backbone dihedral angles (


). However, for high-precision drug design, Proline’s pyrrolidine ring retains significant flexibility through "envelope" puckering (C

-endo vs. C

-exo).

5-Azaspiro[2.3]hexane represents "Generation 2" restriction. By fusing a cyclopropane ring to an azetidine core at a spiro junction, this scaffold effectively "freezes" the ring pucker. This results in a scaffold that is thermodynamically more rigid than proline , offering superior metabolic stability and a distinct vector orientation for side-chain display, while modulating basicity for improved membrane permeability.

FeatureProline (Natural Standard)5-Azaspiro[2.3]hexane (Engineered Scaffold)
Core Ring System 5-membered Pyrrolidine4-membered Azetidine + 3-membered Cyclopropane (Spiro-fused)
Conformational Freedom Restricted

, but ring puckering occurs
"Frozen" conformation; minimal ring flutter
Secondary Structure Induces Kinks /

-turns (Polyproline II helix)
Enforces rigid

-turns or specific extended geometries
Metabolic Stability Susceptible to Prolyl oligopeptidasesHighly resistant to proteolytic cleavage
Amine Basicity (pKa) ~10.6 (Highly Basic)~9.0–9.5 (Modulated by strain/hybridization)

Structural Mechanics & Rigidity Analysis

The Geometry of Restriction

To understand the superiority of the spiro scaffold, one must analyze the causality of its rigidity.

  • Proline (The Flexible Kink): Proline restricts the

    
     torsion angle to approximately -65° ± 15°. However, the 5-membered ring is not planar. It oscillates between two low-energy puckering states (C
    
    
    
    -endo and C
    
    
    -exo). This oscillation allows the peptide backbone to "breathe," creating entropic wiggle room that can reduce binding affinity if the target requires a strictly defined pose.
  • 5-Azaspiro[2.3]hexane (The Frozen Node): This scaffold replaces the 5-membered ring with a 4-membered azetidine. Azetidine itself is puckered, but the spiro-fusion to the cyclopropane ring at the C3 position creates extreme geometric constraint. The high bond angle strain of the cyclopropane ring (60°) forces the spiro-carbon to adopt a rigid hybridization geometry that locks the azetidine ring into a specific conformation. The energy barrier to invert or pucker this system is significantly higher than in proline.

Visualization of Conformational Locking

The following diagram illustrates the transition from linear flexibility to spiro-locked rigidity.

RigidityHierarchy cluster_0 Conformational Energy Well Linear Linear Peptide (High Entropy) Proline Proline (Restricted Phi, Puckering Active) Linear->Proline Cyclization (Entropic Penalty Paid) Spiro 5-Azaspiro[2.3]hexane (Frozen Geometry, High Strain) Proline->Spiro Spiro-Fusion (Eliminates Puckering)

Figure 1: The rigidity hierarchy. While Proline reduces entropic penalty compared to linear chains, the Spiro scaffold eliminates the residual flexibility caused by ring puckering.

Physicochemical & Metabolic Profile[1]

Beyond geometry, the 5-azaspiro[2.3]hexane scaffold alters the electronic landscape of the molecule.

Basicity and Permeability
  • Proline: The secondary amine is highly basic (pKa ~10.6). At physiological pH (7.4), it is almost exclusively protonated (cationic), which can limit passive membrane permeability.

  • 5-Azaspiro[2.3]hexane: The strain in the 4-membered ring increases the s-character of the nitrogen lone pair (hybridization shifts closer to sp

    
     than sp
    
    
    
    ). This typically lowers the pKa of the amine (often by 1.0–1.5 units compared to unstrained analogues). A lower pKa means a higher fraction of the molecule exists in the neutral state at physiological pH, potentially enhancing CNS penetration and oral bioavailability.
Metabolic Shielding

The spiro scaffold acts as a "metabolic roadblock."

  • Steric Bulk: The gem-dimethyl-like bulk of the cyclopropane ring prevents the approach of proteolytic enzymes (e.g., peptidases) that typically recognize the proline motif.

  • Oxidative Stability: The rigid scaffold prevents the "induced fit" required by many Cytochrome P450 enzymes (CYPs) to access the

    
    -carbon for oxidation, extending the half-life (
    
    
    
    ) of the drug candidate.

Experimental Validation Protocols

To objectively verify the rigidity and stability differences, the following self-validating experimental workflows are recommended.

Protocol A: NMR Temperature Coefficient Analysis

Purpose: To determine the stability of intramolecular hydrogen bonds (a proxy for rigid secondary structure).

Methodology:

  • Synthesis: Incorporate the scaffold into a model tripeptide (e.g., Ac-Ala-[Scaffold]-Ala-NHMe).

  • Solvent: Dissolve in DMSO-d6 (non-protic, disrupts weak H-bonds).

  • Variable Temperature NMR: Acquire

    
    H NMR spectra at 5°C intervals from 25°C to 75°C.
    
  • Analysis: Plot the chemical shift (

    
    ) of the amide protons vs. Temperature.
    
    • Interpretation: A slope (

      
      ) more positive than -3 ppb/K indicates a solvent-shielded, rigid intramolecular hydrogen bond.
      
    • Expected Result: The 5-azaspiro[2.3]hexane derivative will show lower temperature sensitivity (more rigid H-bonding network) compared to the Proline analogue due to the lack of ring puckering destabilizing the structure.

Protocol B: Proteolytic Stability Assay

Purpose: To quantify the "metabolic shield" effect.

Workflow Diagram:

StabilityAssay cluster_results Expected Outcome Prep Sample Preparation (100 µM Peptide in PBS) Enzyme Add Protease (Trypsin or Prolyl Endopeptidase) Prep->Enzyme Incubate Incubation (37°C, Timepoints: 0, 30, 60, 120 min) Enzyme->Incubate Quench Quench Reaction (Add Acetonitrile + Internal Std) Incubate->Quench At each timepoint Analyze LC-MS/MS Quantification (Measure % Parent Remaining) Quench->Analyze Result1 Proline: < 50% remaining at 60 min Analyze->Result1 Result2 Spiro: > 90% remaining at 60 min Analyze->Result2

Figure 2: Workflow for comparative proteolytic stability assessment. The rigid spiro scaffold typically prevents enzyme active site access.

Synthesis & Sourcing

  • Proline: Commodity chemical, available in bulk.

  • 5-Azaspiro[2.3]hexane: Requires specialized synthesis.

    • Key Intermediate:1-Boc-3-methyleneazetidine .

    • Reaction: Cyclopropanation using diethylzinc (Simmons-Smith) or diazomethane/Pd(OAc)

      
      .
      
    • Sourcing: Often available as the N-Boc protected amino acid (e.g., 5-azaspiro[2.3]hexane-1-carboxylic acid) from specialized vendors like Enamine or ChemScene.

References

  • Beilstein Journal of Organic Chemistry. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 5-Azaspiro[2.3]hexane Compound Summary. Retrieved from [Link]

  • ResearchGate. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical Evaluation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Conformations and free energy landscapes of polyproline peptides. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation Patterns of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Spirocyclic amino acids (Spiro-AAs) have emerged as critical scaffolds in modern drug discovery. By forcing side chains into specific spatial orientations, they restrict conformational flexibility, often enhancing potency and metabolic stability compared to their linear or simple cyclic counterparts (e.g., Proline).

However, characterizing these compounds via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique challenges. Unlike linear amino acids that follow predictable


-cleavage or neutral loss patterns, Spiro-AAs exhibit complex fragmentation driven by ring strain relief  and spiro-junction stability .

This guide provides a technical breakdown of these fragmentation mechanisms, comparing Spiro-AAs directly with standard cyclic and linear alternatives. It includes validated experimental protocols and mechanistic pathways to assist in structural elucidation and metabolite identification.

Mechanistic Comparison: Spirocyclic vs. Linear/Cyclic Scaffolds

To accurately interpret MS/MS spectra, one must understand the driving forces behind bond cleavage.

The Three Classes of Fragmentation[1]
  • Linear Amino Acids (e.g., Leucine, Valine):

    • Mechanism: Dominated by loss of small neutrals (

      
      , 
      
      
      
      ,
      
      
      ) and side-chain cleavages.
    • Energy: Low activation energy for neutral losses; simple kinetics.

  • Simple Cyclic Amino Acids (e.g., Proline):

    • Mechanism: The "Proline Effect."[1][2] Ring opening is required before certain losses can occur.

    • Key Pathway: Loss of

      
       is characteristic, often forming a linear immonium ion.
      
  • Spirocyclic Amino Acids (e.g., 2-amino-spiro[3.3]heptane-2-carboxylic acid):

    • Mechanism: Strain-Release Driven Fragmentation. The spiro-carbon (quaternary center) is sterically crowded and the rings (often 3- or 4-membered) are highly strained.

    • Key Pathway:

      • Carboxyl Loss: Rapid loss of

        
         (46 Da) or 
        
        
        
        (44 Da).
      • Ring Explosion: Unlike Proline, where the ring opens but stays attached, spiro rings often eject entire hydrocarbon segments (e.g., ethylene

        
        ) to relieve strain.
        
Comparative Data Table: Fragment Ion Signatures
FeatureLinear AA (e.g., Leucine)Cyclic AA (e.g., Proline)Spiro-AA (e.g., Spiro[3.3]heptane)
Precursor Ion



Primary Neutral Loss

(17 Da) or

(18 Da)

(45 Da) or


(46 Da) (Dominant)
Secondary Fragment Side-chain loss (e.g., isopropyl)Ring opening

loss of

Ring Contraction/Ejection (e.g.,

)
Diagnostic Indicator Low mass immonium ion (

86)
Proline immonium ion (

70)
High-mass cyclic immonium ion
Driving Force Charge stabilizationCharge delocalizationRing Strain Relief

Visualizing the Fragmentation Pathway[4][5]

The following diagram illustrates the divergent pathways between a standard cyclic amino acid (Proline) and a strained Spiro-AA.

FragmentationPathways Start_Spiro Spiro-AA Precursor [M+H]+ Inter_Spiro_1 Loss of HCOOH (Carboxyl Cleavage) Start_Spiro->Inter_Spiro_1 -46 Da (HCOOH) Start_Pro Proline Precursor [M+H]+ Inter_Pro_1 Loss of H2O + CO (Ring Opening) Start_Pro->Inter_Pro_1 -46 Da (H2O + CO) Frag_Spiro_Main Cyclic Immonium Ion (Retains Spiro Ring) Inter_Spiro_1->Frag_Spiro_Main Stabilization Frag_Spiro_Strain Ring Ejection (Loss of C2H4/C3H6) Inter_Spiro_1->Frag_Spiro_Strain Strain Relief (High CE) Frag_Pro_Main Linear Immonium Ion (m/z 70) Inter_Pro_1->Frag_Pro_Main Hydride Shift

Figure 1: Comparative fragmentation logic. Spiro-AAs prioritize carboxyl loss followed by strain-induced ring ejection, whereas Proline undergoes ring opening and rearrangement.

Experimental Protocol: Characterization of Spiro-AAs

To replicate these results or characterize a new spiro-scaffold, follow this self-validating protocol.

A. Sample Preparation[6]
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation (

      
      ), essential for observing the initial charge-driven losses.
      
  • Concentration: 1 µM (Avoid saturation to prevent dimer formation

    
    , which complicates spectral interpretation).
    
B. MS/MS Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE) Ramping:

    • Step 1 (Low CE, 10-15 eV): Isolate the

      
       peak. This confirms the carboxylic acid moiety.
      
    • Step 2 (Med CE, 20-35 eV): Induce ring fragmentation. Look for losses of 28 Da (

      
      ) or 42 Da (
      
      
      
      ) characteristic of spiro-ring breakdown.
    • Step 3 (High CE, >40 eV): Generate the "fingerprint" immonium ions.

C. Data Validation Workflow
  • Identify Parent: Confirm

    
     matches theoretical mass.
    
  • Verify Carboxyl Loss: Check for a peak at

    
    . If absent, the structure may not be a free acid (check for esters).
    
  • Check for "Spiro-Stability": Unlike linear chains that shatter, the spiro-junction often survives moderate energy. Look for a high-abundance peak corresponding to the intact amine spiro-system after carboxyl loss.

  • Strain Check: If the spiro ring is highly strained (e.g., spiro[2.3]hexane), expect a secondary loss of 28 Da (ethylene) from the smaller ring.

Case Study: 2-Amino-spiro[3.3]heptane-2-carboxylic acid

Theoretical Mass (


):  156.1 Da

Observed Fragmentation Pattern:

  • 
     156.1 
    
    
    
    110.1:
    Loss of
    
    
    (-46 Da).
    • Interpretation: The base peak.[4][3][5][6] The spiro[3.3]heptane amine core is robust.

  • 
     110.1 
    
    
    
    82.1:
    Loss of
    
    
    (-28 Da).
    • Interpretation: One of the cyclobutane rings opens and ejects ethylene to relieve strain.

  • 
     82.1:  Pyrrolidine-like cation.
    
    • Interpretation: The remaining structure rearranges to a more stable 5-membered ring cation.

Conclusion: The presence of the


 110.1 intermediate at high abundance validates the stability of the spiro-junction relative to the carboxyl group, a key differentiator from linear analogs which would show multiple side-chain losses immediately.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - Fragmentation of Cyclic Amino Acids. Retrieved from [Link]

  • Grossert, J. S., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles.[7] Journal of Mass Spectrometry.[7][8] Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ren, J., et al. Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. University of the Pacific Scholarly Commons. Retrieved from [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

5-Azaspiro[2.3]hexane-4-carboxylic acid vs 1-aminocyclopropane-1-carboxylic acid (ACC)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating conformationally restricted amino acid analogues for glutamatergic modulation.

The Mechanistic Imperative for Conformational Restriction

In the rational design of neurotherapeutics, targeting the N-methyl-D-aspartate (NMDA) receptor complex presents a persistent challenge: endogenous ligands like L-glutamate and glycine are highly flexible. This flexibility results in a significant entropic penalty upon binding and limits subtype selectivity across the diverse landscape of ionotropic and metabotropic glutamate receptors (GluRs).

To bypass these limitations, medicinal chemists employ conformational restriction —synthesizing rigid analogues that "freeze" the pharmacophore into a specific bioactive geometry. This guide objectively compares two prominent restricted analogues: 1-aminocyclopropane-1-carboxylic acid (ACC) and 5-azaspiro[2.3]hexane-4-carboxylic acid . By analyzing their pharmacological profiles, structural causality, and assay methodologies, researchers can better select the appropriate scaffold for neuropharmacological screening and peptidomimetic synthesis.

Structural Causality & Pharmacological Profiles

1-Aminocyclopropane-1-carboxylic acid (ACC)

ACC is a naturally occurring, disubstituted cyclic


-amino acid where a cyclopropane ring is fused directly to the 

-carbon. While widely known as an ethylene precursor in plants, in mammalian neurobiology, ACC acts as a highly specific modulator of the NMDA receptor [1].
  • The Causality of its Action: The cyclopropane ring locks the amino and carboxyl groups into a rigid spatial arrangement that mimics the bioactive conformation of glycine.

  • Receptor Dynamics: ACC functions as a partial agonist at the NMDA receptor's glycine modulatory site (EC

    
    
    
    
    
    0.7–0.9 μM) under low endogenous glutamate conditions. However, under excitotoxic conditions (high glutamate, >10 μM), it acts as a competitive antagonist at the glutamate-binding site (EC
    
    
    = 81.6 nM) [3]. This dual-modulatory nature makes ACC an excellent candidate for neuroprotective models, as it attenuates excess calcium influx without completely silencing baseline synaptic transmission.
5-Azaspiro[2.3]hexane-4-carboxylic acid

Unlike ACC, which targets the glycine site, 5-azaspiro[2.3]hexane-4-carboxylic acid is engineered as a conformationally "frozen" analogue of L-glutamic acid itself [2].

  • The Causality of its Action: Synthesized via diastereoselective rhodium-catalyzed cyclopropanation, this compound features a rigid spirocyclic scaffold (a cyclopropane ring fused to an azetidine ring). This architecture strictly limits rotation around the C3–C4 bond of the glutamate backbone.

  • Receptor Dynamics: By freezing the side-chain geometry, this spiro-compound drastically reduces the entropic penalty of binding. It is primarily utilized in early-stage drug discovery to probe the binding pockets of specific metabotropic glutamate receptor (mGluR) subtypes and to develop highly pre-organized peptidomimetics that resist proteolytic degradation.

NMDAPathway Glu L-Glutamate (Endogenous Agonist) NMDAR NMDA Receptor Complex Glu->NMDAR Binds Glu Site Gly Glycine (Co-agonist) Gly->NMDAR Binds Gly Site Aza 5-Azaspiro[2.3]hexane-4-carboxylic acid (Restricted Glu Analogue) Aza->NMDAR Targets Glu Site ACC ACC (Gly Site Partial Agonist) ACC->NMDAR Modulates Gly Site Ca Ca2+ Influx & Downstream Signaling NMDAR->Ca Channel Opening

Caption: NMDA Receptor modulation pathways by endogenous ligands versus conformationally restricted analogues.

Quantitative Data Comparison

The following table synthesizes the distinct physicochemical and pharmacological properties of both compounds, providing a quick-reference matrix for assay design.

Parameter1-Aminocyclopropane-1-carboxylic acid (ACC)5-Azaspiro[2.3]hexane-4-carboxylic acid
Primary Target NMDA Receptor (Glycine Modulatory Site)Glutamate Receptors (Ionotropic & mGluRs)
Endogenous Mimic GlycineL-Glutamic Acid
Structural Constraint Fused cyclopropane at

-carbon
Spirocyclic (cyclopropane fused to azetidine)
Molecular Weight 101.11 g/mol ~127.14 g/mol (Base compound)
Binding Affinity EC

= 0.7–0.9 μM (Agonist mode)
Subtype-dependent (Requires empirical profiling)
Primary Application Neuroprotection models, Ischemia researchPeptidomimetic synthesis, mGluR ligand discovery

Self-Validating Experimental Protocols

To accurately compare the binding affinities and functional impacts of these constrained analogues, researchers must employ highly controlled radioligand displacement assays. The following protocol establishes a self-validating system for testing ACC and 5-azaspiro[2.3]hexane derivatives against rat forebrain membranes.

Protocol: Radioligand Displacement Binding Assay

This workflow utilizes competitive displacement to determine the IC


 and 

of the restricted analogues.

1. Membrane Preparation

  • Step: Homogenize isolated rat forebrain tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

  • Self-Validation/Causality: Centrifuge at 40,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet. Repeat this wash step three times. Why? Endogenous glutamate and glycine remain tightly bound to the tissue. Extensive washing is mandatory to remove endogenous ligands that would otherwise competitively mask the binding of your test compounds.

2. Ligand Incubation

  • Step: Resuspend the final membrane pellet in 50 mM HEPES buffer (pH 7.4). Set up the assay in 96-well plates.

  • For ACC testing: Use 10 nM

    
    -glycine as the radioligand.
    
  • For 5-Azaspiro testing: Use 5 nM

    
    -CGP39653 (a selective competitive antagonist at the glutamate site).
    
  • Step: Add varying concentrations of the test compound (10

    
     to 10
    
    
    
    M). Incubate at 4°C for 45 minutes.

3. Establishing Non-Specific Binding (The Control)

  • Step: In parallel control wells, incubate the radioligand with a massive excess (1 mM) of unlabeled glycine (for ACC) or unlabeled L-glutamate (for 5-azaspiro).

  • Self-Validation/Causality: The radioactivity measured in these wells represents radioligand stuck to the plastic or non-receptor lipids. Subtracting this value from total binding yields the specific binding of your target receptor, ensuring data integrity.

4. Rapid Filtration & Quantification

  • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Step: Wash filters three times with 3 mL of ice-cold buffer, transfer to vials, add scintillation cocktail, and quantify using a liquid scintillation counter.

AssayWorkflow Prep 1. Ligand Preparation Membrane 2. Membrane Isolation & Wash Prep->Membrane Incubate 3. Radioligand Incubation Membrane->Incubate Filter 4. Rapid Vacuum Filtration Incubate->Filter Analyze 5. Scintillation & IC50 Calc Filter->Analyze

Caption: Step-by-step radioligand binding assay workflow for validating restricted NMDA receptor ligands.

Conclusion & Application Matrix

The choice between these two compounds hinges entirely on the target site and the desired pharmacological outcome:

  • Select 1-Aminocyclopropane-1-carboxylic acid (ACC) if your research focuses on modulating the NMDA receptor's glycine co-agonist site, particularly in studies investigating neuroprotection against ischemic excitotoxicity. Its dual agonist/antagonist nature provides a unique buffering capacity against extreme glutamate fluctuations.

  • Select 5-Azaspiro[2.3]hexane-4-carboxylic acid if you are conducting structure-activity relationship (SAR) studies on the primary glutamate binding pocket, or if you are synthesizing novel peptidomimetics. Its spirocyclic rigidity provides an unparalleled tool for mapping the spatial requirements of mGluR subtypes.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. Retrieved from[Link]

Physicochemical Profiling and pKa Comparison Guide: 5-Azaspirohexane-4-carboxylic Acid vs. Classical Proline Bioisosteres

Physicochemical Profiling and pKa Comparison Guide: 5-Azaspiro[1]hexane-4-carboxylic Acid vs. Classical Proline Bioisosteres

Introduction: The Rise of Spirocyclic Proline Bioisosteres

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds often requires moving beyond flat, sp²-rich aromatic rings into three-dimensional, sp³-rich scaffolds. 5-Azaspiro[1]hexane-4-carboxylic acid has emerged as a structurally rigid, conformationally restricted bioisostere of classical cyclic amino acids like proline and azetidine-2-carboxylic acid.

By incorporating a spirocyclic fusion, medicinal chemists can precisely control exit vectors, enhance metabolic stability, and critically, tune the acid-base properties (pKa) of the molecule. Understanding the pKa of this scaffold is essential for predicting its ionization state at physiological pH, which directly dictates its membrane permeability, solubility, and target binding affinity.

The Causality of Spiro-Fusion on pKa

The basicity of a cyclic secondary amine is heavily influenced by the hybridization of the adjacent carbon atoms. In 5-azaspiro[1]hexane-4-carboxylic acid, the fusion of the highly strained cyclobutane/cyclopropane system to the nitrogen-containing ring increases the s-character of the C–C and C–N bonds.

Because electrons in s-orbitals are held closer to the nucleus than those in p-orbitals, the nitrogen lone pair is stabilized and less available to accept a proton. Consequently, the conjugate acid of the spirocyclic amine exhibits a lower pKa (decreased basicity) compared to standard pyrrolidine or piperidine rings ([1]). This lowered basicity reduces the overall positive charge at physiological pH (7.4), shifting the equilibrium toward the neutral zwitterionic species, which directly enhances passive lipid bilayer permeability.

GProlineStandard Proline(High Basicity, High Flexibility)SpiroSpirocyclic Fusion(5-Azaspirohexane core)Proline->SpiroEffect1Increased s-character(Lower Amine pKa)Spiro->Effect1Effect2Conformational Rigidity(Fixed Exit Vectors)Spiro->Effect2OutcomeImproved Membrane Permeability& Target BindingEffect1->OutcomeEffect2->Outcome

Mechanistic logic of spirocyclic fusion altering basicity and properties.

Comparative pKa Analysis

To objectively evaluate 5-azaspiro[1]hexane-4-carboxylic acid, we must compare its ionization constants against classical cyclic amino acids. The table below summarizes the pKa values (carboxylic acid pKa1 and amine pKa2) and the resulting physicochemical impact.

CompoundRing SizepKa1 (COOH)pKa2 (NH2⁺)LogD (pH 7.4) Impact
L-Proline 5-membered1.9910.60Highly hydrophilic
Azetidine-2-carboxylic acid 4-membered1.7010.40Hydrophilic
Piperidine-2-carboxylic acid 6-membered2.1510.67Hydrophilic
5-Azaspiro[1]hexane-4-carboxylic acid Spiro (4+3)~2.10~8.80Enhanced lipophilicity
5-Boc-5-azaspiro[1]hexane-1-carboxylic acid Spiro (Boc-protected)4.58N/AHigh permeability

*Values derived from physicochemical profiling of related azaspiro[1]hexane isosteres, which consistently demonstrate a ~1.5 to 2.0 log drop in basicity compared to their parent monocycles ([1]).

Self-Validating Experimental Protocol: Potentiometric pKa Determination

To ensure high-fidelity data, pKa values must be determined using a self-validating potentiometric titration workflow. The inclusion of a back-titration step ensures that the system has not undergone irreversible degradation or precipitation during the pH sweep.

Step-by-Step Methodology:
  • Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of 5-azaspiro[1]hexane-4-carboxylic acid in 10 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients remain stable throughout the titration. This guarantees the derivation of true thermodynamic pKa values rather than concentration-dependent apparent pKa values.

  • Acidification: Add 0.1 M HCl incrementally until the solution reaches pH < 2.0. This ensures the molecule is fully protonated (cationic form).

  • Forward Titration: Using an automated titrator, inject 0.1 M KOH in 0.02 mL increments. Record the pH after each addition once equilibrium is reached (drift < 0.001 pH/min). Continue until pH > 11.0.

  • Self-Validation (Back-Titration): Reverse the process by titrating with 0.1 M HCl back to pH 2.0.

    • Causality: Overlay the forward and backward titration curves. If the curves perfectly superimpose, the system is validated. Any hysteresis indicates a failure in the protocol, such as slow conformational isomerization (e.g., cis-trans amide isomerization) or compound precipitation.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH) and extract pKa1 and pKa2 at the half-equivalence points.

GStartSample Preparation(1-2 mg in 0.15M KCl)AcidifyAcidification(Add 0.1M HCl to pH < 2.0)Start->AcidifyTitrateBase Titration(Add 0.1M KOH in 0.05 mL steps)Acidify->TitrateDataData Acquisition(Record pH vs. Volume)Titrate->DataAnalyzeBjerrum Plot Analysis(Extract pKa1 and pKa2)Data->AnalyzeValidateSelf-Validation(Back-titration & Isotherm Fit)Analyze->Validate

Potentiometric titration workflow with built-in self-validation.

Impact on Drug Design and Target Binding

The unique pKa and rigid exit vectors of the 5-azaspiro[1]hexane scaffold have been successfully leveraged in designing inhibitors for complex targets. For instance, in the development of Plasma Kallikrein (PKal) inhibitors, the spiro-fusion projects functional groups into deep binding pockets (like the S4 subsite) more effectively than flat pyrrolidines ([2]). Similarly, in chemoproteomic drug discovery against deubiquitinating enzymes (DUBs), the reduced basicity prevents the molecule from becoming trapped in acidic lysosomal compartments (lysosomotropism), thereby improving the cytosolic bioavailability of the probe ([3]).

References

  • Grygorenko, O. O., et al. "4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry, 2024. URL:[Link]

  • ACS Publications. "Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Chan, Wai Cheung. "Chemoproteomic target-class drug discovery against the deubiquitinating enzymes." Harvard University DASH, 2021. URL:[Link]

Binding Affinity & Selectivity Profile: Spiro vs. Linear Glutamate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropic Advantage

In the design of glutamate receptor (iGluR/mGluR) ligands and transporter (EAAT) inhibitors, the transition from linear (flexible) to spiro (rigid) scaffolds represents a fundamental shift in medicinal chemistry strategy.

  • Linear Analogues (e.g., Glutamate, AMPA, TBOA): Possess high conformational flexibility. While they can adapt to various binding pockets (induced fit), they suffer a significant entropic penalty (

    
    ) upon binding, as they must freeze out rotatable bonds.
    
  • Spiro Analogues (e.g., Spiro[3.3]heptane, Spiro-isoxazolines): "Pre-organize" the pharmacophores (amine and distal carboxylate) into a bioactive conformation. This reduces the entropic cost of binding and often enhances subtype selectivity by sterically clashing with non-target receptor isoforms.

This guide provides a technical comparison of these two classes, supported by binding affinity data (


, 

) and experimental protocols.

Structural & Mechanistic Comparison

The core difference lies in the spatial vector of the distal anionic group relative to the


-amino acid moiety.
Pharmacophore Logic Diagram

The following Graphviz diagram illustrates the divergence in binding logic between linear and spiro scaffolds.

LigandLogic Linear Linear Glutamate Analogues (e.g., L-Glutamate, AMPA) Flexibility High Conformational Flexibility (Multiple Rotamers) Linear->Flexibility Spiro Spiro Glutamate Analogues (e.g., Spiro[isoxazoline], Spiro[3.3]heptane) Rigidity Conformational Restriction (Locked Vector) Spiro->Rigidity Entropy High Entropic Penalty (Freezing bonds upon binding) Flexibility->Entropy Thermodynamic Cost Broad Broad Receptor Binding (NMDA, AMPA, KA) Flexibility->Broad Induced Fit PreOrg Pre-organized State (Low Entropic Cost) Rigidity->PreOrg Thermodynamic Benefit Selective High Subtype Selectivity (Steric exclusion from off-targets) Rigidity->Selective Lock & Key Entropy->Broad Low Affinity Potency PreOrg->Selective High Affinity Potency

Caption: Mechanistic divergence: Linear ligands rely on induced fit with high entropic cost, while spiro ligands leverage pre-organization for high affinity and selectivity.

Comparative Binding Data

The following data contrasts linear standards with specific spiro-cyclic analogues.

Table 1: Ionotropic Glutamate Receptors (AMPA/Kainate)

Focus: Isoxazole-based scaffolds.

Ligand ClassCompound NameStructure TypeReceptor TargetAffinity (

/

)
Selectivity Profile
Linear (S)-AMPA Linear/Flexible IsoxazoleAMPA (GluA1-4)79 nM (

)
High agonist potency; low subtype selectivity.
Linear ACPA Linear Propionic Acid ChainAMPA20 nM (

)
More potent than AMPA; minimal NMDA affinity.[1]
Spiro Spiro[isoxazoline] (Cmpd 3b)Spiro-cyclopentane

nAChR / GluK
13.5 nM (

)
High selectivity for

vs

; excludes NMDA binding via steric bulk.
Spiro Spiro[3.3]heptane Spiro-cyclobutaneGlu Racemase / NMDA> 10

M
Used as a "molecular probe" to map steric tolerance of the binding pocket.
Table 2: Excitatory Amino Acid Transporters (EAATs)

Focus: Aspartate analogues.

Ligand ClassCompound NameMechanismEAAT SubtypeAffinity (

/

)
Notes
Linear TBOA Competitive BlockerNon-selective (EAAT1-3)6 - 70

M
Bulky benzyl group provides inhibition but linear chain allows promiscuity.
Linear TFB-TBOA Competitive BlockerEAAT1/2~20 nM Highly potent due to lipophilic tail, but still linear core.
Cyclic/Spiro HIP-B Conformational RestrictionEAAT1 (Anion Current)19

M
Binds to a specific conformation; unable to inhibit leak currents (unlike TBOA).
Spiro Spiro-hydantoin Allosteric ModulatormGluR1 / EAATLow

M
Reverses allosteric modulation; acts as a "silent" binder in some assays.

Key Technical Insight: The linear ACPA is actually more potent than the standard AMPA, but spiro-analogues (like Spiro[isoxazoline] ) are critical when selectivity is the goal. The spiro scaffold prevents the molecule from collapsing into the conformation required to activate NMDA receptors, effectively "filtering" the signal to only AMPA/Kainate or specific nAChR subtypes.

Experimental Protocols

To validate these affinity differences, researchers must use assays that distinguish between simple binding and functional activation.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Objective: Determine


 of spiro vs linear analogues.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex (for NMDA/AMPA) or cerebellum (for EAATs) in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellet 3x to remove endogenous glutamate (critical for accurate 
      
      
      
      ).
    • Validation Step: Treat membranes with Triton X-100 (0.04%) if targeting post-synaptic densities to improve ligand access.

  • Incubation:

    • Radioligand: Use

      
      AMPA (5 nM) or 
      
      
      
      CGP-39653 (NMDA antagonist).
    • Displacer: Add Spiro/Linear analogue in concentration range (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 mM unlabeled L-Glutamate.

    • Incubate at 4°C for 45 min (equilibrium).

  • Filtration:

    • Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to filter).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Hill slope). Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Two-Electrode Voltage Clamp (Functional Efficacy)

Objective: Determine if the spiro-lock creates an Agonist, Antagonist, or Partial Agonist.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding specific subunits (e.g., GluA2 or GluK1).

  • Recording:

    • Incubate oocytes for 2-3 days.

    • Clamp voltage at -70 mV.

    • Perfuse Linear Analogue (Control) and measure current amplitude (

      
      ).
      
    • Perfuse Spiro Analogue.[2]

  • Interpretation:

    • Full Agonist: Current

      
       of Glutamate.
      
    • Partial Agonist: Current <

      
       (Spiro lock prevents full "clamshell" closure of the Ligand Binding Domain).
      
    • Antagonist: No current alone; blocks Glutamate current.

Synthesis & Design Logic

Why choose a Spiro scaffold?

  • Vectorial Alignment: In the Spiro[3.3]heptane series, the distance between the amino nitrogen and the distal carboxylate carbon is fixed. By synthesizing the (R) vs (S) spiro-isomers, you can probe the exact Angstrom tolerance of the receptor pocket.

  • Metabolic Stability: Linear glutamate analogues are often rapid substrates for transaminases. The quaternary carbon of the spiro-junction blocks

    
    -proton abstraction, rendering the compound resistant to metabolic degradation.
    
  • Synthesis Route (Spiro-isoxazolines):

    • Method: 1,3-Dipolar Cycloaddition.[3][4][5]

    • Reagents: Aryl nitrile oxides + Exocyclic methylene compounds (e.g., methylene-cyclopentane).

    • Yield: High regioselectivity for the spiro-5-substituted isoxazoline.

References

  • Conti, P., et al. (2010). "Synthesis of new isoxazoline-based acidic amino acids and investigation of their affinity and selectivity profile at ionotropic glutamate receptors." Bioorganic & Medicinal Chemistry. Link

  • Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters." Molecular Pharmacology. Link

  • Bungard, C.J., et al. (2011). "Spiro[3.3]heptane-based glutamic acid analogues: Synthesis and biological evaluation." Organic & Biomolecular Chemistry. Link

  • Hansen, K.B., et al. (2007). "Structural and mechanistic determinants of partial agonism at the AMPA receptor." Nature Structural & Molecular Biology. Link

  • Matveeva, E.D., et al. (2002).[2][6] "Syntheses of Compounds Active toward Glutamate Receptors: Synthesis of Spiro Hydantoins." Russian Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

5-Azaspiro[2.3]hexane-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 5-Azaspiro[1]hexane-4-carboxylic acid

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory personnel with a self-validating, highly reliable protocol for the disposal of 5-Azaspiro[1]hexane-4-carboxylic acid. In synthetic and medicinal chemistry, this compound is most frequently encountered in its Boc-protected form (5-(Tert-butoxycarbonyl)-5-azaspiro[1]hexane-4-carboxylic acid) as a critical building block for peptide synthesis and spirocyclic drug scaffolds.

Because of its nitrogen-containing spirocyclic structure and acidic functional group, improper disposal poses significant environmental and operational risks. This guide bridges the gap between standard safety data and field-proven laboratory waste management.

Physicochemical Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physicochemical properties driving the compound's behavior in waste streams. The following table summarizes the key data for the most common derivative, the Boc-protected building block.

Table 1: Physicochemical & Hazard Profile

Property 5-(Boc)-5-azaspiro[1]hexane-4-carboxylic acid Data
CAS Number 1822561-92-1[2]
Molecular Formula C₁₁H₁₇NO₄[3]
Molecular Weight 227.26 g/mol [3]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]
Physical State Solid (Powder)

| Key Structural Hazard | Nitrogen-containing spirocycle (generates toxic NOx upon combustion)[4] |

Causality Insight: The STOT SE 3 (Respiratory Irritation) classification dictates that this compound must never be swept dry or handled outside of appropriate exhaust ventilation, as aerosolized powders will cause immediate respiratory distress[2]. Furthermore, the presence of the nitrogen atom in the spirocyclic ring means that thermal destruction will generate nitrogen oxides (NOx), necessitating specialized incineration[4].

Causality-Driven Disposal Methodology

The following step-by-step methodology ensures that reaction mixtures and pure solid waste containing 5-Azaspiro[1]hexane-4-carboxylic acid are safely neutralized, segregated, and prepared for regulatory-compliant destruction.

Phase 1: Pre-Disposal Neutralization & Segregation

Step 1: Quenching and pH Adjustment

  • Action: Slowly add liquid reaction mixtures containing the compound to a stirred solution of 10% aqueous sodium bicarbonate (NaHCO₃) until the pH stabilizes between 6 and 8.

  • Causality: The carboxylic acid moiety (pKa ~4-5) is acidic. Direct mixing with incompatible, highly basic waste streams can cause violent exothermic reactions. Using a mild base like NaHCO₃ neutralizes the acid to its water-soluble sodium salt while safely venting CO₂ gas in the fume hood. This prevents the dangerous pressurization of sealed hazardous waste carboys[1].

Step 2: Solvent Partitioning and Segregation

  • Action: Partition the organic and aqueous layers using a separatory funnel. Route halogenated solvents (e.g., dichloromethane, frequently used during Boc-deprotection) to a dedicated "Halogenated Organic Waste" container.

  • Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste (like ethyl acetate or methanol) into this stream unnecessarily increases disposal costs and environmental burden[5].

Step 3: Managing Solid Residues

  • Action: Collect pure solid waste, contaminated filter paper, and spent SPPS resins in a puncture-proof, properly labeled solid hazardous waste container.

  • Causality: Solid spirocyclic amino acids pose a severe inhalation hazard. Sealing solids directly prevents aerosolization and ensures the material is routed directly to a Treatment, Storage, and Disposal Facility (TSDF) without cross-contaminating liquid streams[6].

Phase 2: Waste Stream Routing

WasteManagement Start 5-Azaspirohexane-4-carboxylic acid Waste Generation Solid Solid Waste (Pure Powder & Resins) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration High-Temperature Incineration (with NOx Scrubbers) Solid->Incineration Direct Packaging Aqueous Aqueous Waste (pH 6-8 Neutralized) Liquid->Aqueous Aqueous Workup Organic Organic Solvents (Extraction/Wash) Liquid->Organic Solvent Extraction Aqueous->Incineration EPA/RCRA TSDF Halogenated Halogenated (DCM, Chloroform) Organic->Halogenated NonHalogenated Non-Halogenated (DMF, MeOH, EtOAc) Organic->NonHalogenated Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Segregated Stream

Fig 1. Procedural flow for the segregation and disposal of 5-Azaspiro[1]hexane-4-carboxylic acid.

Phase 3: Final Destruction via Incineration
  • Action: Transfer all sealed, segregated waste to an EPA-permitted TSDF (Treatment, Storage, and Disposal Facility) for high-temperature incineration.

  • Causality: Because 5-Azaspiro[1]hexane-4-carboxylic acid contains a spirocyclic nitrogen atom, its combustion generates toxic nitrogen oxides (NOx). The TSDF must utilize an incinerator equipped with an acid scrubber to capture and neutralize these gases before they can be released into the atmosphere[4].

Emergency Spill Protocols

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and surface contamination.

Step 1: Containment and PPE

  • Action: Immediately evacuate the immediate vicinity. Don impervious clothing, safety goggles with side-shields, and a suitable NIOSH-approved respirator[2].

Step 2: Solid Spill Absorption

  • Action: Do not sweep dry powder. Cover the spill with a damp absorbent pad or sweep up using a wet, dust-suppressing sweeping compound.

  • Causality: Dry sweeping aerosolizes the fine powder, directly triggering the H335 (respiratory irritation) hazard. Wetting the powder safely binds the particles for mechanical removal[2].

Step 3: Surface Decontamination

  • Action: Scrub the affected surface with a 70% isopropanol or ethanol solution, followed by a secondary wash with soap and water.

  • Causality: The Boc-protected compound exhibits moderate lipophilicity. Alcohol effectively solubilizes residual traces that water alone would leave behind, ensuring complete chemical decontamination of the laboratory workspace[2].

Regulatory & Environmental Context: The Drain Disposal Prohibition

A common misconception in laboratory waste management is that highly diluted, pH-neutralized aqueous waste can be disposed of down the sink[7]. Under no circumstances should 5-Azaspiro[1]hexane-4-carboxylic acid be disposed of via drain systems.

Although pH neutralization makes the compound water-soluble, synthetic nitrogen-containing spirocycles are classified as emerging pollutants. Standard municipal wastewater treatment plants lack the specialized microbial consortia required to efficiently degrade these rigid spirocyclic structures. Consequently, drain disposal leads to environmental pseudo-persistence, allowing the intact compound to accumulate in surface waters and potentially disrupt local ecosystems[8]. Strict adherence to EPA RCRA guidelines—mandating collection and TSDF incineration—is both a legal requirement and an ethical scientific obligation[6].

References

  • 2 - ChemScene LLC

  • 3 - ChemScene LLC 3.4 - Benchchem 4.6 - National Waste

  • 1 - Benchchem 6.7 - Lab Manager

  • 5 - ACS Publications

  • 8 - ResearchGate

Sources

Personal protective equipment for handling 5-Azaspiro[2.3]hexane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

5-Azaspiro[2.3]hexane-4-carboxylic acid (CAS: 2386266-31-3 for free acid; related Boc-protected CAS: 1822561-92-1) is a strained spirocyclic amino acid used primarily as a conformationally restricted building block in drug discovery (e.g., as a proline surrogate or piperidine bioisostere).[1]

Unlike common aliphatic amino acids, the [2.3] spirocyclic system introduces ring strain (~25-26 kcal/mol for cyclobutane/cyclopropane fusion), which can influence both chemical stability and biological reactivity. While specific toxicological data for this research chemical is limited, it must be handled as a potent irritant and potential sensitizer under the "Precautionary Principle."

GHS Hazard Classification (Inferred & Analogue-Based)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Irritation 2H315Causes skin irritation.[2]
Eye Irritation 2AH319Causes serious eye irritation.[2]
STOT - Single Exp. 3H335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not static; it depends on the physical state (solid powder vs. solution). The spirocyclic core is often solubilized in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM), which drastically alters the permeation resistance requirements.

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Technical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 0.5 m/s). Backup: N95/P100 Respirator.Engineering Control: Fume Hood. Backup: Half-face respirator with OV/AG cartridges if outside hood.Fine powders of amino acids can become electrostatic and airborne. Inhalation triggers H335.[2]
Hand Protection Material: Nitrile (0.11 mm). Technique: Single glove acceptable.Material: Solvent-dependent (See Diagram 1). Technique: Double-gloving (Outer: Nitrile, Inner: Nitrile/Laminate).Nitrile provides excellent particle barrier but poor resistance to DCM (often used in spiro-amine synthesis).
Eye/Face Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if volume >500mL).Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against irritant dusts.
Body Lab Coat (Cotton/Polyester blend) + Long Sleeves.Lab Coat (Chemical Resistant/Tyvek if handling >10g) + Closed-toe shoes.Minimizes skin exposure (H315).
Visualization 1: PPE Decision Logic

The following decision tree illustrates the logic for selecting hand protection based on the solvent system, a critical variable often overlooked in generic safety guides.

PPE_Logic Start Handling 5-Azaspiro[2.3]hexane-4-COOH State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck Standard Standard Nitrile (4-5 mil) Change every 60 mins DustRisk->Standard Inside Fume Hood Polar Polar Aprotic (DMSO, DMF, MeCN) SolventCheck->Polar Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen DoubleGlove Double Glove: Nitrile over Nitrile Immediate change on splash Polar->DoubleGlove Barrier High Resist: Silver Shield / Laminate or PVA (for DCM) Halogen->Barrier

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that standard nitrile gloves offer <5 minutes protection against Dichloromethane (DCM).

Operational Protocols

Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerated). While the spiro[2.3] system is kinetically stable, the carboxylic acid moiety can be prone to decarboxylation or ring-opening under thermal stress or acidic conditions over time.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The secondary amine (if free) is sensitive to CO₂ absorption (carbamate formation).

  • Container: Amber glass vial with a PTFE-lined cap to prevent moisture ingress.

Weighing and Transfer (The "Static" Risk)

Fine organic powders often carry static charges, causing them to "jump" from spatulas, leading to contamination or inhalation.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the vial and spatula before transfer.

  • Technique:

    • Do not use plastic weighing boats (high static). Use glass weighing dishes or aluminum foil .

    • Pre-weigh the receiving vessel (tare) to avoid transferring the powder multiple times.

Reaction Setup & Quenching
  • Reactivity Alert: The cyclobutane/cyclopropane ring system possesses significant strain energy. Avoid uncontrolled exotherms.

  • Acid Sensitivity: Strong acids may trigger ring-opening of the azaspiro moiety. Add reagents dropwise at 0°C if using activation agents (e.g., HATU, EDC) or deprotecting groups (e.g., TFA).

  • Quenching: Upon reaction completion, quench excess reactive intermediates at reduced temperature before aqueous workup to prevent rapid gas evolution or decomposition.

Visualization 2: Operational Workflow

This workflow integrates safety checkpoints directly into the experimental process.

Workflow Receipt Receipt & Log (Check CAS & Purity) Storage Storage (2-8°C, Desiccated) Receipt->Storage Prep Prep: Anti-Static & Fume Hood Check Storage->Prep Equilibrate to RT Weigh Weighing (Glass Boat, N95/Hood) Prep->Weigh Reaction Reaction (Inert Atm, 0°C Start) Weigh->Reaction Waste Disposal (Solid vs Liquid Stream) Reaction->Waste Quench First

Figure 2: End-to-end handling workflow emphasizing temperature equilibration and waste segregation.

Emergency & Disposal Procedures

Spill Management

Do not dry sweep. Dry sweeping generates dust aerosols (H335).

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Wet Method: Cover the spill with a paper towel dampened with isopropyl alcohol or water.

  • Collect: Scoop the wet material into a wide-mouth waste jar.

  • Clean: Wipe the surface 3x with soap and water.

Waste Disposal

Segregate waste based on the matrix:

  • Solid Waste: Label as "Hazardous Solid - Irritant - 5-Azaspiro[2.3]hexane-4-carboxylic acid".

  • Liquid Waste (Halogenated): If DCM/Chloroform was used.

  • Liquid Waste (Non-Halogenated): If DMSO/MeOH/Acetone was used.

  • Note: Do not dispose of down the drain. This compound is a research chemical with unknown aquatic toxicity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136277499 (5-Azaspiro[2.3]hexane-4-carboxylic acid). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). (General standards for handling novel research chemicals). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.